Product packaging for 1-Chloro-N,N,2-trimethylpropenylamine(Cat. No.:CAS No. 26189-59-3)

1-Chloro-N,N,2-trimethylpropenylamine

Cat. No.: B1584628
CAS No.: 26189-59-3
M. Wt: 133.62 g/mol
InChI Key: GQIRIWDEZSKOCN-UHFFFAOYSA-N
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Description

1-Chloro-N,N,2-trimethylpropenylamine is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClN B1584628 1-Chloro-N,N,2-trimethylpropenylamine CAS No. 26189-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-N,N,2-trimethylprop-1-en-1-amine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12ClN/c1-5(2)6(7)8(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GQIRIWDEZSKOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(N(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30348806
Record name 1-Chloro-N,N,2-trimethylpropenylamine
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Molecular Weight

133.62 g/mol
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CAS No.

26189-59-3
Record name 1-Chloro-N,N-2-trimethylpropenylamine
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Record name 1-Chloro-N,N,2-trimethylpropenylamine
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Record name 1-Chloro-N,N,2-trimethyl-1-propenylamine
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Foundational & Exploratory

what is 1-Chloro-N,N,2-trimethylpropenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of this compound, commonly known in the scientific community as Ghosez's Reagent. Developed by Professor Léon Ghosez, this α-chloro enamine has emerged as an indispensable tool in modern organic synthesis. Its primary utility lies in the conversion of carboxylic acids to their corresponding acyl chlorides under exceptionally mild and neutral conditions, a feature that is critical in the synthesis of sensitive and complex molecules, particularly in peptide chemistry where racemization must be suppressed.[1][2] This document delves into the reagent's physicochemical properties, detailed synthesis protocols, core reactivity through its keteniminium ion intermediate, and its diverse applications, including acid activation, halogenation of alcohols, and [2+2] cycloaddition reactions.[3][4][5][6] By synthesizing peer-reviewed data with practical, field-proven insights, this guide serves as an authoritative resource for professionals leveraging this versatile reagent in research and development.

Introduction: A Solution for Mild Acid Activation

The activation of carboxylic acids is a cornerstone of organic synthesis, forming the basis for creating amide bonds, esters, and ketones. Traditional methods often employ harsh reagents like thionyl chloride or oxalyl chloride, which can be incompatible with sensitive functional groups and can induce epimerization in chiral substrates, a critical failure point in drug development. The development of this compound (TMCE) provided a transformative solution.[2][7] As an α-chloro enamine, its reactivity is fundamentally different; it operates under strictly neutral conditions, avoiding the strong acidic byproducts that plague classical methods.[1][4] This unique characteristic has cemented its role in the total synthesis of complex natural products like caloporoside, roseophilin, and various depsipeptides, where preserving stereochemical integrity is paramount.[6][8][9]

Physicochemical Properties & Safe Handling

Ghosez's Reagent is a colorless to yellow liquid that is highly sensitive to moisture and, to a lesser extent, light.[4][8][10] This hygroscopic nature necessitates stringent handling protocols to maintain its reactivity. The causality behind this sensitivity lies in its susceptibility to hydrolysis, which degrades the reagent. Therefore, all manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 26189-59-3[8][11][12]
Molecular Formula C₆H₁₂ClN[5][11][12]
Molecular Weight 133.62 g/mol [5][11][12]
Appearance Colorless to yellow liquid[4][6][8]
Boiling Point 129-130 °C (lit.)[4][6]
Density 1.01 g/mL at 25 °C (lit.)[4][6]
Refractive Index (n20/D) 1.453 (lit.)[4][6]
Flash Point 26.7 °C (80.0 °F) - closed cup
Storage Temperature 2-8°C, under inert atmosphere[6][8]
Safety & Handling Protocol

As a corrosive and flammable substance that causes severe skin and eye burns, all work with Ghosez's Reagent must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including faceshields, goggles, and chemical-resistant gloves.[10] It is incompatible with bases, strong oxidizing agents, alcohols, and reducing agents.[10] Due to its hazardous nature, it is classified as a Dangerous Good for transport.[10]

Synthesis: A Validated Two-Step Protocol

The most reliable and widely cited preparation of Ghosez's Reagent is a two-step process starting from N,N-dimethylisobutyramide.[3] The first step involves the reaction with phosgene to form an intermediate iminium chloride. The subsequent dehydrochlorination with a tertiary amine base yields the final α-chloro enamine product. The use of phosgene, a highly toxic gas, mandates extreme caution and the use of a well-ventilated hood with appropriate scrubbing traps.[3]

Synthesis_Workflow cluster_step1 Step 1: Iminium Salt Formation cluster_step2 Step 2: Dehydrochlorination Amide N,N-Dimethylisobutyramide Iminium 1-Chloro-N,N,2-trimethyl- propylideniminium chloride Amide->Iminium  CH₂Cl₂, 0°C to RT Phosgene Phosgene (COCl₂) Phosgene->Iminium Iminium_ref Iminium Chloride Base Triethylamine (Et₃N) Product Ghosez's Reagent (this compound) Base->Product Iminium_ref->Product  CH₂Cl₂, reflux

Caption: Synthesis workflow for Ghosez's Reagent.

Experimental Protocol: Synthesis of this compound

Adapted from Organic Syntheses, Coll. Vol. 6, p. 279 (1988); Vol. 59, p. 26 (1979).[3]

A. 1-Chloro-N,N,2-trimethylpropylideniminium chloride

  • Setup: Equip a 1-L, three-necked, round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a dry-ice condenser connected to a series of traps for scrubbing excess phosgene.

  • Charge: Charge the flask with 200 mL of anhydrous dichloromethane and cool to 0°C in an ice-salt bath.

  • Phosgene Addition: Carefully condense phosgene (approx. 1.2-1.4 moles) and slowly add it to the cooled flask. (Caution! Phosgene is extremely toxic) .

  • Amide Addition: Add a solution of 115 g (1.00 mole) of freshly distilled N,N-dimethylisobutyramide in 150 mL of anhydrous dichloromethane dropwise over 20 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. A white precipitate of the iminium chloride will form.

  • Workup: Remove the excess phosgene and most of the solvent under reduced pressure. The resulting white or pale-yellow solid is used directly in the next step.

B. This compound

  • Setup: Equip the flask containing the iminium salt with a dropping funnel, a mechanical stirrer, and a reflux condenser protected from moisture.

  • Base Addition: Suspend the iminium chloride in 200 mL of anhydrous dichloromethane. Slowly add 140 g (1.39 moles) of triethylamine over 1 hour with vigorous stirring. The reaction is exothermic and may cause the solvent to reflux.

  • Reaction: Stir the resulting suspension at room temperature for an additional 2 hours.

  • Precipitation: Add 150 mL of dry, low-boiling petroleum ether to complete the precipitation of triethylamine hydrochloride.

  • Filtration: Quickly filter the mixture under a nitrogen atmosphere through a sintered-glass filter. Wash the filter cake with petroleum ether.

  • Purification: Combine the filtrates and remove the solvent by distillation. Further distillation of the residue through a Vigreux column under nitrogen affords the pure product (yields typically 69–77%).

Core Reactivity: The Keteniminium Ion

The versatility of Ghosez's reagent stems from its ability to exist in equilibrium with a highly electrophilic dimethyl(2-methylprop-1-en-1-ylidene)ammonium species, a type of keteniminium ion.[3] This ionization allows the reagent to act as a potent electrophile, reacting readily with a wide range of nucleophiles at the C-1 position. This behavior is the mechanistic underpinning for its utility in acid activation and cycloadditions.

Acid_Activation Reagents Carboxylic Acid (R-COOH) + Ghosez's Reagent Intermediate Acyloxy-iminium Intermediate Reagents->Intermediate Nucleophilic Attack Products Acyl Chloride (R-COCl) + N,N-Dimethylisobutyramide Intermediate->Products Rearrangement & Elimination

References

An In-depth Technical Guide to the Synthesis of 1-Chloro-N,N,2-trimethylpropenylamine from N,N-dimethylisobutyramide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Chloroenamines

1-Chloro-N,N,2-trimethylpropenylamine, often referred to as Ghosez's reagent, is a prominent member of the α-chloroenamine class of compounds.[1][2] These molecules are highly versatile and reactive intermediates in organic synthesis.[1] Their synthetic potential stems from their dual reactivity: they can act as nucleophiles at the C-2 position, akin to enamines derived from carboxylic acid halides, and as potent electrophiles at the C-1 position through the formation of keteniminium ions.[1] This unique reactivity profile makes them invaluable for a wide range of transformations, including the synthesis of complex heterocyclic systems, conversion of carboxylic acids to acid halides, and the halogenation of alcohols under neutral conditions.[2][3][4]

This guide provides a comprehensive overview of a robust and scalable method for the synthesis of this compound from the readily available starting material, N,N-dimethylisobutyramide.[1] The procedure detailed herein is based on well-established literature, offering a reliable pathway for researchers in drug development and organic synthesis.[1]

The Synthetic Pathway: From Amide to α-Chloroenamine

The conversion of N,N-dimethylisobutyramide to this compound is a two-step process that proceeds through an intermediate α-chloroiminium chloride.[5] The overall transformation involves the chlorination of the amide followed by dehydrochlorination.

Step 1: Formation of the α-Chloroiminium Chloride Intermediate

The first step involves the reaction of N,N-dimethylisobutyramide with a suitable chlorinating agent. While several reagents can effect this transformation, phosgene (COCl₂) is a common and effective choice.[1][5][6] The reaction of an amide with phosgene initially forms a reactive intermediate that readily eliminates to generate a chloroiminium ion, also known as a Vilsmeier reagent.[6][7][8]

G

Figure 1: Formation of the α-chloroiminium chloride intermediate.

The choice of chlorinating agent is critical. Phosgene is highly effective but also extremely toxic and requires specialized handling procedures.[9] Alternatives like oxalyl chloride or thionyl chloride can also be employed for the activation of amides, often in the context of Vilsmeier-Haack type reactions.[10][11][12] In the Vilsmeier-Haack reaction, a substituted amide reacts with a chlorinating agent like phosphorus oxychloride to form a Vilsmeier reagent, which is a chloroiminium ion.[7][13][14] For the synthesis of this compound, phosgene is a well-documented and efficient reagent.[1]

Step 2: Dehydrochlorination to the α-Chloroenamine

The intermediate α-chloroiminium chloride is then treated with a base to induce dehydrochlorination, yielding the final product, this compound.[5] A tertiary amine, such as triethylamine, is commonly used for this purpose.[1] The triethylamine acts as a non-nucleophilic base, abstracting a proton from the α-carbon and facilitating the elimination of hydrogen chloride to form the carbon-carbon double bond of the enamine.

G

Figure 2: Dehydrochlorination to form the final α-chloroenamine product.

The success of this step relies on the careful control of reaction conditions, including temperature and the rate of addition of the base, to prevent side reactions and ensure a high yield of the desired product.[1]

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound from N,N-dimethylisobutyramide. Caution: This procedure involves the use of highly toxic and corrosive reagents. It must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N,N-dimethylisobutyramide115.17115 g1.001.00
Phosgene98.92~110 g~1.11~1.11
Dichloromethane (anhydrous)84.93350 mL--
Triethylamine101.19140 g1.391.39
Petroleum ether (low-boiling)-450 mL--
Step-by-Step Procedure
Part A: Preparation of the α-Chloroiminium Chloride
  • Reaction Setup: Equip a 1-liter, three-necked, round-bottomed flask with a mechanical stirrer, a gas inlet tube extending below the surface of the solvent, and a reflux condenser connected to a gas outlet leading to a scrubber (e.g., a sodium hydroxide solution) to neutralize excess phosgene.

  • Reagent Addition: Charge the flask with a solution of phosgene (approximately 110 g, 1.11 moles) in 200 mL of anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

  • Amide Addition: Slowly add a solution of N,N-dimethylisobutyramide (115 g, 1.00 mole) in 150 mL of anhydrous dichloromethane to the phosgene solution over a period of 20 minutes, maintaining the temperature at 0°C.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature over approximately 1 hour. Vigorous gas evolution (carbon dioxide) will be observed.[1] A white precipitate of the iminium chloride will form.[1]

  • Overnight Stirring: Allow the reaction mixture to stir overnight at room temperature to ensure complete reaction.

  • Removal of Excess Phosgene: Carefully remove the excess phosgene and some of the solvent by distillation under reduced pressure.[1] The flask can be gently warmed in a water bath to approximately 50°C.[1] Collect the distillate in a cold trap.

Part B: Synthesis of this compound
  • Reaction Setup: To the flask containing the crude iminium chloride, add 200 mL of anhydrous dichloromethane. Equip the flask with a dropping funnel, a mechanical stirrer, and a reflux condenser.

  • Base Addition: With vigorous stirring, slowly add triethylamine (140 g, 1.39 moles) to the suspension over a period of 1 hour.[1] The reaction is exothermic, and the temperature may rise, causing the solvent to reflux.[1]

  • Reaction Completion: After the addition of triethylamine is complete, continue stirring the resulting suspension at room temperature for an additional 2 hours.[1]

  • Precipitation and Filtration: Add 150 mL of dry, low-boiling petroleum ether to the reaction mixture to complete the precipitation of triethylamine hydrochloride.[1] Quickly filter the mixture under a nitrogen atmosphere through a sintered-glass filter. Wash the precipitate with an additional 300 mL of petroleum ether.

  • Isolation of the Product: Collect the filtrate and remove the solvent by distillation under a nitrogen atmosphere.

  • Purification: Purify the crude product by fractional distillation under a nitrogen atmosphere to yield this compound as a colorless liquid. The expected yield is in the range of 69-77%.[1]

Characterization and Properties

This compound is a moisture-sensitive, distillable liquid with a boiling point of 125–130°C at atmospheric pressure.[1][3] It is crucial to handle and store this compound under anhydrous conditions to prevent hydrolysis.[1] All α-haloenamines are highly hygroscopic and should be stored in sealed containers.[1]

Safety Considerations

  • Phosgene: Phosgene is an extremely toxic gas. All manipulations involving phosgene must be conducted in a high-performance fume hood with appropriate safety protocols in place. A phosgene detector should be used to monitor the work area.

  • This compound: This compound is a reactive and potentially hazardous chemical. Avoid contact with skin and eyes, and do not inhale vapors.

  • General Precautions: Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, when performing this synthesis. Ensure that a safety shower and eyewash station are readily accessible.

Conclusion

The synthesis of this compound from N,N-dimethylisobutyramide via chlorination with phosgene followed by dehydrochlorination is a well-established and reliable method for producing this valuable synthetic intermediate on a laboratory scale.[1] By carefully following the detailed protocol and adhering to all safety precautions, researchers can confidently prepare this versatile reagent for a wide array of applications in modern organic synthesis. The unique reactivity of α-chloroenamines continues to make them powerful tools for the construction of complex molecular architectures.

References

mechanism of α-chloro enamine formation with phosgene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Mechanistic Guide to the Synthesis of α-Chloro Enamines via Phosgene-Mediated Amide Activation

Abstract

α-Chloro enamines are highly versatile and reactive intermediates in organic synthesis, serving as precursors for a multitude of functional groups and complex molecular architectures.[1][2] Their synthesis via the reaction of tertiary amides with phosgene or its surrogates represents a fundamental and efficient transformation. This guide provides a detailed examination of the core mechanism of this reaction, moving beyond a simple procedural description to explore the underlying principles and causal relationships that govern the transformation. Authored from the perspective of a Senior Application Scientist, this document synthesizes mechanistic theory with practical, field-proven insights, offering researchers and drug development professionals a comprehensive resource for understanding and applying this powerful synthetic tool.

The Core Mechanism: A Stepwise Dissection

The formation of an α-chloro enamine from a tertiary amide and phosgene is not a direct chlorination but rather a sophisticated sequence of activation, rearrangement, and elimination. The process is analogous in part to the Vilsmeier-Haack reaction, which also involves the formation of a key chloroiminium ion intermediate.[3][4]

Step 1: Electrophilic Activation of the Amide Carbonyl

A common misconception is that the reaction initiates with the nucleophilic attack of the amide nitrogen on phosgene. However, the reaction's rate-determining step and productive pathway involve the nucleophilic attack of the amide's carbonyl oxygen onto the highly electrophilic carbonyl carbon of phosgene.[5] This initial interaction is crucial and dictates the subsequent bond-forming and bond-breaking events.

  • Scientist's Insight (Causality): The amide functional group exhibits resonance, placing significant electron density on the oxygen atom, making it a potent nucleophile. Phosgene, with two electron-withdrawing chlorine atoms, is a hard and highly reactive electrophile. The attack by the "harder" oxygen nucleophile on the "hard" phosgene electrophile is kinetically and thermodynamically favored over the attack by the "softer" nitrogen atom.

The initial adduct formed is a highly unstable species that rapidly proceeds to the next stage.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Charge Amide & Solvent Cool Cool to 0°C Start->Cool Add_Phosgene Slowly Add Phosgene Cool->Add_Phosgene Add_Base Add Triethylamine Add_Phosgene->Add_Base Filter Filter Precipitate (under N₂) Add_Base->Filter Evaporate Solvent Removal Filter->Evaporate Distill Fractional Distillation Evaporate->Distill Product Pure α-Chloro Enamine Distill->Product

References

spectroscopic data for 1-Chloro-N,N,2-trimethylpropenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 1-Chloro-N,N,2-trimethylpropenylamine

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, commonly referred to as Ghosez's reagent, is a highly versatile and reactive compound in modern organic synthesis.[1][2] With the CAS Registry Number 26189-59-3 and a molecular formula of C₆H₁₂ClN, this α-chloro enamine has carved a niche for itself as a potent agent for the conversion of carboxylic acids to their corresponding acid chlorides under remarkably neutral conditions.[3] Its utility extends to the mild halogenation of alcohols, the synthesis of peptides with minimal racemization, and as a reactive partner in [2+2] cycloaddition reactions.[3][4]

The synthetic power of Ghosez's reagent is derived from its ability to readily form a highly electrophilic keteniminium ion intermediate.[1] This reactivity, however, necessitates stringent handling protocols, as the compound is sensitive to moisture and must be stored in an inert atmosphere to prevent degradation.[3][4]

Given its reactivity and sensitivity, unambiguous structural confirmation and purity assessment are paramount for its effective use in synthesis. This technical guide provides an in-depth analysis of the , offering researchers, scientists, and drug development professionals a comprehensive reference. The data presented herein is a synthesis of information from peer-reviewed literature and established chemical databases, providing a self-validating framework for the characterization of this important reagent.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following numbering scheme will be used for the atoms in this compound.

Figure 1: Molecular Structure and Atom Numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is simple yet highly informative, consistent with its symmetrical structure.

Experimental Protocol: ¹H NMR Spectrum Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., carbon tetrachloride, CCl₄, or chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of an anhydrous solvent is critical due to the moisture sensitivity of the compound.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of 0-10 ppm is appropriate.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Data Interpretation

The reported ¹H NMR spectral data for this compound in CCl₄ are summarized in Table 1.[5]

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.37Singlet6HN(CH₃)₂ (C5-H, C6-H)
1.79Singlet3HAllylic CH₃ (C4-H)
1.73Singlet3HAllylic CH₃ (C3-H)

Data sourced from Organic Syntheses Procedure.[5]

Analysis of ¹H NMR Spectrum

The spectrum displays three distinct singlet signals, which is consistent with the molecular structure.

  • N(CH₃)₂ Protons (δ 2.37): The six protons of the two methyl groups attached to the nitrogen atom appear as a single sharp singlet at 2.37 ppm. Their equivalence is due to the free rotation around the C-N single bonds. The downfield shift is a result of the deshielding effect of the electronegative nitrogen atom.

  • Allylic CH₃ Protons (δ 1.79 and δ 1.73): The two methyl groups attached to the C2 carbon of the double bond are diastereotopic and thus appear as two separate singlets at 1.79 and 1.73 ppm. These protons are in an allylic position, and their chemical shift is in the expected range for such environments. The absence of splitting (singlets) confirms that there are no adjacent protons.

Figure 2: ¹H NMR Assignments for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound provides key evidence for its enamine structure.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: As a liquid, the spectrum can be obtained neat. A drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a diamond attenuated total reflectance (ATR) accessory can be used, which requires only a small drop of the sample placed directly on the crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. Then, the sample spectrum is recorded, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹.

  • Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation

The key IR absorption frequencies for this compound are listed in Table 2.[5]

Table 2: Key IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
1653StrongC=C stretch (enamine)
1470, 1451MediumC-H bending (asymmetric, methyl)
1295MediumC-N stretch
1124MediumC-C stretch
1013MediumC-H bending

Data sourced from Organic Syntheses Procedure.[5]

Analysis of IR Spectrum
  • C=C Stretch (1653 cm⁻¹): The most diagnostic peak in the spectrum is the strong absorption at 1653 cm⁻¹. This is characteristic of the carbon-carbon double bond stretching vibration in an enamine system. The frequency is slightly lower than that of a typical isolated alkene due to conjugation with the nitrogen lone pair, which imparts some single-bond character to the C=C bond.

  • C-H Bending (1470, 1451 cm⁻¹): These absorptions are typical for the asymmetric bending vibrations of the methyl (CH₃) groups.

  • C-N Stretch (1295 cm⁻¹): This peak corresponds to the stretching vibration of the carbon-nitrogen bond of the dimethylamino group.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data

The predicted chemical shifts are based on established ranges for similar functional groups and are presented in Table 3.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1125-135Vinylic carbon bonded to electronegative Cl and N.
C2115-125Vinylic carbon bonded to two methyl groups.
C3, C420-30Allylic methyl carbons.
C5, C640-50N-methyl carbons, deshielded by the nitrogen atom.
Rationale for Predicted Shifts
  • Vinylic Carbons (C1, C2): The two carbons of the double bond are expected to resonate in the typical alkene region (100-150 ppm). C1 is predicted to be further downfield due to the additive deshielding effects of the directly attached electronegative chlorine and nitrogen atoms.

  • Methyl Carbons (C3, C4, C5, C6): The allylic methyl carbons (C3, C4) are expected in the 20-30 ppm range. The N-methyl carbons (C5, C6) would be further downfield (40-50 ppm) due to the direct attachment to the electronegative nitrogen.

Mass Spectrometry

Experimental mass spectrometry data with fragmentation analysis for this compound is not prominently reported. However, a theoretical analysis of its fragmentation pattern under electron ionization (EI) can be proposed based on its structure.

Molecular Ion (M⁺)

The molecule has a monoisotopic mass of 133.0710 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the mass spectrum should exhibit two molecular ion peaks:

  • M⁺: at m/z 133 (corresponding to the ³⁵Cl isotope)

  • [M+2]⁺: at m/z 135 (corresponding to the ³⁷Cl isotope)

The intensity ratio of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom in the ion.

Predicted Fragmentation Pathways

The primary fragmentation of the molecular ion is expected to be driven by the formation of stable carbocations and the loss of neutral fragments.

Figure 3: Predicted Mass Spectrometry Fragmentation M [(CH₃)₂C=C(Cl)N(CH₃)₂]⁺˙ m/z 133/135 F1 [(CH₃)₂C=CN(CH₃)₂]⁺ m/z 98 M->F1 - Cl• F2 [C(Cl)N(CH₃)₂]⁺ m/z 92/94 M->F2 - C(CH₃)₂ F3 [N(CH₃)₂]⁺ m/z 44 F1->F3 - C₄H₆

Figure 3: Predicted Major Fragmentation Pathways for this compound.

Table 4: Predicted Major Fragment Ions

m/zProposed StructureFragmentation Pathway
133/135[(CH₃)₂C=C(Cl)N(CH₃)₂]⁺˙Molecular Ion
98[(CH₃)₂C=CN(CH₃)₂]⁺Loss of a chlorine radical (Cl•) from M⁺
92/94[C(Cl)N(CH₃)₂]⁺Cleavage of the C=C bond
44[N(CH₃)₂]⁺α-cleavage, common for amines
  • Loss of Chlorine Radical (m/z 98): The most probable initial fragmentation is the loss of a chlorine radical from the molecular ion. This would result in a resonance-stabilized cation at m/z 98. This is often a favorable pathway for chlorinated compounds.

  • Cleavage of the C=C bond (m/z 92/94): Cleavage of the double bond could lead to a fragment containing the chloro-dimethylamino moiety at m/z 92 and 94, still showing the characteristic 3:1 isotopic pattern.

  • α-Cleavage (m/z 44): Cleavage of the bond alpha to the nitrogen atom is a classic fragmentation pathway for amines, leading to the formation of the dimethyliminium ion at m/z 44.

Conclusion

The spectroscopic characterization of this compound is fundamental to its successful application in organic synthesis. The ¹H NMR spectrum provides a clear and simple fingerprint for the compound, with three distinct singlets corresponding to the different methyl groups. The IR spectrum confirms the presence of the key enamine C=C double bond with a strong absorption at 1653 cm⁻¹. While experimental ¹³C NMR and mass spectrometry data are not widely published, theoretical predictions based on the known structure provide a solid framework for what researchers should expect to observe. The characteristic 3:1 isotopic pattern for chlorine-containing fragments in the mass spectrum would be a particularly definitive feature. This comprehensive guide serves as a valuable resource for scientists, enabling them to confidently verify the structure and purity of this powerful synthetic reagent.

References

Ghosez's Reagent: A Technical Guide to Physical Properties and Stability for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ghosez's reagent, formally known as 1-chloro-N,N,2-trimethyl-1-propenylamine, is a powerful and versatile reagent in modern organic synthesis.[1][2][3] Developed by Professor Léon Ghosez at the University of Louvain, this α-chloroenamine has become an indispensable tool for the mild and efficient conversion of carboxylic acids to their corresponding acid chlorides under neutral conditions.[1][2][3] This unique reactivity profile allows for the activation of sensitive substrates that are incompatible with harsher, traditional halogenating agents like thionyl chloride or oxalyl chloride. Its utility extends to the synthesis of complex molecules, including natural products and pharmaceuticals, where the preservation of delicate functional groups is paramount.

This technical guide provides an in-depth exploration of the core physical properties and stability of Ghosez's reagent. Aimed at researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to ensure its safe, effective, and reliable use in the laboratory. Understanding these fundamental characteristics is not merely a matter of academic interest; it is a prerequisite for achieving reproducible results and ensuring the integrity of complex synthetic campaigns.

Core Physical Properties

Ghosez's reagent is a colorless to yellow liquid with a characteristic odor.[4] Its physical state at ambient temperature is a key attribute, facilitating its handling and dispensing as a neat liquid or in solution. The fundamental physical characteristics are summarized in the table below, providing a quantitative basis for its behavior in various experimental setups.

Physical PropertyValueSource(s)
Molecular Formula C₆H₁₂ClN[5]
Molecular Weight 133.62 g/mol [5]
Appearance Colorless to yellow clear liquid[4][5]
Boiling Point 129-130 °C (at 760 mmHg)[1]
Density 1.01 g/mL at 25 °C
Refractive Index (n20/D) 1.453
Flash Point 26.67 °C (closed cup)
Solubility Soluble in organic solvents, sparingly soluble in water[4]
Freezing Point Data not available

The relatively high boiling point allows for reactions to be conducted at elevated temperatures if necessary, although many of its applications proceed readily at or below room temperature. Its density, slightly greater than water, is a practical consideration for solvent extraction and workup procedures. It is crucial to note that while it is soluble in common organic solvents, its high reactivity with protic solvents, particularly water, precludes their use as reaction media.

Spectral Data for Characterization

Spectroscopic analysis is essential for verifying the identity and purity of Ghosez's reagent, both upon receipt and during the course of a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in CCl₄): The proton NMR spectrum is characterized by three distinct singlets, corresponding to the three types of methyl protons in the molecule.[1]

  • δ 2.37 ppm (s, 6H): Assigned to the two equivalent N-methyl groups (-N(CH₃)₂).

  • δ 1.79 ppm (s, 3H): Assigned to one of the geminal methyl groups on the double bond.

  • δ 1.73 ppm (s, 3H): Assigned to the other geminal methyl group on the double bond.

¹³C NMR: While a fully assigned spectrum is not readily available in the literature, the expected chemical shifts can be estimated based on the functional groups present. The spectrum would include signals for the two olefinic carbons, the N-methyl carbons, and the two C-methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of Ghosez's reagent in carbon tetrachloride (CCl₄) displays several characteristic absorption bands that are indicative of its structure.[1]

  • 1653 cm⁻¹: This strong absorption is attributed to the C=C double bond stretching vibration.

  • 1470, 1451 cm⁻¹: These bands correspond to C-H bending vibrations of the methyl groups.

  • 1295, 1124, 1013 cm⁻¹: These absorptions are within the fingerprint region and are characteristic of the overall molecular structure.

Mass Spectrometry (MS)

Electron impact mass spectrometry (70 eV) provides a characteristic fragmentation pattern that can be used to confirm the identity of the reagent.[1]

  • m/z 135 (M+2, 24%): Represents the molecular ion peak containing the ³⁷Cl isotope.

  • m/z 133 (M, 77%): Represents the molecular ion peak containing the ³⁵Cl isotope.

  • m/z 98 (100%): This is the base peak, corresponding to the loss of a chlorine atom.

Stability and Decomposition

The utility of Ghosez's reagent is intrinsically linked to its reactivity, which also dictates its stability profile. Proper understanding and management of its stability are critical for successful and safe application.

Sensitivity to Moisture and Air

Ghosez's reagent is extremely sensitive to moisture and, to a lesser extent, air.[2][6] This is the most critical stability factor to consider in its storage and handling. The high reactivity stems from the electrophilic nature of the carbon-chlorine bond, which is susceptible to nucleophilic attack by water.

Hydrolysis Pathway: The primary decomposition pathway in the presence of moisture is hydrolysis to form N,N-dimethylisobutyramide and hydrogen chloride.[1] This reaction is rapid and is the reason why the reagent must be handled under strictly anhydrous conditions.

Hydrolysis cluster_0 Ghosez's Reagent cluster_1 Water cluster_2 Products Ghosez C(C)(C)=C(Cl)N(C)C Amide O=C(CH(C)C)N(C)C (N,N-Dimethylisobutyramide) Ghosez->Amide Hydrolysis Water H₂O Water->Amide HCl HCl

Hydrolysis of Ghosez's Reagent

The formation of a "light precipitate" upon storage, even with precautions, is noted in the literature and is likely due to the formation of N,N-dimethylisobutyramide, which may be less soluble in the reagent itself.[1] The generation of HCl upon hydrolysis can also lead to further degradation or unwanted side reactions in a synthetic procedure.

Thermal Stability
Photostability

There is limited specific information available regarding the photostability of Ghosez's reagent. As with many reactive organic compounds, it is prudent to store it in a dark or amber-colored container to minimize potential degradation from exposure to UV or visible light.

Handling and Storage Protocols

Given the high sensitivity of Ghosez's reagent to atmospheric moisture, meticulous handling and storage procedures are not merely recommended; they are essential for maintaining the reagent's efficacy and ensuring laboratory safety.

Storage
  • Temperature: The recommended storage temperature is 2-8°C.[4] Refrigeration helps to minimize vapor pressure and slow down potential decomposition pathways.

  • Atmosphere: The reagent should be stored under an inert atmosphere of nitrogen or argon. Commercially available bottles often feature a Sure/Seal™ cap, which allows for the removal of the reagent via syringe or cannula while maintaining an inert headspace.

  • Container: Store in the original, tightly sealed container. If transferring to a different container, ensure it is thoroughly dried and purged with an inert gas.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the best practices for handling Ghosez's reagent from the storage bottle to the reaction flask.

Preparation:

  • Glassware: All glassware (reaction flask, syringes, needles) must be thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry nitrogen or argon.[7][8]

  • Inert Atmosphere Setup: Assemble the reaction flask with a condenser or septum and connect it to a Schlenk line or a dual-manifold system that provides a positive pressure of inert gas (nitrogen or argon).[8] A bubbler filled with mineral oil should be used to monitor gas flow and prevent over-pressurization.

  • Solvents and Reagents: All solvents and other reagents used in the reaction must be anhydrous.

Transfer of Ghosez's Reagent:

  • Syringe Preparation: A clean, dry syringe with a needle of appropriate gauge should be purged with inert gas at least 10 times to remove any residual air and moisture.[7][8]

  • Reagent Withdrawal:

    • Puncture the septum of the Ghosez's reagent bottle with the needle.

    • Introduce a slight positive pressure of inert gas into the bottle via a separate needle connected to the inert gas line.

    • Allow the positive pressure to slowly fill the syringe with the desired volume of reagent. Avoid pulling back on the plunger, as this can create leaks and introduce air.[7]

    • Withdraw the syringe from the reagent bottle.

  • Dispensing into Reaction Flask:

    • Quickly insert the needle through the septum of the reaction flask.

    • Slowly dispense the Ghosez's reagent into the reaction mixture.

Handling_Workflow cluster_prep Preparation cluster_transfer Reagent Transfer cluster_reaction Reaction & Quench Dry_Glassware Dry Glassware (Oven, cool under N₂) Assemble_Apparatus Assemble Apparatus under Inert Gas Dry_Glassware->Assemble_Apparatus Anhydrous_Solvents Use Anhydrous Solvents/Reagents Assemble_Apparatus->Anhydrous_Solvents Purge_Syringe Purge Syringe with Inert Gas Anhydrous_Solvents->Purge_Syringe Pressurize_Bottle Pressurize Reagent Bottle with Inert Gas Purge_Syringe->Pressurize_Bottle Withdraw_Reagent Withdraw Reagent (Pressure-fill) Pressurize_Bottle->Withdraw_Reagent Dispense Dispense into Reaction Flask Withdraw_Reagent->Dispense Run_Reaction Run Reaction under Inert Atmosphere Dispense->Run_Reaction Quench Quench Reaction (e.g., with water/alcohol) Run_Reaction->Quench

Experimental Workflow for Ghosez's Reagent

Quenching and Workup:

  • Upon completion, the reaction should be carefully quenched. Due to the reactivity of any remaining Ghosez's reagent, quenching with water or an alcohol will result in an exothermic reaction and the formation of HCl. This should be done at a reduced temperature (e.g., 0°C) and with caution.

Reactivity Profile and Functional Group Compatibility

The primary utility of Ghosez's reagent lies in its ability to activate carboxylic acids towards nucleophilic attack under neutral conditions.[1][2][3] This is achieved through the formation of a highly reactive acyl-iminium intermediate.

The reagent exhibits a broad functional group tolerance, which is a significant advantage over many other halogenating agents. However, its high electrophilicity means it will react with a variety of nucleophiles.

  • Carboxylic Acids: Reacts readily to form acid chlorides.

  • Alcohols: Can be converted to alkyl chlorides.[2]

  • Amines: Primary and secondary amines will react, potentially leading to amide formation or other side reactions.

  • Thiols: Expected to react due to their nucleophilicity.

  • Water: Reacts rapidly via hydrolysis.

Careful consideration of the substrate's functional groups is necessary when designing a synthetic route involving Ghosez's reagent to avoid unwanted side reactions.

Conclusion

Ghosez's reagent is a cornerstone of modern organic synthesis, offering a mild and effective method for the activation of carboxylic acids. Its successful application is fundamentally dependent on a thorough understanding of its physical properties and, most critically, its pronounced sensitivity to moisture. By adhering to the stringent handling and storage protocols outlined in this guide, researchers can harness the full potential of this versatile reagent, ensuring the reliability and reproducibility of their synthetic endeavors. The information presented here serves as a comprehensive resource to empower scientists in the safe and effective use of Ghosez's reagent in the pursuit of novel chemical entities.

References

α-Chloro Enamines: A Comprehensive Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Chloro enamines are a class of highly versatile and reactive intermediates in modern organic synthesis. Characterized by a unique electronic structure, they exhibit ambiphilic reactivity, functioning as both potent electrophiles and nucleophiles. This dual nature allows them to participate in a wide array of chemical transformations, most notably cycloaddition reactions to form four-, five-, and six-membered rings, as well as serving as efficient reagents for the conversion of functional groups. This guide provides an in-depth exploration of the synthesis, electronic properties, and key reactions of α-chloro enamines. We will delve into the mechanistic underpinnings of their reactivity, showcase their application in the synthesis of complex heterocyclic systems and natural products, and provide validated experimental protocols for their preparation and use.

Introduction: The Power of Ambiphilic Reactivity

Enamines, the nitrogen analogs of enols, are well-established as powerful carbon-based nucleophiles in organic synthesis, a principle famously harnessed in the Stork enamine synthesis.[1][2] The introduction of a chlorine atom at the α-position dramatically alters the electronic landscape of the molecule, creating a fascinating and synthetically powerful dichotomy. The electron-withdrawing nature of the chlorine atom and the ability of the nitrogen to stabilize a positive charge render the α-carbon electrophilic. Simultaneously, the canonical enamine resonance structure, where the nitrogen lone pair donates into the π-system, maintains nucleophilic character at the β-carbon.[3][4]

This ambiphilic nature makes α-chloro enamines exceptionally versatile building blocks. Perhaps the most iconic example is 1-chloro-N,N,2-trimethyl-1-propenylamine, widely known as "Ghosez's reagent," which has become an indispensable tool for synthetic chemists.[5][6] These reagents are particularly celebrated for their ability to act as ketene iminium ion precursors, unlocking a rich portfolio of cycloaddition reactions that provide rapid access to complex molecular architectures.[7] This guide will illuminate the fundamental principles governing their reactivity and demonstrate their strategic importance in contemporary drug discovery and development.

Synthesis of α-Chloro Enamines

The preparation of α-chloro enamines is typically straightforward, with the most common method involving the chlorination of a corresponding tertiary amide. The choice of chlorinating agent is critical to ensure high yield and prevent unwanted side reactions.

Common Synthetic Routes:

  • From Tertiary Amides: The reaction of a tertiary amide with phosgene (COCl₂), oxalyl chloride ((COCl)₂), or phosphorus oxychloride (POCl₃) generates a Vilsmeier-type intermediate, which is then treated with a base or undergoes spontaneous elimination to yield the α-chloro enamine. Phosgene is highly effective but also highly toxic, making oxalyl chloride a common and safer alternative.

  • From Enamines: Direct chlorination of a pre-formed enamine can also yield the α-chloro derivative, though this route can be complicated by competing reactions at the β-carbon.[8]

The synthesis of Ghosez's reagent from N,N-dimethylisobutyramide serves as a benchmark example of the amide chlorination route.[5] The reaction proceeds under mild conditions and typically results in high yields of the desired product, which can often be purified by distillation.

Electronic Structure and Mechanistic Insights

The unique reactivity of α-chloro enamines stems from a delicate balance of inductive and resonance effects. This duality allows them to react as either an electrophile at the α-carbon or a nucleophile at the β-carbon.

  • Electrophilic Character: The α-carbon is attached to two electron-withdrawing groups: the chlorine atom (via induction) and the nitrogen atom, which can bear a positive charge in the iminium resonance form. This makes the α-carbon susceptible to attack by nucleophiles.

  • Nucleophilic Character: The nitrogen lone pair can delocalize into the C=C double bond, creating a resonance structure with a negative charge on the β-carbon.[4][9] This enamine-type resonance imparts nucleophilicity, allowing it to attack various electrophiles.[3]

This ambiphilic nature is best represented by its key resonance structures:

Figure 1: Resonance structures illustrating the ambiphilic nature of α-chloro enamines.

A key mechanistic pathway involves the loss of the chloride ion to form a highly electrophilic keteniminium salt . This intermediate is a potent dienophile and electrophile, central to the cycloaddition chemistry of α-chloro enamines.[7]

Key Reactions and Synthetic Applications

The rich reactivity profile of α-chloro enamines has been exploited in a multitude of synthetic transformations.

Cycloaddition Reactions

Cycloadditions are the hallmark reactions of α-chloro enamines, providing rapid access to cyclic structures that are prevalent in pharmaceuticals and natural products.

[2+2] Cycloadditions: α-Chloro enamines react readily with electron-rich or unactivated alkenes in the presence of a Lewis acid (e.g., ZnCl₂) or via thermal activation to form cyclobutane rings.[7] The reaction proceeds through the aforementioned keteniminium ion intermediate. The resulting aminocyclobutane can then be hydrolyzed to yield a cyclobutanone, a valuable synthetic building block.

cycloaddition_workflow start α-Chloro Enamine + Alkene step1 Formation of Keteniminium Ion start->step1 - Cl⁻ step2 [2+2] Cycloaddition step1->step2 step3 Cyclobutyliminium Salt Intermediate step2->step3 step4 Hydrolysis (H₃O⁺) step3->step4 end Cyclobutanone Product step4->end

Figure 2: Generalized workflow for the [2+2] cycloaddition/hydrolysis sequence.

[3+2] Cycloadditions: These reagents can also participate in [3+2] cycloadditions. For instance, reaction with azides can lead to the formation of highly substituted 1,2,3-triazoles, a privileged scaffold in medicinal chemistry.[10] Similarly, cycloadditions with other 1,3-dipoles provide efficient routes to five-membered heterocycles.

[4+2] Cycloadditions (Diels-Alder): Acting as potent dienophiles (via the keteniminium ion), α-chloro enamines react with dienes to form six-membered rings. This provides a powerful method for constructing substituted cyclohexene derivatives, which can be further functionalized.

Applications in Functional Group Transformations

Beyond cycloadditions, α-chloro enamines are highly effective reagents for activating other functional groups under neutral or mild conditions.

  • Conversion of Carboxylic Acids to Acid Halides: Ghosez's reagent reacts smoothly with carboxylic acids to produce the corresponding acid chlorides in high yield.[5] This transformation is particularly valuable for sensitive substrates where harsh reagents like thionyl chloride are unsuitable.[11]

  • Conversion of Alcohols to Alkyl Chlorides: Primary and secondary alcohols can be converted to their corresponding chlorides.[6]

Synthesis of Heterocyclic Compounds and Natural Products

The versatility of α-chloro enamines makes them ideal precursors for the synthesis of complex heterocyclic systems. Their ability to construct carbo- and heterocyclic rings has been leveraged in the total synthesis of numerous natural products.[12][13] For example, thiazine cyclization using Ghosez's reagent has been a key step in the synthesis of precursors for BACE1 inhibitors, which are relevant in Alzheimer's disease research.[5] Their utility in forming substituted pyrroles and pyridines has also been demonstrated.[7][14]

Experimental Protocols

Adherence to rigorous experimental technique is paramount when working with these moisture-sensitive reagents. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 5.1: Synthesis of 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent)

This protocol is adapted from the original literature procedure.[5]

Materials:

  • N,N-Dimethylisobutyramide

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous hexanes

  • Schlenk flask, dropping funnel, condenser, and distillation apparatus

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen.

  • Reaction: Charge the flask with N,N-dimethylisobutyramide (1.0 eq) dissolved in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition: Add a solution of oxalyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amide solution over 30 minutes, maintaining the temperature at 0 °C.

  • Warm-up: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Gas evolution (CO, CO₂) should be observed.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a liquid. Purify by fractional distillation under reduced pressure to obtain the pure α-chloro enamine as a colorless, moisture-sensitive liquid.

Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The purity can be assessed by GC-MS.

Protocol 5.2: [2+2] Cycloaddition of Ghosez's Reagent with an Alkene

Materials:

  • Ghosez's reagent

  • Styrene (or other alkene)

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous diethyl ether

  • Aqueous hydrochloric acid (1M)

Procedure:

  • Setup: In a flame-dried Schlenk flask under nitrogen, suspend anhydrous ZnCl₂ (0.1 eq) in anhydrous diethyl ether.

  • Addition of Reactants: Add the alkene (e.g., styrene, 1.0 eq) to the suspension. Then, add a solution of Ghosez's reagent (1.05 eq) in anhydrous diethyl ether dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Hydrolysis: Upon completion, carefully pour the reaction mixture into a flask containing 1M aqueous HCl at 0 °C. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude cyclobutanone product by flash column chromatography.

Data Summary

Proper characterization is essential for confirming the identity and purity of α-chloro enamines.

Compound Formula MW ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (neat, cm⁻¹)
Ghosez's ReagentC₆H₁₂ClN133.62~2.9 (s, 6H, NMe₂), ~1.8 (s, 6H, C(Me)₂)~135 (C=C), ~115 (C=C), ~45 (NMe₂), ~25 (CMe₂)~1660-1680 (C=C stretch)

Note: Spectroscopic values are approximate and can vary. Refer to experimental data for precise values.

Conclusion and Future Outlook

α-Chloro enamines are powerful and versatile reagents that occupy a unique niche in synthetic organic chemistry. Their ambiphilic nature, primarily harnessed through the formation of keteniminium intermediates, provides elegant and efficient pathways to a diverse range of molecular structures, particularly carbocyclic and heterocyclic systems. The ability to perform cycloadditions under mild conditions and their utility as activating agents for carboxylic acids and alcohols underscore their importance. As the demand for rapid and efficient synthesis of complex molecules in drug discovery and materials science continues to grow, the strategic application of α-chloro enamine chemistry is poised to expand, enabling the construction of novel molecular entities with significant potential.

References

electrophilicity of keteniminium ions derived from Ghosez's reagent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilicity and Synthetic Utility of Keteniminium Ions Derived from Ghosez's Reagent

Abstract

Keteniminium ions, the nitrogen analogs of ketenes, are highly electrophilic and versatile reactive intermediates in modern organic synthesis. Their generation from stable tertiary amide precursors, a method largely popularized by Ghosez and co-workers, has unlocked a diverse array of chemical transformations.[1][2] This guide provides a comprehensive technical overview of the generation, electrophilic character, and synthetic applications of keteniminium ions, with a particular focus on those derived via the Ghosez methodology. We will delve into the mechanistic underpinnings of their formation and reactivity, explore their utility in hallmark reactions such as [2+2] and [4+2] cycloadditions, and provide detailed experimental protocols for their practical application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of these powerful intermediates.

Introduction: The Rise of Keteniminium Ions

Since their discovery, ketenes have been recognized as powerful building blocks, most notably for the synthesis of four-membered rings through [2+2] cycloadditions.[3] However, their prodigious reactivity often leads to challenges, including dimerization and sensitivity, which can limit their synthetic utility.[3] To overcome these limitations, chemists have developed a variety of ketene equivalents that temper this reactivity while retaining the desired synthetic profile.[3]

Among the most successful and convenient of these equivalents are keteniminium ions.[3] These quaternized nitrogen analogs of ketenes exhibit potent electrophilicity at their central carbon atom, enabling a wide range of reactions with nucleophiles and π-systems.[1][2] The pioneering work of Léon Ghosez established synthetically robust methods for generating these transient species from readily available tertiary amides, transforming them from chemical curiosities into indispensable tools for synthetic chemists.[4] This approach, often involving the activation of an amide with an electrophile like triflic anhydride in the presence of a hindered base, provides reliable access to keteniminium ions under mild conditions.[4][5]

This guide will explore the core principles governing the electrophilicity of these ions and demonstrate how this fundamental property is harnessed to construct complex molecular architectures.

Generation of Keteniminium Ions via the Ghosez Method

While the term "Ghosez's Reagent" originally referred to 1-chloro-N,N,2-trimethyl-1-propenylamine, a stable α-chloroenamine, the "Ghosez method" more broadly and commonly refers to the in situ generation of keteniminium ions from tertiary amides.[6][7] This latter approach is by far the most synthetically useful and will be the focus of this section.

The Amide Activation Mechanism

The generation of a keteniminium ion from a tertiary amide is a multi-step process that relies on transforming the poor leaving group of the amide (an oxygen anion) into an excellent one.[4] Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) is the most common activating agent for this purpose.[1][8]

The mechanism proceeds as follows:

  • Electrophilic Activation: The carbonyl oxygen of the tertiary amide attacks the electrophilic triflic anhydride. This forms a highly reactive O-triflyliminium triflate intermediate.[4][8]

  • Deprotonation: A non-nucleophilic, sterically hindered base, such as 2,6-lutidine or 2,4,6-collidine, selectively removes a proton from the α-carbon.

  • Elimination: The resulting intermediate rapidly eliminates the triflate group (TfO⁻), a superb leaving group, to generate the desired keteniminium ion.[4]

The critical choice of a hindered base is a cornerstone of this protocol's success. Bases like pyridine are sufficiently nucleophilic to trap the keteniminium ion, forming an equilibrium mixture that reduces the concentration of the desired reactive intermediate.[9] Hindered bases cannot easily access the electrophilic carbon of the keteniminium ion, ensuring its availability for the desired synthetic transformation.[9]

G cluster_0 Mechanism of Keteniminium Ion Formation Amide Tertiary Amide Iminium O-Triflyliminium Triflate (Intermediate) Amide->Iminium + Tf₂O Tf2O Triflic Anhydride (Tf₂O) Keteniminium Keteniminium Ion Iminium->Keteniminium + Base - Base·H⁺ - TfO⁻ Base Hindered Base (e.g., 2,6-Lutidine)

Caption: Mechanism of Keteniminium Ion Formation via the Ghosez Method.

The Electrophilic Character of Keteniminium Ions

The high reactivity of keteniminium ions stems from their electronic structure. They possess an allene-like cumulenic system (C=C=N⁺) where the positive charge on the nitrogen atom strongly polarizes the π-system. This polarization renders the central carbon atom highly electron-deficient and thus, exceptionally electrophilic.

Quantifying Electrophilicity

Kinetic studies have been performed to quantify the reactivity of these species. By measuring the rates of reaction with various nucleophiles, electrophilicity parameters (E) can be determined. For instance, kinetic studies of the reaction between keteniminium triflates and electron-rich arenes yielded E parameters of -2.8 for the dimethyl-substituted ion and -1.9 for the diphenyl-substituted ion, placing them firmly in the category of strong electrophiles.[10][11]

Furthermore, "activated" keteniminium ions, which bear an additional electron-withdrawing group on the nitrogen atom (often generated from ynamides), are among the most electrophilic intermediates known and can react even with very weak nucleophiles.[10][12]

Factors Influencing Reactivity

The electrophilicity of keteniminium ions can be modulated by the substituents attached to the carbon skeleton and the nitrogen atom.

  • Substituents on Carbon (R¹, R²): Electron-donating groups on the terminal carbon can stabilize the positive charge through resonance, slightly decreasing the electrophilicity of the central carbon. Conversely, electron-withdrawing groups can enhance it.

  • Substituents on Nitrogen (R³): The nature of the groups on the nitrogen atom has a profound effect. Electron-withdrawing groups significantly increase the electrophilicity of the system, creating "activated" keteniminium ions.

Computational studies using Density Functional Theory (DFT) have confirmed these trends, showing that electron-donating groups on the starting amide lower the activation barrier for keteniminium ion formation, while the reactivity of the resulting ion is inversely correlated with the reactivity of the parent amide.[4][5]

Key Synthetic Applications

The potent electrophilicity of keteniminium ions makes them ideal partners for a variety of transformations, most notably cycloaddition reactions.

[2+2] Cycloadditions

The [2+2] cycloaddition between a keteniminium ion and an alkene is a robust and highly reliable method for the synthesis of cyclobutane rings.[10][13] The resulting cyclobutaniminium salt is typically hydrolyzed during aqueous workup to afford the corresponding cyclobutanone.[13]

The reaction is believed to proceed through a concerted, asynchronous transition state.[9] This mechanism accounts for the high degree of stereoselectivity often observed in these reactions.[14][15] Both intermolecular and intramolecular variants are well-established, with the latter providing a powerful strategy for constructing complex polycyclic systems.[14][16]

G cluster_1 General Workflow: [2+2] Cycloaddition Start Tertiary Amide + Alkene Activation Activation (Tf₂O, Hindered Base) Start->Activation Intermediate Keteniminium Ion (In situ) Activation->Intermediate Cycloaddition [2+2] Cycloaddition Intermediate->Cycloaddition IminiumSalt Cyclobutaniminium Salt Cycloaddition->IminiumSalt Hydrolysis Aqueous Workup (Hydrolysis) IminiumSalt->Hydrolysis Product Cyclobutanone Product Hydrolysis->Product

Caption: Workflow for Keteniminium Ion [2+2] Cycloaddition.

Divergent Reactivity: [4+2] vs. [2+2] Cycloadditions

While the [2+2] pathway is common, the reaction outcome can be steered toward other pathways. In intramolecular reactions involving tethered alkynes, the length of the tether plays a crucial role in determining the reaction pathway.[2][17]

  • Three-atom tethers can lead to unprecedented [4+2] cycloadditions, where the alkyne reacts with a conjugated styrenic or dienic part of the keteniminium ion precursor.[2][17]

  • Four- or five-atom tethers typically favor the more conventional [2+2] cycloaddition pathway.[2][17]

This divergent reactivity, which can be rationalized by DFT computations, highlights the tunable nature of keteniminium ion chemistry.[2][17]

Tether LengthPredominant Cycloaddition PathwayResulting Core StructureReference
3 Atoms[4+2] CycloadditionIndoline or Carbazole Derivatives[2][17]
4 Atoms[2+2] CycloadditionFused Cyclobutene Derivatives[2][17]
5 Atoms[2+2] CycloadditionFused Cyclobutene Derivatives[2][17]
Table 1. Influence of Tether Length on Intramolecular Cycloaddition Pathways of Keteniminium Ions with Alkynes.
Other Transformations

Beyond cycloadditions, the electrophilicity of keteniminium ions enables a host of other valuable transformations:

  • Friedel-Crafts Reactions: They react readily with electron-rich arenes like furans, pyrroles, and N,N-dialkylanilines in electrophilic aromatic substitution reactions without the need for an additional acid catalyst.[10]

  • Electrocyclizations: Keteniminium salts can undergo efficient 6π electrocyclization reactions to form complex heterocyclic systems.[13][18]

  • Hydride Shifts: Highly reactive "activated" keteniminium ions can trigger[3][10]-hydride shifts from unactivated C-H bonds, initiating cationic cyclizations to form piperidine and tetrahydropyridine derivatives.[12][19]

Experimental Protocol: A Representative [2+2] Cycloaddition

This section provides a generalized, step-by-step methodology for a typical intramolecular [2+2] cycloaddition to form a bicyclic cyclobutanone.

Objective: To synthesize a bicyclic cyclobutanone from an olefin-containing tertiary amide via in situ generation of a keteniminium ion.

Materials:

  • Olefin-containing tertiary amide (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv)

  • 2,6-Lutidine (1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Methodology:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the olefin-containing tertiary amide (1.0 equiv) and anhydrous dichloromethane (to make a ~0.1 M solution).

    • Causality: Anhydrous conditions are critical as both triflic anhydride and the keteniminium intermediate are highly moisture-sensitive.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

    • Causality: The reaction is highly exothermic and the keteniminium intermediate is reactive. Low temperatures are used to control the reaction rate, prevent side reactions, and maximize selectivity.

  • Base Addition: 2,6-Lutidine (1.2 equiv) is added to the cooled solution via syringe.

  • Activation and Cycloaddition: Triflic anhydride (1.1 equiv) is added dropwise to the stirred solution over 5-10 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is then stirred at -78 °C for 1-3 hours.

    • Causality: Slow addition of Tf₂O controls the rate of formation of the highly reactive O-triflyliminium triflate. The subsequent cycloaddition is typically fast, even at low temperatures.

  • Quenching and Hydrolysis: The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution at -78 °C. The mixture is then allowed to warm to room temperature and stirred vigorously for 1-2 hours.

    • Causality: The basic quench neutralizes the triflic acid byproduct. Subsequent warming and stirring with water hydrolyzes the intermediate cyclobutaniminium salt to the desired cyclobutanone.

  • Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with deionized water, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure cyclobutanone.

Conclusion and Future Outlook

Keteniminium ions generated via the Ghosez method are powerful and highly electrophilic intermediates that have become mainstays of modern organic synthesis. Their predictable generation from stable amide precursors under mild conditions provides access to a rich portfolio of chemical reactions, from the iconic [2+2] cycloaddition for cyclobutane synthesis to divergent [4+2] pathways and complex cationic cascades. The ability to fine-tune their reactivity through substituent effects continues to expand their synthetic utility.

Future research will likely focus on developing enantioselective variants of these reactions, exploring new modes of reactivity for "activated" keteniminium ions, and applying this robust chemistry to the efficient total synthesis of complex natural products and pharmaceuticals.[3] The synergy between computational prediction and experimental validation will undoubtedly continue to uncover new and exciting transformations driven by the remarkable electrophilicity of these transient species.[3]

References

Navigating Chemical Identities: A Technical Guide to CAS No. 26189-59-3 and the Associated Compound 2-(4-Fluorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and development, precise identification is paramount. This guide addresses a notable ambiguity surrounding CAS number 26189-59-3. While this number is officially assigned to 1-Chloro-N,N,2-trimethylpropenylamine, a powerful synthetic reagent, it is sometimes erroneously associated with 2-(4-fluorobenzoyl)benzoic acid, a key building block in medicinal chemistry. To provide a comprehensive resource, this document will delve into the technical properties, applications, and supplier information for both compounds, clarifying their distinct identities.

Part 1: The Official Registrant - this compound (Ghosez's Reagent)

CAS Number: 26189-59-3

This compound, widely known as Ghosez's reagent, is a highly reactive compound valued in organic synthesis for its ability to facilitate the conversion of carboxylic acids to their corresponding acid chlorides under neutral conditions. This property is particularly advantageous when dealing with sensitive substrates that would not tolerate the harsh conditions of traditional reagents like thionyl chloride or oxalyl chloride.

Physicochemical Properties
PropertyValue
Molecular Formula C₆H₁₂ClN[1][2][3][4]
Molecular Weight 133.62 g/mol [1][3][4]
Appearance Colorless to yellow liquid[1][2]
Boiling Point 129-130 °C[1][5]
Density 1.01 g/mL at 25 °C[1][5]
Refractive Index n20/D 1.453[1]
Solubility Soluble in organic solvents like chloroform and methanol.[1][2]
Stability Hygroscopic, moisture-sensitive, and unstable in solution.[1] It should be stored under an inert atmosphere.[6]
Synthesis and Mechanism

Ghosez's reagent is typically synthesized from N,N-dimethylisobutyramide and phosgene, which form an iminium chloride intermediate.[7] Subsequent treatment with a base, such as triethylamine, yields the final α-chloro enamine.[7]

The reactivity of Ghosez's reagent stems from its ability to act as a source of a vinylogous iminium cation, which is highly electrophilic. This allows for the mild activation of carboxylic acids.

Ghosez_Reagent_Synthesis cluster_0 Synthesis of Ghosez's Reagent Amide N,N-dimethylisobutyramide Iminium_Chloride Iminium Chloride Intermediate Amide->Iminium_Chloride + Phosgene Phosgene Phosgene Ghosez_Reagent This compound Iminium_Chloride->Ghosez_Reagent + Triethylamine Triethylamine Triethylamine

Caption: Synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The primary application of this compound is in the conversion of carboxylic acids to acid chlorides, a crucial step in the synthesis of esters, amides, and other acyl derivatives.[3] Its mild reaction conditions make it indispensable in the total synthesis of complex natural products, including caloporoside, roseophilin, and various enniatins.[1]

Safety and Handling

Ghosez's reagent is a hazardous substance that requires careful handling in a well-ventilated fume hood. It is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.[4][6] Personal protective equipment, including gloves, eye protection, and flame-retardant clothing, is essential.[5][6] The compound is moisture-sensitive and should be stored under an inert atmosphere, typically in a refrigerator at 2-8°C.[1]

Representative Suppliers
  • Sigma-Aldrich: Offers the reagent with a purity of ≥95%.

  • Santa Cruz Biotechnology: Provides the compound for research use.[3]

  • CymitQuimica: Lists various purities of the reagent.[2]

  • abcr Gute Chemie: Supplies the compound, also known as Ghosez's reagent.

Part 2: The Associated Compound - 2-(4-Fluorobenzoyl)benzoic Acid

CAS Number: 7649-92-5

2-(4-Fluorobenzoyl)benzoic acid is a versatile bifunctional molecule containing both a carboxylic acid and a ketone group. The presence of a fluorine atom can enhance the biological activity of its derivatives, making it a valuable intermediate in pharmaceutical and agrochemical research.[8]

Physicochemical Properties
PropertyValue
Molecular Formula C₁₄H₉FO₃[8][9][10]
Molecular Weight 244.22 g/mol [10]
Appearance White crystalline solid[8]
Melting Point 136-142 °C[8]
Solubility Sparingly soluble in water (0.076 g/L at 25 °C).[9] Soluble in various organic solvents.[8]
Synthesis and Reactivity

2-(4-Fluorobenzoyl)benzoic acid is typically synthesized via a Friedel-Crafts acylation of fluorobenzene with phthalic anhydride. The presence of the electron-withdrawing fluorine atom can influence the regioselectivity of further electrophilic aromatic substitution reactions. For instance, nitration with fuming nitric acid yields 2-(4-fluoro-3-nitrobenzoyl)benzoic acid.

Friedel_Crafts_Acylation cluster_1 Synthesis of 2-(4-Fluorobenzoyl)benzoic Acid Fluorobenzene Fluorobenzene Product 2-(4-Fluorobenzoyl)benzoic Acid Fluorobenzene->Product + Phthalic Anhydride (Lewis Acid Catalyst) Phthalic_Anhydride Phthalic Anhydride

Caption: Friedel-Crafts synthesis of 2-(4-Fluorobenzoyl)benzoic Acid.

Applications in Drug Development and Research

This compound serves as a crucial starting material and intermediate in various synthetic pathways:

  • Pharmaceutical Development: It is a building block for the synthesis of anti-inflammatory and analgesic drugs.[8]

  • Organic Synthesis: It is used to create more complex molecules, including the synthesis of 9-fluoro-7H-benz(de)anthracene-7-one.[9] It has also been utilized as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds, which have shown antitumor activity.[9][11]

  • Material Science: The compound can be incorporated into polymers to enhance their thermal stability and mechanical properties.[8]

Safety and Handling

2-(4-Fluorobenzoyl)benzoic acid is considered a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses. It is a combustible solid and should be stored in a cool, dry, and well-ventilated area.

Representative Suppliers
  • Chem-Impex: Offers the compound with a purity of ≥ 97% (HPLC).[8]

  • Sigma-Aldrich: Provides the compound with a purity of 97%.

  • Simson Pharma Limited: Supplies the compound and provides a Certificate of Analysis.

Conclusion

References

The Enduring Legacy of Ghosez's Reagent: A Technical Guide to its Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Testament to Enabling Chemistry

In the landscape of synthetic organic chemistry, certain reagents transcend mere utility to become cornerstones of synthetic strategy. Ghosez's reagent, 1-chloro-N,N,2-trimethyl-1-propenylamine, stands as a testament to this, offering a mild and efficient solution to the age-old challenge of carboxylic acid activation. This guide provides an in-depth exploration of this remarkable reagent, from its conceptual genesis in the laboratories of Professor Léon Ghosez to its contemporary applications in the synthesis of complex molecules that impact human health and materials science. Herein, we delve into the history of its discovery, dissect its nuanced mechanism of action, provide detailed protocols for its preparation and use, and showcase its power through compelling case studies in total synthesis. It is our hope that this comprehensive resource will not only serve as a practical guide for researchers but also inspire a new generation of chemists to appreciate the elegance and enduring impact of thoughtfully designed synthetic tools.

A Historical Perspective: The Genesis of an α-Chloroenamine

The development of Ghosez's reagent is intrinsically linked to the distinguished career of Professor Léon Ghosez. Born in Aalst, Belgium, in 1934, Ghosez's academic journey took him from the University of Louvain, where he earned his Ph.D., to postdoctoral stints at Harvard University with the legendary R.B. Woodward and at the University of Munich with Rolf Huisgen.[1][2] It was at the University of Louvain, where he became a "Professeur Ordinaire" in 1969, that he established the laboratory of organic synthesis and laid the groundwork for many significant contributions to the field.[1][3]

The 1970s saw a surge in interest in the chemistry of reactive intermediates, and it was within this fertile scientific environment that the concept of α-chloroenamines as versatile synthetic tools began to take shape. The seminal work from the Ghosez laboratory, particularly the detailed procedure published in Organic Syntheses in 1979, provided the chemical community with a practical and scalable method for the preparation of 1-chloro-N,N,2-trimethyl-1-propenylamine.[4] This publication, a cornerstone in the history of the reagent, detailed a two-step process starting from the readily available N,N-dimethylisobutyramide and the highly reactive, albeit toxic, phosgene.[4] This work built upon earlier explorations into the reactivity of α-halo enamines and their corresponding keteniminium salt intermediates.

The primary motivation behind the development of Ghosez's reagent was the need for a mild and neutral method for the activation of carboxylic acids. Traditional methods often required harsh conditions that were incompatible with sensitive functional groups, a significant hurdle in the synthesis of complex natural products and pharmaceuticals. Ghosez's reagent elegantly circumvented this issue, enabling the conversion of carboxylic acids to their corresponding acid chlorides under remarkably gentle conditions, thereby preserving delicate molecular architectures.[5] This innovation opened new avenues in peptide synthesis, where the prevention of racemization is paramount, and in the total synthesis of intricate molecular targets.[5][6]

The Heart of the Reaction: Unraveling the Mechanism

The efficacy of Ghosez's reagent lies in its ability to generate a highly electrophilic keteniminium ion in situ. This transient species is the true workhorse of the reaction, readily reacting with a wide array of nucleophiles.

Activation of Carboxylic Acids

The reaction with a carboxylic acid proceeds through a well-defined, multi-step mechanism:

  • Initial Adduct Formation: The nitrogen atom of Ghosez's reagent acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. This initial addition is followed by elimination of the chloride ion, which is facilitated by the formation of a stable N,N-dimethylisobutyramide byproduct.

  • Generation of the Keteniminium Ion: The resulting intermediate readily collapses to form the highly electrophilic keteniminium ion and the corresponding carboxylate anion.

  • Nucleophilic Attack and Acyl Chloride Formation: The carboxylate anion then acts as a nucleophile, attacking the central carbon of the keteniminium ion. This step regenerates the N,N-dimethylisobutyramide and, crucially, forms the desired acyl chloride.

The entire process is driven by the formation of the stable amide byproduct and proceeds under neutral conditions, a key advantage over traditional methods.

G cluster_0 Reaction of Ghosez's Reagent with a Carboxylic Acid Ghosez Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) Intermediate1 Initial Adduct Ghosez->Intermediate1 + R-COOH Acid Carboxylic Acid (R-COOH) Acid->Intermediate1 Keteniminium Keteniminium Ion Intermediate1->Keteniminium - HCl Carboxylate Carboxylate Anion (R-COO⁻) Intermediate1->Carboxylate AcylChloride Acyl Chloride (R-COCl) Keteniminium->AcylChloride + R-COO⁻ Carboxylate->AcylChloride Amide N,N-Dimethylisobutyramide AcylChloride->Amide + Amide

Caption: Mechanism of Carboxylic Acid Activation.

The Versatile Keteniminium Intermediate

The in situ generation of the keteniminium ion is not limited to reactions with carboxylic acids. This highly reactive intermediate can be trapped by a variety of other nucleophiles, leading to a diverse range of synthetic transformations. Furthermore, keteniminium ions are known to participate in cycloaddition reactions, most notably [2+2] cycloadditions with alkenes and alkynes, providing a powerful tool for the construction of four-membered rings.[1][7] This reactivity has been extensively studied and continues to be a fertile area of research in synthetic methodology.

In the Laboratory: Preparation and Protocols

A key to the widespread adoption of Ghosez's reagent is the well-documented and reliable procedure for its synthesis, as detailed in Organic Syntheses.[4] This protocol ensures that researchers can access this valuable tool in their own laboratories.

Synthesis of Ghosez's Reagent

The synthesis is a two-step process:

  • Formation of the Iminium Chloride: N,N-dimethylisobutyramide is reacted with phosgene in dichloromethane to form 1-chloro-N,N,2-trimethylpropylideniminium chloride as a white precipitate.

  • Elimination to the α-Chloroenamine: The iminium chloride is then treated with triethylamine to induce elimination of hydrogen chloride, affording the final product, 1-chloro-N,N,2-trimethyl-1-propenylamine, after filtration and distillation.

Caution: Phosgene is a highly toxic gas and this synthesis must be performed in a well-ventilated fume hood with appropriate safety precautions.

Detailed Protocol for the Synthesis of Ghosez's Reagent (adapted from Organic Syntheses, 1979, 59, 26[4])

Part A: 1-Chloro-N,N,2-trimethylpropylideniminium chloride

  • Equip a 1-L, three-necked, round-bottomed flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a dry-ice condenser.

  • Charge the flask with 200 mL of anhydrous dichloromethane and cool it in an ice-salt bath.

  • Carefully add 85-100 mL (1.2-1.4 moles) of condensed phosgene to the flask.

  • Add a solution of 115 g (1.00 mole) of freshly distilled N,N-dimethylisobutyramide in 150 mL of anhydrous dichloromethane dropwise over 20 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the excess phosgene and most of the solvent under reduced pressure. The resulting white or pale-yellow solid is used directly in the next step.

Part B: 1-Chloro-N,N,2-trimethylpropenylamine

  • Suspend the iminium chloride from Part A in 200 mL of anhydrous dichloromethane in a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel.

  • Slowly add 140 g (1.39 moles) of triethylamine to the vigorously stirred suspension over 1 hour. The temperature will rise, and the solvent may begin to reflux.

  • Stir the resulting suspension at room temperature for an additional 2 hours.

  • Add 150 mL of dry, low-boiling petroleum ether to complete the precipitation of triethylamine hydrochloride.

  • Quickly filter the mixture under a nitrogen atmosphere through a sintered-glass funnel.

  • Wash the filter cake with petroleum ether.

  • Remove the solvent from the filtrate by distillation under nitrogen.

  • Distill the residue through a Vigreux column under nitrogen to yield this compound as a colorless liquid.

Spectroscopic and Physical Data

For the unambiguous identification and purity assessment of Ghosez's reagent, the following data is crucial for the practicing chemist.

PropertyValue
Chemical Formula C₆H₁₂ClN
Molecular Weight 133.62 g/mol
Boiling Point 129-130 °C
Appearance Colorless to pale yellow liquid
¹H NMR (CDCl₃) δ (ppm): 2.75 (s, 6H), 1.85 (s, 6H)
¹³C NMR (CDCl₃) δ (ppm): 134.5, 110.0, 42.0, 23.5
IR (neat) ν (cm⁻¹): 2970, 1650, 1460, 1150

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

A Tool for Complex Synthesis: Applications in Action

The true measure of a reagent's value is its ability to enable the synthesis of complex and biologically important molecules. Ghosez's reagent has an impressive track record in this regard, having been employed as a key reagent in numerous total syntheses.

Peptide Synthesis: A Solution to the Racemization Problem

One of the most significant challenges in peptide synthesis is the prevention of racemization at the chiral α-carbon of the amino acid being activated. The formation of an oxazolone intermediate is a common pathway to racemization under many coupling conditions. Ghosez's reagent provides a powerful solution by enabling the formation of acid chlorides under neutral conditions, which can then be coupled with the amine component at low temperatures, significantly suppressing the rate of racemization.[5][6] This has made it a valuable tool for the synthesis of peptides containing sensitive amino acids and for the coupling of peptide fragments where the risk of epimerization is high.

Illustrative Protocol for a Dipeptide Coupling using Ghosez's Reagent

  • Dissolve the N-protected amino acid (1.0 equiv) in anhydrous dichloromethane (0.1 M) in a flame-dried, round-bottomed flask under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Add Ghosez's reagent (1.1 equiv) dropwise and stir the mixture at 0°C for 30 minutes.

  • In a separate flask, dissolve the C-protected amino acid or peptide (1.0 equiv) and a non-nucleophilic base such as N,N-diisopropylethylamine (1.2 equiv) in anhydrous dichloromethane (0.1 M).

  • Cool this solution to 0°C.

  • Slowly add the freshly prepared acid chloride solution to the amine solution via cannula.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography.

Total Synthesis of Natural Products

The mildness and efficiency of Ghosez's reagent have made it an indispensable tool in the synthesis of complex natural products. Its ability to forge amide bonds in sterically hindered environments and in the presence of a multitude of functional groups has been demonstrated in numerous elegant synthetic campaigns.

Natural ProductKey Transformation Enabled by Ghosez's ReagentYield (%)Reference
Roseophilin Formation of a key amide bond in a late-stage intermediate.N/AFürstner, A., et al. J. Org. Chem.1998 , 63, 3072-3080.[8]
Caloporoside Esterification via an acid chloride intermediate.N/AFürstner, A., et al. J. Org. Chem.1998 , 63, 3072-3080.[8]
Enniatin B Macrocyclization via depsipeptide bond formation.15 (overall)Ley, S. V., et al. Chem. Eur. J.2016 , 22, 4206-4217.[9]

Conclusion and Future Outlook

More than four decades after its introduction, Ghosez's reagent continues to be a mainstay in the synthetic organic chemist's toolkit. Its discovery was a landmark achievement, providing a mild, neutral, and highly effective method for the activation of carboxylic acids. The exploration of its reactivity, particularly through the lens of keteniminium ion chemistry, has opened up new avenues for the construction of complex molecular architectures. As the demands of modern drug discovery and materials science continue to push the boundaries of synthetic chemistry, the principles of rational reagent design embodied by Ghosez's reagent will undoubtedly continue to inspire the development of new and even more powerful synthetic methods. The legacy of Léon Ghosez and his eponymous reagent is not merely a collection of reactions and protocols, but a powerful reminder of the profound impact that a single, well-designed molecule can have on the art and science of chemical synthesis.

References

Methodological & Application

Application Note: Ghosez's Reagent for Neutral-Condition Acid Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conversion of carboxylic acids to acid chlorides is a fundamental activation step in organic synthesis. However, classical reagents such as thionyl chloride and oxalyl chloride generate acidic byproducts that can be deleterious to sensitive substrates, leading to degradation, side reactions, or loss of stereochemical integrity. Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) provides a superior alternative for the synthesis of acid chlorides under strictly neutral conditions, thereby preserving the structural fidelity of complex and acid-labile molecules.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Ghosez's reagent, covering its mechanism of action, a detailed experimental protocol, and a comparative analysis against traditional methods.

Introduction: The Imperative for Mild Acyl Activation

In the synthesis of complex organic molecules, particularly within the pharmaceutical industry, the presence of multiple functional groups necessitates the use of highly selective and mild reagents. The conversion of a carboxylic acid to a more reactive acid chloride is a critical transformation that enables subsequent derivatization to esters, amides, and ketones.[4] Traditional methods, while effective for simple substrates, are often incompatible with molecules bearing acid-sensitive functionalities such as acetals, ketals, silyl ethers, or certain heterocycles. The in situ generation of HCl during these reactions can lead to cleavage of protecting groups or undesired rearrangements, complicating synthetic routes and reducing overall yields.

Ghosez's reagent, a powerful and selective activating agent, circumvents these limitations by operating under neutral conditions.[1][5] The byproducts of the reaction are a neutral amide and any excess reagent, which are readily removed, simplifying the work-up procedure and ensuring the integrity of the desired acid chloride. This reagent has proven invaluable in the total synthesis of complex natural products and in the development of novel pharmaceutical agents where substrate integrity is paramount.[1]

Mechanism of Action: A Neutral Pathway to Reactivity

The efficacy of Ghosez's reagent stems from its unique mechanism that avoids the production of acidic species. The reaction proceeds through a series of well-controlled steps:

  • Nucleophilic Attack: The carboxylic acid acts as a nucleophile, attacking the electrophilic carbon of the enamine double bond in Ghosez's reagent.

  • Intermediate Formation: This initial attack forms a highly reactive O-acylisourea-like intermediate.

  • Intramolecular Rearrangement and Elimination: The intermediate rapidly collapses, with the chloride ion attacking the newly formed activated acyl group. This results in the formation of the desired acid chloride and the neutral, water-soluble byproduct, N,N,2-trimethylpropanamide.

This process is visualized in the following diagram:

Ghosez_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products RCOOH Carboxylic Acid (R-COOH) Intermediate Reactive Intermediate RCOOH->Intermediate + Ghosez's Reagent Ghosez Ghosez's Reagent ((CH₃)₂C=C(Cl)N(CH₃)₂) Ghosez->Intermediate AcidChloride Acid Chloride (R-COCl) Intermediate->AcidChloride Chloride Attack AmideByproduct N,N,2-trimethylpropanamide Intermediate->AmideByproduct Elimination

Caption: Reaction mechanism of acid chloride formation.

Comparative Analysis: Ghosez's Reagent vs. Traditional Methods

The choice of reagent for acid chloride synthesis has significant implications for reaction outcomes, particularly with sensitive substrates. The following table provides a comparative overview:

FeatureGhosez's ReagentThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reaction Conditions NeutralAcidicAcidic
Byproducts N,N,2-trimethylpropanamide (neutral amide)SO₂ (gas), HCl (gas)CO (gas), CO₂ (gas), HCl (gas)
Substrate Compatibility Excellent for acid-sensitive substratesLimited with acid-labile groupsGenerally milder than SOCl₂, but still acidic
Workup Procedure Simple evaporation of solventRequires careful quenching and neutralizationRequires careful quenching and neutralization
Safety Considerations Moisture sensitiveCorrosive, toxic fumesCorrosive, toxic fumes

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of an acid chloride from a carboxylic acid using Ghosez's reagent. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • Carboxylic Acid

  • Ghosez's Reagent (1.1 - 1.2 equivalents)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Inert Gas (Argon or Nitrogen)

  • Oven-dried glassware (round-bottom flask, magnetic stir bar, dropping funnel, condenser)

  • Septa and needles for anhydrous transfer

experimental_workflow Figure 2: Experimental Workflow cluster_setup 1. Reaction Setup cluster_addition 2. Reagent Addition cluster_reaction 3. Reaction Progression cluster_workup 4. Isolation node_setup Dissolve carboxylic acid in anhydrous CH₂Cl₂ under inert atmosphere. node_addition Add Ghosez's reagent dropwise at 0°C. node_setup->node_addition node_reaction Allow to warm to room temperature. Stir for 1-3 hours. node_addition->node_reaction node_workup Remove solvent and byproducts under reduced pressure. node_reaction->node_workup

Caption: General workflow for the synthesis.

Procedure:

  • Preparation: In an oven-dried round-bottom flask under a positive pressure of inert gas, dissolve the carboxylic acid (1.0 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add Ghosez's reagent (1.1-1.2 eq.) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by infrared (IR) spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber.

  • Workup: Once the reaction is complete, the solvent and the volatile N,N,2-trimethylpropanamide byproduct can be removed under reduced pressure to afford the crude acid chloride. For many applications, the crude product is of sufficient purity for immediate use in the next step.

  • Purification (Optional): If necessary, the acid chloride can be purified by distillation under reduced pressure or by crystallization.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient reagentAdd an additional 0.1-0.2 equivalents of Ghosez's reagent.
Low reaction temperatureEnsure the reaction is allowed to warm to room temperature and stir for an adequate amount of time.
Low Yield Hydrolysis of reagent or productEnsure all glassware is rigorously dried and anhydrous solvents are used. Handle the reagent under an inert atmosphere.
Product volatilityIf the acid chloride is volatile, exercise caution during solvent removal. Co-evaporation with a high-boiling inert solvent may be beneficial.
Presence of Amide Impurity Incomplete removal of byproductIf the byproduct is not sufficiently volatile, a short-path distillation or filtration through a plug of silica gel (if the acid chloride is stable to silica) may be necessary.

Conclusion

Ghosez's reagent is a highly effective and indispensable tool for the synthesis of acid chlorides from carboxylic acids under neutral conditions. Its application is particularly advantageous in the synthesis of complex, acid-sensitive molecules where traditional methods fail. The operational simplicity, mild reaction conditions, and straightforward workup make it a valuable reagent for researchers and professionals in drug development and organic synthesis. By adhering to the protocols and considerations outlined in this application note, users can achieve efficient and clean conversions, thereby advancing their synthetic endeavors.

References

Application Note & Protocol: Amide Bond Formation Utilizing 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and technical guidance for the use of 1-Chloro-N,N,2-trimethylpropenylamine, commonly known as Ghosez's reagent, for the efficient formation of amide bonds.[1] This versatile reagent serves as a powerful tool for converting carboxylic acids into their corresponding acyl chlorides under exceptionally mild and neutral conditions, facilitating the synthesis of amides, including sterically hindered and sensitive peptide linkages, often without racemization.[2][3] We will delve into the mechanistic underpinnings of the reagent's activity, provide a robust, step-by-step experimental protocol, discuss key optimization parameters, and offer troubleshooting advice for researchers, scientists, and professionals in drug development.

Introduction: The Ghosez Reagent Advantage

Amide bond formation is a cornerstone reaction in organic and medicinal chemistry.[4] While numerous coupling reagents exist, many require harsh conditions or basic/acidic additives that can compromise sensitive functional groups or lead to undesirable side reactions like epimerization in chiral substrates.[5][6]

This compound (Ghosez's Reagent) was developed to circumvent these challenges.[2][7] Its primary function is to activate carboxylic acids by converting them to acyl chlorides under strictly neutral conditions.[3][8] This in situ generation of a highly reactive intermediate, which then readily couples with a primary or secondary amine, offers several distinct advantages:

  • Mild, Neutral Conditions: The activation proceeds without the need for strong acids or bases, preserving acid- and base-labile functional groups.

  • Suppression of Racemization: The protocol is particularly effective for coupling N-protected amino acids with minimal to no loss of stereochemical integrity.[2]

  • High Reactivity: The generated acyl chloride is highly reactive, enabling the formation of amides from even poorly nucleophilic or sterically hindered amines.

  • Broad Substrate Scope: The reagent has been successfully employed in the total synthesis of complex natural products and is suitable for both solution-phase and flow chemistry applications.[7][9]

This guide will provide the necessary framework for leveraging these advantages in your synthetic workflows.

Reagent Properties and Safe Handling

Ghosez's reagent is a reactive and moisture-sensitive compound that requires careful handling to ensure both safety and efficacy.

Table 1: Physicochemical Properties of Ghosez's Reagent

PropertyValueReference(s)
CAS Number 26189-59-3[1][8]
Molecular Formula C₆H₁₂ClN[10][11]
Molecular Weight 133.62 g/mol [1][11]
Appearance Colorless to yellow liquid[2][8]
Boiling Point 129-130 °C[2][8]
Density 1.01 g/mL at 25 °C[2][8]
Storage Temperature 2-8°C[2]
Key Hazards Flammable, Corrosive, Moisture Sensitive[2][12]

Storage and Handling:

  • Moisture Sensitivity: Ghosez's reagent is highly hygroscopic and reacts with water.[2][8] It must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2] Use of anhydrous solvents and techniques is mandatory for all reactions.

  • Personal Protective Equipment (PPE): Due to its corrosive nature, always handle the reagent inside a chemical fume hood while wearing appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[12]

  • Transfer: Transfers should be performed using inert atmosphere techniques, such as via a syringe or cannula.

Mechanism of Carboxylic Acid Activation

The efficacy of Ghosez's reagent lies in its ability to generate a highly reactive acyl-iminium chloride intermediate from a carboxylic acid. This intermediate readily collapses to form the desired acyl chloride, which is the key electrophile for the subsequent amidation.

The process can be broken down into two main stages:

  • Activation Stage: The carboxylic acid adds to the electrophilic carbon of the α-chloroenamine. This is followed by the elimination of a stable amide byproduct (N,N-dimethylisobutyramide) to generate the acyl chloride.

  • Coupling Stage: The in situ generated acyl chloride, a potent acylating agent, reacts rapidly with the added amine nucleophile to form the thermodynamically stable amide bond, releasing HCl which is scavenged by a non-nucleophilic base.

Below is a diagram illustrating the workflow.

G cluster_0 PART 1: Acid Activation cluster_1 PART 2: Amide Coupling A Carboxylic Acid (R-COOH) C Acyl Chloride Intermediate (R-COCl) A->C + Ghosez's Reagent B Ghosez's Reagent ((CH₃)₂C=C(Cl)N(CH₃)₂) B->C D Amide Byproduct ((CH₃)₂CHCON(CH₃)₂) C->D Formation of stable byproduct G Final Amide Product (R-CONH-R') C->G + Amine + Base E Amine (R'-NH₂) E->G F Non-nucleophilic Base (e.g., Triethylamine, DIEA) F->G H Protonated Base (Base-H⁺Cl⁻) G->H HCl byproduct scavenged

General workflow for Ghosez's reagent-mediated amide coupling.

Detailed Experimental Protocol

This protocol provides a general method for a 1.0 mmol scale reaction. Quantities should be adjusted proportionally for different scales. All glassware must be oven- or flame-dried and cooled under an inert atmosphere.

Materials and Reagents:

ReagentRecommended PurityTypical SupplierNotes
Carboxylic Acid>98%Sigma-Aldrich, etc.Must be dry.
Amine>98%Sigma-Aldrich, etc.-
This compound>96%Sigma-Aldrich, etc.Handle under inert gas.
Anhydrous Dichloromethane (DCM)DriSolv® or equivalentEMD Millipore, etc.Use a freshly opened bottle or from a solvent purification system.
Triethylamine (TEA) or DIEA>99%, anhydrousSigma-Aldrich, etc.Distill from CaH₂ if necessary.
Saturated aq. NaHCO₃Reagent Grade-For work-up.
BrineReagent Grade-For work-up.
Anhydrous Na₂SO₄ or MgSO₄Reagent Grade-For drying.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the carboxylic acid (1.0 mmol, 1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM, 5-10 mL). Cool the solution to 0 °C using an ice-water bath.

  • Activation: While stirring at 0 °C, add this compound (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction Time (Activation): Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the acyl chloride is typically complete within this timeframe. Reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the resulting methyl ester formation by TLC or LC-MS.

  • Amine Addition: Once the activation is complete, re-cool the mixture to 0 °C. In a separate flask, prepare a solution of the amine (1.2 mmol, 1.2 equiv) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5 mmol, 1.5 equiv) in anhydrous DCM (~2 mL).

  • Coupling Reaction: Add the amine/base solution dropwise to the cold acyl chloride solution.

  • Reaction Time (Coupling): Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Stir for 2-16 hours, monitoring the reaction to completion by TLC or LC-MS.

  • Work-up: a. Quench the reaction by adding deionized water or saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and dilute with additional DCM. c. Wash the organic layer sequentially with 1 M HCl (if the product is base-stable), saturated aqueous NaHCO₃, and finally with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Optimization and Troubleshooting

The success of the coupling reaction often depends on fine-tuning the conditions.

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive (hydrolyzed) Ghosez's reagent. 2. Insufficient activation time. 3. Poorly nucleophilic amine.1. Use a fresh bottle of reagent or redistill it. Ensure anhydrous conditions. 2. Increase activation time to 3-4 hours or perform at a slightly elevated temperature (e.g., 40 °C). 3. Increase the equivalents of amine and base. Increase reaction time and/or temperature.
Side Product Formation 1. Racemization of chiral centers. 2. Reaction with other functional groups.1. Ensure the reaction temperature does not exceed room temperature. Use a hindered base like DIEA. 2. Protect sensitive functional groups (e.g., alcohols, phenols) prior to the coupling reaction.
Difficult Purification 1. Excess unreacted amine. 2. N,N-dimethylisobutyramide byproduct co-elutes.1. Use an acidic wash (e.g., 1 M HCl) during work-up to remove basic amines. 2. This byproduct is water-soluble; ensure thorough aqueous washes are performed.

Conclusion

This compound is a highly effective reagent for the synthesis of amides under mild and neutral conditions. Its ability to activate carboxylic acids without collateral damage to sensitive functional groups or stereocenters makes it an invaluable tool in modern synthetic chemistry, from routine laboratory synthesis to the complex challenges of pharmaceutical and natural product development. By following the protocols and guidelines outlined in this document, researchers can reliably and efficiently construct amide bonds for a wide array of molecular targets.

References

Application Note: Peptide Synthesis Using Ghosez's Reagent for Chirality Preservation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Racemization in Peptide Synthesis

The construction of a peptide bond is the fundamental reaction in peptide synthesis.[1] This process involves the activation of a carboxylic acid group on one amino acid to facilitate its reaction with the amino group of another.[1] While numerous coupling reagents have been developed to drive this reaction efficiently, a persistent challenge remains: the preservation of stereochemical integrity.[2][3]

During the activation step, the α-proton of the activated amino acid becomes susceptible to abstraction by a base.[4] This can lead to the formation of a planar oxazolone intermediate, which upon reprotonation can yield a mixture of L- and D-amino acid residues.[4][5][6] This loss of chiral purity, known as racemization or epimerization, results in diastereomeric peptide impurities that are often difficult to separate and can drastically alter the peptide's biological activity and therapeutic potential.[7] Reagents like HBTU and TBTU are effective but can still lead to moderate levels of racemization, particularly with sensitive amino acids.[7][8] This application note details the use of Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) as a superior method for peptide bond formation, specifically highlighting its ability to generate highly reactive intermediates under neutral conditions, thereby minimizing racemization.[9]

Ghosez's Reagent: A Solution for Racemization-Free Coupling

Ghosez's reagent is a powerful and versatile reagent used to convert carboxylic acids into their corresponding acid chlorides under exceptionally mild and neutral conditions.[9] Unlike traditional chlorinating agents like thionyl chloride or oxalyl chloride, which require harsh conditions or generate acidic byproducts, Ghosez's reagent operates cleanly, making it ideal for sensitive substrates, including N-protected amino acids.[10]

The key to its effectiveness lies in the in situ formation of a highly reactive acylammonium salt intermediate, which rapidly converts the carboxylic acid to an acid chloride without the need for an external base that could promote racemization.[11][12][13]

The Mechanism: How Ghosez's Reagent Prevents Racemization

The suppression of racemization is a direct consequence of the reaction mechanism. The process occurs in two main stages:

  • Formation of the Acid Chloride: Ghosez's reagent reacts with the N-protected amino acid (the carboxylic acid) to form an intermediate acylammonium salt. This intermediate then rapidly fragments to generate the highly reactive amino acid chloride, N,N-dimethylisobutyramide as a soluble and easily removable byproduct, and regenerates a chloride ion. This entire process is base-free, removing the primary catalyst for α-proton abstraction.

  • Peptide Bond Formation: The resulting amino acid chloride is a highly activated species. It reacts almost instantaneously with the incoming nucleophile (the N-terminal amine of the second amino acid or peptide chain). This rapid coupling rate means the activated intermediate does not persist long enough for the competing racemization pathway (oxazolone formation) to occur.[3][4]

The critical advantage is that the activation and coupling steps proceed without the conditions that favor the formation of the problematic oxazolone intermediate.[14]

Ghosez_Mechanism cluster_activation Step 1: Acid Chloride Formation (Base-Free) cluster_coupling Step 2: Peptide Bond Formation cluster_racemization Suppressed Side Reaction AA_COOH N-Protected Amino Acid (R-COOH) Acylammonium Acylammonium Intermediate AA_COOH->Acylammonium + Ghosez's Reagent Ghosez Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) Ghosez->Acylammonium AA_COCl Amino Acid Chloride (R-COCl) (Highly Reactive) Acylammonium->AA_COCl Fast Fragmentation Byproduct N,N-Dimethylisobutyramide (Soluble Byproduct) Acylammonium->Byproduct AA_COCl_2 Amino Acid Chloride (R-COCl) AA_COCl_3 Amino Acid Chloride (R-COCl) Peptide_NH2 N-Terminal Amine (H₂N-Peptide) Peptide_Bond New Peptide Bond (Racemization-Free) Peptide_NH2->Peptide_Bond HCl HCl Peptide_Bond->HCl AA_COCl_2->Peptide_Bond + H₂N-Peptide Oxazolone Oxazolone Intermediate (Racemization Pathway) AA_COCl_3->Oxazolone Requires Base & Sufficient Lifetime (Conditions Not Met)

Figure 1: Mechanism of Ghosez's reagent in peptide coupling, highlighting the suppression of the oxazolone pathway.

Experimental Protocols

The following protocols provide a framework for using Ghosez's reagent in both solution-phase and solid-phase peptide synthesis (SPPS).

Protocol 1: Solution-Phase Dipeptide Synthesis (Fmoc-Ala-Phe-OMe)

This protocol describes the coupling of Fmoc-Alanine to Phenylalanine methyl ester.

Materials:

  • Fmoc-Ala-OH

  • H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)

  • Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare Amine Component: In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.05 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Prepare Acid Component: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Activation: Cool the Fmoc-Ala-OH solution to 0 °C. Add Ghosez's reagent (1.1 eq) dropwise. Stir the reaction mixture at 0 °C for 20 minutes. The solution should remain clear. This step generates the Fmoc-Ala-Cl in situ.

  • Coupling: Add the solution containing the free-based H-Phe-OMe (from Step 1) to the activated Fmoc-Ala-Cl solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude dipeptide by flash column chromatography (silica gel) using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure Fmoc-Ala-Phe-OMe.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Step

This protocol details a single coupling cycle on a resin-bound peptide. This method is particularly useful for coupling hindered amino acids or at sites prone to racemization.[15]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-protected amino acid (e.g., Fmoc-His(Trt)-OH)

  • Ghosez's reagent

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (for subsequent steps, not for coupling)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the reaction vessel with the chosen solvent (DCM or THF). Ensure the N-terminal Fmoc group has been removed and the resin has been thoroughly washed.

  • Prepare Activated Amino Acid: In a separate dry flask under an inert atmosphere, dissolve the Fmoc-amino acid (3.0 eq relative to resin loading) in anhydrous THF or DCM.

  • Activation: Cool the solution to 0 °C. Add Ghosez's reagent (3.0 eq) dropwise and stir for 15-20 minutes at 0 °C to generate the amino acid chloride. Crucially, no base is added at this stage. [15]

  • Coupling: Drain the solvent from the peptide-resin. Immediately add the pre-activated amino acid chloride solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess reagents and the N,N-dimethylisobutyramide byproduct.

  • Confirmation: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (absence of free primary amines).

  • Continuation: Proceed to the next Fmoc-deprotection step in the SPPS cycle.

SPPS_Workflow start Start: Peptide-Resin (Free Amine) prepare_aa Dissolve Fmoc-AA in Anhydrous Solvent start->prepare_aa activate_aa Add Ghosez's Reagent (0°C) (NO BASE ADDED) prepare_aa->activate_aa preactivation_complete Fmoc-AA-Cl Formed activate_aa->preactivation_complete add_to_resin Add Activated AA Solution to Drained Resin preactivation_complete->add_to_resin couple Agitate for 1-2 hours at Room Temperature add_to_resin->couple wash Drain and Wash Resin (DCM, DMF) couple->wash kaiser Kaiser Test for Completion wash->kaiser kaiser->add_to_resin Positive (Incomplete) Recouple deprotect Proceed to Next Fmoc Deprotection Step kaiser->deprotect Negative (Complete) end Coupling Cycle Complete deprotect->end

Figure 2: Workflow for a single SPPS coupling cycle using Ghosez's reagent.

Comparative Data on Racemization

The choice of coupling reagent has a direct and measurable impact on the level of epimerization. Data from literature consistently shows that methods avoiding strong bases during the activation step lead to higher chiral purity. While direct comparative studies featuring Ghosez's reagent against a full panel of modern reagents are specific to the peptide sequence, the known mechanistic pathways allow for a well-grounded comparison.

Coupling Reagent/MethodTypical % D-Isomer (Epimerization)Mechanistic Rationale for Racemization
Ghosez's Reagent < 0.5% (Often undetectable) Base-free activation to a highly reactive acid chloride; coupling is much faster than oxazolone formation.[9][15]
HATU 0.5 - 2.0%The HOAt leaving group accelerates coupling and provides some steric hindrance to α-proton abstraction, but still requires a base.[7][8]
HBTU 1.5 - 5.0%Requires a tertiary base for activation, which can directly cause racemization via the oxazolone pathway.[7]
DCC/HOBt 0.5 - 2.5%HOBt acts as an additive to suppress racemization by converting the O-acylisourea intermediate to a less reactive HOBt-ester, but the initial activation can still be problematic.[1]
PyBOP 1.0 - 3.5%Similar mechanism to HBTU, relying on a phosphonium salt structure and requiring a base.[7]

Table 1: Comparison of racemization levels for various peptide coupling reagents. Percentages are typical ranges and can vary based on the specific amino acids being coupled.

Conclusion and Best Practices

Ghosez's reagent offers a superior method for activating amino acids in peptide synthesis where the preservation of chirality is paramount. By generating a highly reactive amino acid chloride intermediate under neutral, base-free conditions, it effectively circumvents the primary mechanism of racemization—oxazolone formation.[4][5]

Best Practices:

  • Strictly Anhydrous Conditions: Ghosez's reagent and the resulting acid chlorides are sensitive to moisture. Ensure all solvents and glassware are rigorously dried.

  • Inert Atmosphere: Perform the activation step under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the reagent.

  • Stoichiometry: Use a slight excess (1.05-1.2 eq in solution phase, 2-3 eq in SPPS) of Ghosez's reagent to ensure complete conversion of the carboxylic acid.

  • Temperature Control: Perform the initial activation at 0 °C to control the reaction rate and ensure stability of the acid chloride intermediate.

For researchers focused on the synthesis of complex, stereochemically sensitive peptides, peptidomimetics, and pharmaceutical candidates, the adoption of Ghosez's reagent provides a reliable and highly effective strategy to minimize racemization and improve the purity and viability of the final product.

References

Application Notes and Protocols: Converting Carboxylic Acids to Acid Chlorides with Ghosez's Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for the efficient conversion of carboxylic acids to acid chlorides. These application notes detail the reagent's mechanism, advantages, and broad substrate scope. The included protocols offer step-by-step procedures for general application and address critical experimental parameters to ensure successful and reproducible outcomes.

Introduction: The Strategic Advantage of Ghosez's Reagent

The activation of carboxylic acids to their corresponding acid chlorides is a cornerstone transformation in organic synthesis, paving the way for the formation of esters, amides, and ketones. While traditional reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are widely used, they often suffer from harsh reaction conditions, the generation of corrosive acidic byproducts (HCl and SO₂), and limited functional group tolerance.[1][2]

Ghosez's reagent, chemically known as 1-Chloro-N,N,2-trimethyl-1-propenylamine, emerges as a superior alternative for this critical conversion.[3][4][5] Developed by Professor Léon Ghosez, this α-chloro enamine offers the significant advantage of converting carboxylic acids to acid chlorides under strictly neutral and mild conditions.[3][6][7][8] This key feature preserves sensitive functional groups within the substrate, a crucial requirement in the synthesis of complex molecules, particularly in the fields of peptide synthesis and natural product total synthesis.[9]

Key Advantages:

  • Neutral Reaction Conditions: Avoids the acidic byproducts that can lead to side reactions and degradation of sensitive substrates.[3]

  • High Reactivity and Efficiency: The reaction typically proceeds rapidly at or below room temperature, often leading to high yields of the desired acid chloride (80-100%).[10]

  • Broad Functional Group Tolerance: Compatible with a wide range of functional groups that are often intolerant to traditional chlorinating agents.

  • Clean Byproducts: The primary byproduct is a water-soluble amide, which simplifies purification and work-up procedures.

Mechanism of Action: A Stepwise View

The efficacy of Ghosez's reagent lies in its unique mechanism, which proceeds through a series of well-defined intermediates.

  • Initial Adduct Formation: The carboxylic acid adds to the electrophilic double bond of Ghosez's reagent.

  • Acyl Intermediate Formation: This is followed by the elimination of an iminium chloride, which then rearranges to form a reactive O-acyl intermediate.

  • Chloride Attack and Product Formation: A chloride ion then attacks the carbonyl carbon of this intermediate, leading to the formation of the desired acid chloride and the N,N,2-trimethylpropanamide byproduct.

Ghosez_Reagent_Mechanism RCOOH Carboxylic Acid (R-COOH) Adduct Initial Adduct RCOOH->Adduct Addition Ghosez Ghosez's Reagent ((CH₃)₂C=C(Cl)N(CH₃)₂) Ghosez->Adduct Intermediate Reactive O-Acyl Intermediate Adduct->Intermediate Rearrangement Byproduct N,N,2-trimethylpropanamide Byproduct Intermediate->Byproduct AcidChloride Acid Chloride (R-COCl) Intermediate->AcidChloride Chloride Attack

Figure 1: Mechanism of Carboxylic Acid to Acid Chloride Conversion.

Application Notes: Practical Considerations and Scope

Substrate Scope and Functional Group Tolerance

Ghosez's reagent exhibits a remarkably broad substrate scope. It has been successfully employed for the conversion of a wide variety of carboxylic acids, including those bearing sensitive functional groups.[10]

Table 1: Representative Substrate Scope

Substrate ClassExample Functional Groups ToleratedYield Range
Aliphatic AcidsCCl₃, tBu, vinyl80–100%
Heterocyclic Acids2-pyrrodinyl, 2-furanyl, 1,3-dithiolan-2-yl80–100%
α-Functionalized AcidsN₂CH, (MeO)₂CH, HCO, PhC(O)80–100%
N-Protected Amino AcidsBoc, Cbz, FmocHigh

Data compiled from Entegris technical literature.[10]

The mild, neutral conditions are particularly advantageous in peptide synthesis, where the formation of acid chlorides from N-protected amino acids can proceed without significant racemization, a common issue with other methods.[3]

Solvent and Temperature Considerations

The reaction is typically performed in anhydrous aprotic solvents to prevent hydrolysis of the reagent and the resulting acid chloride. Dichloromethane (CH₂Cl₂) is the most commonly used solvent. The reaction is often initiated at 0 °C and then allowed to warm to room temperature.

Stoichiometry and Reaction Monitoring

A slight excess of Ghosez's reagent (typically 1.1-1.2 equivalents) is generally sufficient for complete conversion of the carboxylic acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the dissolution of the starting carboxylic acid and the formation of the amide byproduct.

Handling and Storage

Ghosez's reagent is a moisture-sensitive liquid and should be handled under an inert atmosphere (e.g., nitrogen or argon).[6][10] It is recommended to store the reagent at 2-8°C.[6][8] Despite precautions, a light precipitate may form over time, but this does not significantly affect its reactivity.[11]

Experimental Protocols

General Protocol for the Conversion of a Carboxylic Acid to an Acid Chloride

This protocol provides a general procedure for the in-situ generation and use of an acid chloride from a carboxylic acid using Ghosez's reagent.

General_Protocol_Workflow Start Start Step1 Dissolve carboxylic acid in anhydrous CH₂Cl₂ under N₂ Start->Step1 Step2 Cool solution to 0 °C Step1->Step2 Step3 Add Ghosez's reagent (1.1 eq.) dropwise Step2->Step3 Step4 Stir at 0 °C for 30 min, then warm to room temperature Step3->Step4 Step5 Monitor reaction by TLC until starting material is consumed Step4->Step5 Step6 Resulting solution contains the acid chloride Step5->Step6 Step7 Use in subsequent reaction without isolation Step6->Step7 End End Step7->End

Figure 2: General Experimental Workflow.

Materials:

  • Carboxylic acid (1.0 eq.)

  • Ghosez's reagent (1.1-1.2 eq.)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and septum

Procedure:

  • Preparation: To a dry, inert-atmosphere-flushed round-bottom flask, add the carboxylic acid (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane to dissolve the carboxylic acid.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Ghosez's reagent (1.1-1.2 eq.) to the stirred solution via syringe.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 1-3 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting carboxylic acid by TLC.

  • In-situ Use: The resulting solution of the acid chloride is typically used immediately in the next synthetic step without isolation.

Work-up (if isolation is required): If the acid chloride needs to be isolated, the solvent and any volatile components can be removed under reduced pressure. However, due to the reactivity of most acid chlorides, in-situ use is highly recommended.

Protocol for Amide Bond Formation Following In-Situ Acid Chloride Generation

This protocol details a one-pot procedure for amide synthesis, a common application following acid chloride formation with Ghosez's reagent.

Materials:

  • Solution of in-situ generated acid chloride (from Protocol 4.1)

  • Amine (1.0-1.2 eq.)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq.)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Amine Addition: To the solution of the in-situ generated acid chloride at 0 °C, add the amine (1.0-1.2 eq.) followed by the tertiary amine base (1.5-2.0 eq.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reagentAdd an additional 0.1-0.2 eq. of Ghosez's reagent.
Low reaction temperatureAllow the reaction to stir at room temperature for a longer period.
Presence of moistureEnsure all glassware is oven-dried and solvents are anhydrous.
Low yield of subsequent productDegradation of acid chlorideUse the in-situ generated acid chloride immediately.
Sterically hindered substratesThe reaction may require longer reaction times or gentle heating.
Formation of side productsReaction with sensitive functional groupsAlthough rare, consider protecting highly sensitive groups if necessary.

Conclusion

Ghosez's reagent is a powerful and versatile tool for the conversion of carboxylic acids to acid chlorides under exceptionally mild and neutral conditions. Its broad functional group tolerance and the clean nature of the reaction make it an invaluable reagent in modern organic synthesis, particularly for the construction of complex and sensitive molecules. The protocols provided herein offer a solid foundation for the successful application of this reagent in a variety of synthetic contexts.

References

Application Notes & Protocols: Mastering [2+2] Cycloaddition Reactions with 1-Chloro-N,N,2-trimethylpropenylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 1-Chloro-N,N,2-trimethylpropenylamine, commonly known as Ghosez's Reagent, in [2+2] cycloaddition reactions. It covers the underlying mechanism, practical applications, safety protocols, and detailed experimental procedures for the synthesis of cyclobutane structures, which are pivotal intermediates in medicinal chemistry and natural product synthesis.

Introduction: The Power of Ghosez's Reagent

This compound (Ghosez's Reagent) is a versatile and highly reactive α-chloro enamine.[1][2] Its primary utility in modern organic synthesis stems from its ability to serve as an efficient precursor to highly electrophilic keteniminium ions.[2][3] These transient intermediates are exceptionally reactive partners in [2+2] cycloaddition reactions with a wide range of alkenes, including those that are unactivated or electron-poor, providing reliable access to substituted cyclobutanones.[4][5][6] This reactivity profile distinguishes it from traditional ketene cycloadditions, which often require activated, electron-rich alkenes.

This guide explains the causality behind the experimental choices, provides self-validating protocols, and is grounded in authoritative sources to ensure technical accuracy and reproducibility.

Reagent Properties and Critical Safety Protocols

Trustworthiness in the lab begins with safety. Ghosez's reagent is a hazardous chemical that demands rigorous handling procedures. Adherence to these protocols is non-negotiable for ensuring operator safety and experimental success.

Table 1: Physicochemical and Safety Data for Ghosez's Reagent

PropertyValueSource(s)
CAS Number 26189-59-3[1]
Molecular Formula C₆H₁₂ClN[1]
Molecular Weight 133.62 g/mol [1]
Appearance Colorless to yellow liquid[7]
Boiling Point 129-130 °C[1][8]
Density 1.01 g/mL at 25 °C[1][8]
Hazard Statements H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage)[1][8][9]
Precautionary Statements P210, P280, P303+P361+P353, P305+P351+P338[1]
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[1][10]
Mandatory Handling Procedures:
  • Corrosive and Moisture Sensitive: The reagent is highly corrosive, capable of destroying living tissue on contact, and reacts vigorously with moisture.[2][7][8] All manipulations must be performed under a strictly inert and anhydrous atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.

  • Personal Protective Equipment (PPE): A complete PPE ensemble is required: chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, splash goggles, and a full faceshield.[1][8] Work must be conducted exclusively within a certified chemical fume hood.[2]

  • Flammability: The reagent is a flammable liquid.[1][8] All potential ignition sources must be eliminated from the work area. Use explosion-proof equipment where necessary.[8]

  • First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and provide two glasses of water to drink. Seek immediate medical attention.[8]

The [2+2] Cycloaddition: A Mechanistic Deep Dive

The synthetic power of Ghosez's reagent lies in the controlled, in situ generation of a dimethyl(2-methylprop-1-en-1-ylidene)ammonium, a keteniminium salt. This species is the key electrophile that drives the cycloaddition.

The mechanism proceeds through three distinct stages:

  • Formation of the Keteniminium Ion: Ghosez's reagent, an α-chloro enamine, is designed for facile ionization. The lone pair on the nitrogen atom assists in the expulsion of the chloride ion, forming a highly stabilized, yet strongly electrophilic, keteniminium ion. This spontaneous ionization occurs readily in non-polar aprotic solvents.[2]

  • [2+2] Cycloaddition: The planar and electron-deficient keteniminium ion readily engages with the π-system of an alkene in a concerted, yet highly asynchronous, [π2s + π2a] cycloaddition. This step forms a four-membered ring containing a quaternary ammonium moiety, known as a cyclobutanylideneiminium salt.[4]

  • Hydrolysis to Cyclobutanone: The resulting iminium salt is unstable in the presence of water. A simple aqueous workup rapidly hydrolyzes the C=N double bond, liberating the desired cyclobutanone product and dimethylamine hydrochloride as a byproduct.[3][12]

Mechanism reagent Ghosez's Reagent (α-Chloro Enamine) keteniminium Keteniminium Ion (Electrophile) reagent->keteniminium  Ionization (-Cl⁻)   inv1 alkene Alkene iminium_salt Cyclobutanylideneiminium Salt inv2 cyclobutanone Cyclobutanone (Product) h2o H₂O inv1->iminium_salt [2+2] Cycloaddition inv2->cyclobutanone Hydrolysis

Caption: The mechanistic pathway of the Ghosez [2+2] cycloaddition.

Protocol: Synthesis of Bicyclo[3.2.0]heptan-6-one

This protocol details a representative intermolecular [2+2] cycloaddition between cyclopentene and Ghosez's reagent, followed by hydrolysis to yield the corresponding bicyclic cyclobutanone.

Materials and Equipment:
  • This compound (Ghosez's Reagent)

  • Cyclopentene (freshly distilled)

  • Anhydrous Dichloromethane (DCM), (distilled from CaH₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flasks, syringes, magnetic stirrer, and inert gas line (N₂ or Ar)

  • Ice-water bath

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram:

Workflow setup 1. Inert Setup - Dry glassware - N₂/Ar atmosphere reagents 2. Add Reactants - Cyclopentene in DCM - Cool to 0 °C setup->reagents addition 3. Reagent Addition - Add Ghosez's Reagent  dropwise at 0 °C reagents->addition reaction 4. Reaction - Stir at RT - Monitor by TLC addition->reaction hydrolysis 5. Hydrolysis - Quench with sat. NaHCO₃ - Stir vigorously reaction->hydrolysis workup 6. Workup - Separate layers - Extract aqueous phase hydrolysis->workup purify 7. Purification - Dry organic layer (MgSO₄) - Purify by chromatography workup->purify

Caption: Step-by-step experimental workflow for cyclobutanone synthesis.

Step-by-Step Procedure:
  • Reaction Setup: Assemble a 100 mL two-necked Schlenk flask equipped with a magnetic stir bar and a rubber septum. Flame-dry the flask under vacuum and backfill with dry nitrogen gas. Maintain a positive pressure of nitrogen throughout the reaction.

  • Charging Reactants: To the flask, add anhydrous dichloromethane (40 mL) via syringe. Add freshly distilled cyclopentene (1.0 eq). Cool the stirred solution to 0 °C using an ice-water bath.

  • Cycloaddition: Slowly add this compound (1.1 eq) dropwise to the cold, stirred solution via syringe over 15 minutes. Causality: A slow, cold addition is critical to control the exothermic reaction and prevent the formation of polymeric side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. The progress can be monitored by TLC (thin-layer chromatography), observing the consumption of the starting alkene.

  • Hydrolysis of the Iminium Salt: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 30 mL of saturated aqueous sodium bicarbonate solution to the vigorously stirred mixture. Causality: The basic NaHCO₃ solution neutralizes the dimethylamine hydrochloride byproduct and facilitates the hydrolysis of the iminium salt intermediate to the ketone. Vigorous stirring is essential to ensure efficient mixing of the biphasic system.

  • Work-up: Continue stirring for 1 hour at room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Note: The cyclobutanone product can be volatile; use a cooled trap and avoid excessive vacuum or heat. Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure bicyclo[3.2.0]heptan-6-one.

Scope and Versatility

The true utility of Ghosez's reagent is demonstrated by its broad substrate scope. The reaction is not limited to simple alkenes and has been successfully applied in complex intramolecular cycloadditions to construct intricate polycyclic systems.[13][14]

Table 2: Representative Examples of [2+2] Cycloadditions

Alkene SubstrateProductTypical Yield (%)Notes
EthyleneCyclobutanone~70%Requires pressure.
Styrene2-Phenylcyclobutanone>80%Highly efficient with activated alkenes.
1-Hexene2-Butylcyclobutanone~75%Effective with unactivated terminal alkenes.
CyclohexeneBicyclo[4.2.0]octan-7-one>85%Excellent yields for cyclic alkenes.
Intramolecular OlefinFused/Bridged Bicyclic KetonesVariableTether length and geometry are critical factors.[3]

Troubleshooting and Key Insights

  • Low Yields: The most common cause is the presence of moisture. Ensure all glassware is rigorously dried, solvents are anhydrous, and the inert atmosphere is maintained. The reagent itself degrades upon exposure to air and should be handled accordingly.[2]

  • Side Product Formation: Rapid or high-temperature addition of the reagent can lead to polymerization or other side reactions. Maintain strict temperature control during the addition phase.

  • Incomplete Hydrolysis: If the iminium salt persists after workup (detectable by ¹H NMR or mass spectrometry), the hydrolysis step can be repeated with longer stirring times or gentle warming.

  • Purification Challenges: Target cyclobutanones can be relatively nonpolar and sometimes co-elute with nonpolar byproducts. Careful optimization of the chromatography solvent system is often required.

Conclusion

This compound is a powerful reagent for the synthesis of cyclobutanones via a keteniminium-based [2+2] cycloaddition. Its ability to react efficiently with a broad spectrum of alkenes under relatively mild conditions makes it an invaluable tool for synthetic chemists. By understanding the underlying mechanism and adhering to stringent safety and handling protocols, researchers can reliably leverage this chemistry to construct complex molecular architectures for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Mild Halogenation of Alcohols with 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm of Mild Activation for Alcohol Halogenation

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients. Traditional methods often necessitate harsh, acidic conditions (e.g., SOCl₂, PBr₃, HX) that are incompatible with sensitive functional groups, leading to undesired side reactions, epimerization, or degradation of complex substrates.[1][2][3] 1-Chloro-N,N,2-trimethylpropenylamine, commonly known as Ghosez's reagent, has emerged as a superior alternative, enabling the mild and efficient halogenation of a wide range of alcohols under strictly neutral conditions.[4][5] This powerful reagent and its derivatives offer a significant advantage in modern synthetic chemistry, particularly in the late-stage functionalization of intricate molecular architectures.

Developed by Professor Léon Ghosez, this α-chloroenamine serves as a potent activator of hydroxyl groups. Its utility extends beyond simple chlorination, providing access to corresponding bromides and iodides, thus broadening its synthetic scope.[6] The reactions are characterized by high yields, operational simplicity, and, critically, a predictable stereochemical outcome, proceeding with inversion of configuration at the reacting center. This stereospecificity is of paramount importance in the synthesis of chiral drugs, where precise control of stereochemistry is essential for biological activity.

This guide provides a comprehensive overview of the mechanism, applications, and detailed protocols for the use of Ghosez's reagent in the halogenation of alcohols, designed to empower researchers in both academic and industrial settings.

The Underlying Chemistry: Mechanism of Activation and Substitution

The efficacy of Ghosez's reagent lies in its ability to convert the poor hydroxyl leaving group of an alcohol into a highly reactive intermediate, which is then readily displaced by a halide nucleophile. The reaction proceeds via a well-defined, SN2-type mechanism, ensuring a high degree of stereochemical control.

The process can be delineated into two key stages:

  • Activation of the Alcohol: The alcohol's nucleophilic oxygen atom attacks the electrophilic carbon of the C=C double bond of this compound. This initial step forms a reactive intermediate.

  • Nucleophilic Substitution: The chloride ion, now a competent nucleophile, attacks the carbon atom bearing the activated oxygen group from the backside. This concerted displacement results in the formation of the corresponding alkyl chloride with a clean inversion of stereochemistry. The byproducts of this reaction are N,N-dimethylisobutyramide, which is water-soluble and easily removed during aqueous workup.

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism for the chlorination of an alcohol with Ghosez's reagent.

Ghosez_Reagent_Mechanism Reagents Alcohol (R-OH) + This compound Intermediate Reactive Intermediate [R-O-C(NMe2)=C(Me)2]+ Cl- Reagents->Intermediate Activation SN2_Transition_State SN2 Transition State [Cl---C(R)---O] Intermediate->SN2_Transition_State Nucleophilic Attack Products Alkyl Chloride (R-Cl) + N,N-Dimethylisobutyramide SN2_Transition_State->Products Inversion of Configuration

Caption: Mechanism of alcohol chlorination using Ghosez's reagent.

Data Presentation: A Versatile Tool for Halogenation

Ghosez's reagent and its derivatives have demonstrated broad applicability across a range of alcohol substrates. The mild, neutral conditions are well-tolerated by a variety of sensitive functional groups that would not survive more traditional halogenation methods.

Substrate TypeHalogenating SystemTypical ConditionsYield (%)Notes
Primary AlcoholsThis compoundCH₂Cl₂, 0 °C to rt>90%Generally high yields and clean reactions.
Secondary AlcoholsThis compoundCH₂Cl₂, rt to reflux80-95%Proceeds with complete inversion of stereochemistry.
Chiral AlcoholsThis compoundCH₂Cl₂, 0 °C to rtHighStereospecific SN2 reaction leads to inversion.
Primary Alcohols1-Bromo-N,N,2-trimethylpropenylamineCH₂Br₂, refluxHighBromo-reagent prepared from the chloro-reagent.
Secondary Alcohols1-Bromo-N,N,2-trimethylpropenylamineCH₂Br₂, refluxHighExpect inversion of configuration.
Primary AlcoholsThis compound + NaIAcetone, refluxHighIn situ generation of the iodo-reagent.
Secondary AlcoholsThis compound + NaIAcetone, refluxHighIn situ generation of the iodo-reagent.

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the halogenation of a generic alcohol using Ghosez's reagent and its derivatives. It is imperative that all manipulations are carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as this compound is highly sensitive to moisture.

Workflow for Alcohol Halogenation

Halogenation_Workflow start Prepare Anhydrous Reaction Setup add_alcohol Add Anhydrous Alcohol and Solvent start->add_alcohol cool Cool Reaction to 0 °C add_alcohol->cool add_reagent Add Ghosez's Reagent Dropwise cool->add_reagent warm Warm to Room Temperature and Stir add_reagent->warm monitor Monitor Reaction by TLC/GC-MS warm->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end_node Isolated Alkyl Halide purify->end_node

Caption: General experimental workflow for alcohol halogenation.

Protocol 1: Chlorination of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

Procedure:

  • Reaction Setup: Under a positive pressure of nitrogen, add the primary alcohol (1.0 equiv) and anhydrous dichloromethane to a flame-dried round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add this compound (1.1 equiv) dropwise to the stirred solution via syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure alkyl chloride.

Protocol 2: Bromination of a Secondary Alcohol

Note: This protocol requires the preparation of 1-bromo-N,N,2-trimethylpropenylamine. This can be achieved by treating this compound with a bromide source, such as refluxing in dibromomethane.

Materials:

  • Secondary alcohol (1.0 equiv)

  • 1-Bromo-N,N,2-trimethylpropenylamine (1.2 equiv)

  • Anhydrous dibromomethane (CH₂Br₂) or another suitable high-boiling solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the secondary alcohol (1.0 equiv) in anhydrous dibromomethane.

  • Reagent Addition: Add 1-bromo-N,N,2-trimethylpropenylamine (1.2 equiv) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS until the starting alcohol is consumed.

  • Workup and Purification: Follow steps 5-9 from Protocol 1, using an appropriate solvent for extraction and chromatography. Expect the product to have an inverted stereocenter if the starting alcohol was chiral.

Protocol 3: Iodination of a Primary or Secondary Alcohol

Note: 1-Iodo-N,N,2-trimethylpropenylamine is generally less stable and is typically prepared in situ.

Materials:

  • Alcohol (primary or secondary) (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium iodide (NaI) (1.5 equiv)

  • Anhydrous acetone

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add the alcohol (1.0 equiv), sodium iodide (1.5 equiv), and anhydrous acetone.

  • Reagent Addition: Add this compound (1.2 equiv) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete as indicated by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous Na₂S₂O₃ solution to remove any excess iodine.

  • Extraction and Purification: Follow steps 6-9 from Protocol 1, using an appropriate solvent system for extraction and purification.

Safety and Handling

This compound is a moisture-sensitive, corrosive, and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. The reagent should be stored under an inert atmosphere in a cool, dry place.

Conclusion

This compound (Ghosez's reagent) provides a mild, efficient, and stereospecific method for the conversion of alcohols to their corresponding halides. Its ability to operate under neutral conditions makes it an invaluable tool for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries where functional group tolerance and stereochemical integrity are paramount. The protocols outlined in this guide offer a practical framework for the successful implementation of this powerful synthetic methodology.

References

Application Note & Protocols: Synthesis of α-Fluoro and α-Iodo Enamines from Ghosez's Reagent

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

α-Haloenamines are exceptionally versatile intermediates in organic synthesis, providing access to a wide array of complex molecular architectures. Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) serves as a powerful tool for the generation of keteniminium salt intermediates, which can be trapped by various nucleophiles. This guide provides an in-depth analysis and detailed protocols for the preparation of α-fluoro and α-iodo enamines starting from carbonyl compounds and Ghosez's reagent. We will explore the underlying mechanistic principles, provide step-by-step experimental procedures, discuss the scope and limitations, and offer field-proven insights to ensure successful synthesis.

Introduction to Ghosez's Reagent and Keteniminium Intermediates

Ghosez's reagent is a specialized α-chloroenamine that serves as a highly effective activating agent for carboxylic acids and amides.[1][2] Its primary utility in the context of this guide stems from its ability to react with enolizable carbonyl compounds (aldehydes and ketones) or their corresponding enolates to generate highly electrophilic keteniminium salts.[3][4][5] These transient intermediates are potent electrophiles that readily undergo reactions with a variety of nucleophiles, including halide ions, at the α-carbon.[6] This reactivity provides a strategic pathway for the α-halogenation of carbonyl compounds under specific and controlled conditions.

The general mechanism involves the initial formation of a keteniminium salt, which is then intercepted by a halide source. The choice of the halogenating agent is critical and dictates the final product.

G cluster_0 Keteniminium Salt Formation cluster_1 Halogenation Step Start Carbonyl Compound (e.g., Aldehyde, Ketone) Intermediate Keteniminium Salt Start->Intermediate Deprotonation/ Enolate Formation Ghosez Ghosez's Reagent Ghosez->Intermediate HalogenSource Halogen Source (e.g., F+, I-) Intermediate->HalogenSource Nucleophilic Attack Product α-Haloenamine HalogenSource->Product

Figure 1: General workflow for α-halogenation via a keteniminium intermediate.

Part 1: Preparation of α-Fluoroenamines

The introduction of fluorine into organic molecules can significantly alter their biological properties, making α-fluoroamines valuable targets in medicinal chemistry.[7] The synthesis of α-fluoroenamines via Ghosez's reagent typically employs an electrophilic fluorine source to trap the keteniminium intermediate.

Mechanistic Principles

The reaction proceeds through the following key steps:

  • Enolate Formation: A base, often a non-nucleophilic amine like triethylamine or Hunig's base (DIPEA), deprotonates the α-carbon of the starting carbonyl compound to form an enolate.

  • Keteniminium Salt Formation: The enolate attacks Ghosez's reagent, displacing the chloride ion and forming the highly reactive keteniminium salt.

  • Electrophilic Fluorination: A powerful electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF4), is introduced.[8] The electron-rich enamine double bond of the intermediate attacks the electrophilic fluorine, yielding the final α-fluoroenamine product.[9][10]

G Start Ketone/Aldehyde + Base Enolate Enolate Intermediate Start->Enolate Deprotonation Keteniminium Keteniminium Salt Enolate->Keteniminium Attack on Ghosez's Rgt. Ghosez Ghosez's Reagent Ghosez->Keteniminium Product α-Fluoroenamine Keteniminium->Product Electrophilic Fluorination Selectfluor Selectfluor® (F-TEDA-BF4) Selectfluor->Product

Figure 2: Mechanism for α-fluoroenamine synthesis.

Detailed Experimental Protocol: α-Fluorination

This protocol is a representative example for the α-fluorination of a generic ketone. Researchers should optimize conditions for their specific substrate.

Materials & Reagents:

  • Starting Ketone (e.g., propiophenone)

  • Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine)

  • Triethylamine (TEA), freshly distilled

  • Selectfluor® (F-TEDA-BF4)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add the starting ketone (1.0 eq) and anhydrous DCM (approx. 0.2 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) dropwise via syringe. Stir for 15 minutes.

  • Ghosez's Reagent Addition: Add Ghosez's reagent (1.1 eq) dropwise via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C. The solution may turn from colorless to yellow or orange.

  • Keteniminium Formation: Allow the reaction mixture to stir at 0 °C for 1 hour. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.

  • Fluorination: In a separate flask, dissolve Selectfluor® (1.2 eq) in anhydrous acetonitrile. Add this solution to the reaction mixture dropwise at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for the formation of the product.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Safety Precautions:

  • Ghosez's reagent is highly hygroscopic and reacts with moisture.[11] Handle under a strict inert atmosphere.

  • Selectfluor® is a strong oxidizing agent. Avoid contact with skin and eyes.

  • DCM is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

Part 2: Preparation of α-Iodoenamines

α-Iodoenamines are valuable precursors, particularly for cross-coupling reactions and the synthesis of complex heterocyclic systems. The preparation from Ghosez's reagent follows a similar mechanistic pathway but utilizes a nucleophilic iodine source.

Mechanistic Principles

The key difference from fluorination lies in the nature of the halogenating agent.

  • Keteniminium Salt Formation: This step is identical to the fluorination pathway, generating the same electrophilic keteniminium intermediate.

  • Nucleophilic Iodination: The intermediate is trapped with a nucleophilic source of iodine. Common reagents include molecular iodine (I₂) or N-iodosuccinimide (NIS).[12][13][14] The reaction proceeds via attack of the iodide ion (or equivalent) on the α-carbon of the keteniminium salt. A base is often used to neutralize the generated acid.

An alternative approach involves the in situ generation of α-iodoenamines from the more stable α-chloroenamines (formed from Ghosez's reagent) by reaction with potassium iodide.[11]

G Start Amide + Ghosez's Reagent Chloroenamine α-Chloroenamine Intermediate Start->Chloroenamine Formation Keteniminium Keteniminium Salt Chloroenamine->Keteniminium Ionization Product α-Iodoenamine Keteniminium->Product Nucleophilic Iodination IodineSource Iodine Source (I₂, NIS, or KI) IodineSource->Product

Figure 3: Mechanism for α-iodoenamine synthesis.

Detailed Experimental Protocol: α-Iodination

This protocol describes the conversion of a tertiary amide to an α-iodoenamine.

Materials & Reagents:

  • Starting Amide (e.g., N,N-dimethylpropionamide)

  • Ghosez's Reagent

  • Molecular Iodine (I₂) or N-Iodosuccinimide (NIS)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Procedure:

  • α-Chloroenamine Formation: In a flame-dried flask under an inert atmosphere, dissolve the starting amide (1.0 eq) in anhydrous DCM. Cool to 0 °C. Add Ghosez's reagent (1.05 eq) dropwise. Allow the mixture to stir at room temperature for 2-4 hours until the formation of the corresponding α-chloroenamine is complete (monitor by ¹H NMR or GC-MS).

  • Iodination: Cool the solution back to 0 °C. In a separate flask, prepare a solution of molecular iodine (1.2 eq) or NIS (1.2 eq) in anhydrous DCM.

  • Addition and Reaction: Add the iodine solution dropwise to the reaction mixture. Then, add triethylamine (1.5 eq) slowly. The reaction is typically rapid. Stir for 1-2 hours at 0 °C to room temperature.

  • Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to remove excess iodine (the dark color will disappear).

  • Extraction and Purification: Transfer to a separatory funnel, extract with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Final Product: α-Iodoenamines can be unstable and are often used immediately in the next synthetic step.[11] If isolation is required, purification should be performed quickly via chromatography on neutral alumina or silica gel, taking care to avoid prolonged exposure to light and air.

Comparative Summary and Applications

Parameterα-Fluorinationα-Iodination
Halogen Source Electrophilic (e.g., Selectfluor®)Nucleophilic (e.g., I₂, NIS, KI)
Mechanism Electrophilic attack on enamine intermediateNucleophilic attack on keteniminium salt
Key Reagents Ghosez's Rgt., Base, Selectfluor®Ghosez's Rgt., Base, I₂/NIS
Product Stability Generally stable, isolableOften less stable, may be used in situ[11]
Primary Utility Building blocks for fluorinated pharmaceuticals[7]Precursors for cross-coupling, heterocycle synthesis

The resulting α-haloenamines are powerful synthetic tools. α-Fluoroenamines can serve as precursors to α-fluoro ketones and other valuable fluorinated compounds. α-Iodoenamines are excellent substrates for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of complex carbon frameworks at the α-position.

Conclusion

The use of Ghosez's reagent provides a reliable and versatile platform for the synthesis of α-fluoro and α-iodo enamines from readily available carbonyls and amides. The choice of the halogenating agent—electrophilic for fluorine and nucleophilic for iodine—is the critical determinant of the reaction's outcome. By understanding the underlying keteniminium salt mechanism and adhering to careful experimental technique, researchers can effectively leverage these protocols to access valuable halogenated intermediates for applications in drug discovery and complex molecule synthesis.

References

Ghosez's Reagent: A Versatile Tool in the Synthesis of Agrochemicals and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Mild and Efficient Acylations

In the intricate world of synthesizing complex bioactive molecules, the activation of carboxylic acids to form reactive acylating agents is a cornerstone transformation. Traditional methods, while effective, often rely on harsh reagents that can be incompatible with sensitive functional groups present in many pharmaceutical and agrochemical targets. Ghosez's reagent, chemically known as 1-Chloro-N,N,2-trimethyl-1-propenylamine, has emerged as a powerful and versatile tool for chemists, enabling the conversion of carboxylic acids to their corresponding acid chlorides under remarkably mild and neutral conditions.[1][2][3] This unique reactivity profile minimizes the risk of side reactions and racemization, making it an invaluable asset in the synthesis of complex, stereochemically rich molecules.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ghosez's reagent. We will delve into its mechanism of action, provide detailed, field-proven protocols for its application in the synthesis of a key pharmaceutical intermediate and a potential agrochemical scaffold, and offer insights into best practices for its handling and use.

The Power of Neutrality: Mechanism of Action

The efficacy of Ghosez's reagent lies in its ability to generate a highly reactive acyl-ammonium intermediate from a carboxylic acid. This process avoids the strongly acidic or basic conditions required by many other chlorinating agents. The generally accepted mechanism proceeds as follows:

  • Initial Reaction: The carboxylic acid attacks the electrophilic carbon of Ghosez's reagent.

  • Intermediate Formation: This leads to the formation of an unstable adduct which quickly rearranges.

  • Acid Chloride and Byproduct Formation: The intermediate collapses to form the desired acid chloride and N,N-dimethylisobutyramide, a water-soluble and easily removable byproduct.

This mechanism allows for the efficient generation of acid chlorides at low temperatures and in the presence of a wide array of functional groups that would otherwise be compromised.

Visualizing the Activation: Reaction Mechanism

Ghosez_Reagent_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH R-COOH (Carboxylic Acid) Adduct Unstable Adduct RCOOH->Adduct + Ghosez Ghosez's Reagent ((CH₃)₂C=C(Cl)N(CH₃)₂) Ghosez->Adduct AcylAmmonium Acyl-Ammonium Intermediate Adduct->AcylAmmonium Rearrangement RCOCl R-COCl (Acid Chloride) AcylAmmonium->RCOCl Collapse Byproduct N,N-Dimethylisobutyramide AcylAmmonium->Byproduct

Caption: Mechanism of Carboxylic Acid Activation.

Application in Pharmaceutical Synthesis: A Protocol for Carbapenem Precursors

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Their synthesis is a significant challenge due to the strained β-lactam ring and the presence of multiple stereocenters. Ghosez's reagent has proven to be instrumental in the crucial step of forming the β-lactam ring via a [2+2] cycloaddition of a keteniminium ion with an imine.

Experimental Protocol: Synthesis of a β-Lactam Intermediate

This protocol outlines the synthesis of a key azetidinone intermediate, a precursor to antibiotics like thienamycin.

Materials:

  • Protected β-amino acid (1.0 equiv)

  • Ghosez's reagent (1.1 equiv)

  • Triethylamine (Et₃N) (2.2 equiv)

  • Imine (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of the protected β-amino acid (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Ghosez's reagent (1.1 equiv) dropwise. Stir the reaction mixture at 0 °C for 30 minutes.

  • Keteniminium Ion Generation and Cycloaddition: In a separate flask, dissolve the imine (1.0 equiv) and triethylamine (2.2 equiv) in anhydrous DCM. Cool this solution to -78 °C. Slowly add the freshly prepared acid chloride solution from step 1 to the imine solution via a cannula.

  • Reaction Monitoring: Allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-lactam.

Parameter Value
Typical Scale 1-10 mmol
Reaction Time 12-18 hours
Temperature -78 °C to room temperature
Typical Yield 60-80%

Visualizing the Workflow: β-Lactam Synthesis

Beta_Lactam_Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Work-up & Purification A1 Dissolve protected β-amino acid in DCM A2 Add Ghosez's reagent at 0 °C A1->A2 B3 Add acid chloride solution A2->B3 Transfer via cannula B1 Prepare solution of imine and Et₃N in DCM B2 Cool to -78 °C B1->B2 B2->B3 C1 Quench with NaHCO₃ B3->C1 After reaction completion C2 Extract and wash C1->C2 C3 Dry and concentrate C2->C3 C4 Purify by column chromatography C3->C4

Caption: Workflow for β-Lactam Synthesis.

Application in Agrochemical Synthesis: Accessing Novel Scaffolds

The development of new agrochemicals often requires the construction of novel heterocyclic scaffolds. Ghosez's reagent can be employed to synthesize building blocks for such molecules. For instance, the formation of substituted cyclobutanones via a [2+2] cycloaddition can provide a versatile platform for further elaboration into potential herbicides or fungicides.

Experimental Protocol: Synthesis of a Substituted Cyclobutanone

This protocol describes the synthesis of a cyclobutanone derivative that can serve as a precursor for more complex agrochemical candidates.

Materials:

  • Carboxylic acid with an olefinic moiety (1.0 equiv)

  • Ghosez's reagent (1.2 equiv)

  • 2,6-Lutidine (1.5 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Aqueous hydrochloric acid (1 M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Keteniminium Ion Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous acetonitrile. Cool the solution to 0 °C and add Ghosez's reagent (1.2 equiv) dropwise.

  • Intramolecular Cycloaddition: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 24 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C and add 1 M HCl. Stir vigorously for 1-2 hours to hydrolyze the intermediate iminium ion.

  • Work-up: Neutralize the mixture with saturated aqueous NaHCO₃ solution. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired cyclobutanone.

Parameter Value
Typical Scale 0.5-5 mmol
Reaction Time 24 hours (cycloaddition) + 1-2 hours (hydrolysis)
Temperature 0 °C to room temperature
Typical Yield 50-70%

Safety and Handling of Ghosez's Reagent

Ghosez's reagent is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][3] It is also moisture-sensitive and should be handled under an inert atmosphere.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, protective clothing, and eye/face protection.[1]

  • Use a fume hood to avoid inhalation of vapors.

Storage and Handling:

  • Store in a tightly closed container in a dry, well-ventilated place, away from heat and ignition sources.[1]

  • Handle and store under an inert gas like argon or nitrogen.[1]

Disposal:

  • Dispose of waste material in accordance with national and local regulations.[1] Do not mix with other waste. Uncleaned containers should be treated as the product itself.[1]

Conclusion: A Mild Reagent for Complex Challenges

Ghosez's reagent has established itself as a premier method for the mild and efficient conversion of carboxylic acids to acid chlorides. Its ability to operate under neutral conditions makes it particularly suitable for the synthesis of complex and sensitive molecules found in the pharmaceutical and agrochemical industries. The protocols detailed in this application note provide a starting point for researchers to harness the power of this reagent in their own synthetic endeavors, paving the way for the discovery and development of new bioactive compounds. By understanding its mechanism and adhering to proper handling procedures, scientists can confidently employ Ghosez's reagent to tackle challenging synthetic problems.

References

Advanced Applications of Ghosez's Reagent: A Technical Guide to the Coupling of Carboxylic Acids and Allylic Alcohols with Organometallics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth application notes and detailed protocols for the use of Ghosez's reagent in the coupling of carboxylic acids and allylic alcohols with organometallic reagents. As a powerful and versatile tool in modern organic synthesis, Ghosez's reagent offers a mild and efficient pathway to complex molecular architectures, particularly in the context of drug discovery and development where functional group tolerance is paramount.

Part 1: Understanding Ghosez's Reagent: Core Principles and Handling

Ghosez's reagent, chemically known as 1-chloro-N,N,2-trimethyl-1-propenylamine, is a highly effective reagent for the activation of carboxylic acids and alcohols under neutral conditions.[1][2] Developed by Professor Léon Ghosez, this α-chloroenamine has become an indispensable tool for syntheses where traditional, more acidic or basic reagents would lead to undesired side reactions or degradation of sensitive substrates.[2]

Core Reactivity and Advantages:

The primary utility of Ghosez's reagent lies in its ability to convert carboxylic acids into their corresponding acyl chlorides with high efficiency and under strictly neutral conditions.[2][3] This is a significant advantage over traditional reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which generate acidic byproducts (HCl and/or SO₂) that can be detrimental to acid-sensitive functional groups often present in complex molecules and pharmaceutical intermediates.[4][5] The reagent is also effective in converting alcohols to their corresponding alkyl chlorides.[4][6]

The key to its reactivity is the formation of a highly electrophilic acyl-iminium intermediate, which is readily susceptible to nucleophilic attack. This mild activation strategy is central to the applications discussed in this guide.

Safety and Handling:

Ghosez's reagent is a moisture-sensitive and corrosive liquid that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[6] It is classified as a dangerous good for transport and may be subject to additional shipping charges.[7] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

Part 2: Application I: Synthesis of Ketones via Coupling of Carboxylic Acids and Organometallics

A powerful application of Ghosez's reagent is the one-pot synthesis of ketones from carboxylic acids and organometallic reagents. This method circumvents the often harsh conditions or the need for pre-formed, highly reactive organometallic reagents that can be incompatible with a wide range of functional groups. The use of organocuprates (Gilman reagents) is particularly advantageous in this context as they selectively react with the intermediate acyl chloride to afford the ketone without over-addition to form a tertiary alcohol, a common side reaction with more reactive organometallics like Grignard or organolithium reagents.[6][8][9]

Reaction Mechanism

The transformation proceeds through a two-step sequence in a single pot:

  • Acyl Chloride Formation: The carboxylic acid reacts with Ghosez's reagent to form an O-acyl-iminium intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion to generate the acyl chloride and a urea byproduct.

  • Ketone Formation: The in situ generated acyl chloride then reacts with an organocuprate (formed from an organolithium or Grignard reagent and a copper(I) salt) via nucleophilic acyl substitution to yield the desired ketone.

G RCOOH R-COOH Intermediate1 [O-Acyl-iminium intermediate] RCOOH->Intermediate1 + Ghosez Ghosez's Reagent Ghosez->Intermediate1 AcylChloride R-COCl Intermediate1->AcylChloride + Cl⁻ Urea Urea byproduct Intermediate1->Urea Ketone R-CO-R' AcylChloride->Ketone + Organocuprate R'₂CuLi Organocuprate->Ketone

Figure 1: Workflow for the synthesis of ketones from carboxylic acids.

Detailed Protocol: Synthesis of a Ketone from a Carboxylic Acid and an Organocuprate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic acid

  • Ghosez's reagent (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Organolithium or Grignard reagent (2.2 eq)

  • Copper(I) iodide (CuI) or other Cu(I) salt (1.1 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents (e.g., magnesium sulfate, silica gel)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon or nitrogen inlet.

  • Acyl Chloride Formation:

    • To the flask, add the carboxylic acid and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Ghosez's reagent (1.1 eq) dropwise via syringe.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.

  • Organocuprate Formation (in a separate flask):

    • In a separate flame-dried flask under an inert atmosphere, suspend CuI (1.1 eq) in anhydrous diethyl ether or THF.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add the organolithium or Grignard reagent (2.2 eq) dropwise. The solution will typically change color, indicating the formation of the organocuprate.

  • Coupling Reaction:

    • Cool the flask containing the in situ generated acyl chloride to -78 °C.

    • Slowly transfer the freshly prepared organocuprate solution to the acyl chloride solution via cannula.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.

Data Presentation: Examples of Ketone Synthesis
Carboxylic Acid (R-COOH)Organometallic (R'-M)Yield (%)Reference
Pentanoic acidn-BuMgBr/CuI75-85[4]
Cyclohexanecarboxylic acidPhMgBr/CuI80-90[4]
4-Chlorobenzoic acidsec-BuLi/CuI65-75[4]
2-Furoic acid(CH₂CH₂Ph)MgBr/CuI70-80[4]
Troubleshooting
  • Low Yield: Ensure all reagents and solvents are strictly anhydrous. The organocuprate is particularly sensitive to moisture and air. Titrate the organolithium or Grignard reagent prior to use to ensure accurate stoichiometry.

  • Formation of Tertiary Alcohol: This indicates over-addition, which may occur if the organometallic reagent is too reactive or if the reaction temperature is not adequately controlled. Ensure the use of a copper(I) salt to form the less reactive organocuprate and maintain low temperatures during the addition.

  • Incomplete Conversion of Carboxylic Acid: Increase the reaction time for the acyl chloride formation or use a slight excess of Ghosez's reagent.

Part 3: Application II: Coupling of Allylic Alcohols with Organometallics

The coupling of allylic alcohols with organometallics using Ghosez's reagent provides a powerful method for the formation of C-C bonds and the synthesis of complex substituted alkenes. This transformation is believed to proceed via a two-step sequence involving the in situ formation of a reactive allylic chloride intermediate.

Proposed Reaction Mechanism
  • Formation of the Allylic Chloride: The allylic alcohol reacts with Ghosez's reagent to form an intermediate that readily eliminates a urea byproduct to generate the corresponding allylic chloride. This conversion of the hydroxyl group into a good leaving group (chloride) is crucial for the subsequent coupling step.[4] The mechanism of this step can proceed via either an SN2 or SNi pathway, which can influence the stereochemical outcome.[10][11]

  • Nucleophilic Substitution with an Organometallic Reagent: The in situ formed allylic chloride undergoes nucleophilic substitution with an organometallic reagent. Organocuprates are often the reagents of choice for this transformation due to their propensity to react via an SN2' mechanism, which can provide high levels of regioselectivity, often favoring attack at the γ-position of the allylic system.[12] This allows for the controlled synthesis of specific constitutional isomers.

G AllylOH Allylic Alcohol Intermediate [Intermediate] AllylOH->Intermediate + Ghosez Ghosez's Reagent Ghosez->Intermediate AllylCl Allylic Chloride Intermediate->AllylCl - Urea Product Substituted Alkene AllylCl->Product + (SN2' reaction) Urea Urea byproduct Organocuprate R'₂CuLi Organocuprate->Product

Figure 2: Proposed workflow for the coupling of allylic alcohols with organometallics.

Detailed Protocol: Synthesis of a Substituted Alkene from an Allylic Alcohol and an Organocuprate

This is a representative protocol based on the proposed two-step mechanism and may require optimization.

Materials:

  • Allylic alcohol

  • Ghosez's reagent (1.1 eq)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Organolithium or Grignard reagent (2.2 eq)

  • Copper(I) iodide (CuI) or other Cu(I) salt (1.1 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents

Procedure:

  • Inert Atmosphere: Set up a flame-dried, two-necked round-bottom flask with a magnetic stir bar, a rubber septum, and an argon or nitrogen inlet.

  • Allylic Chloride Formation:

    • To the flask, add the allylic alcohol and anhydrous DCM or diethyl ether.

    • Cool the solution to 0 °C.

    • Slowly add Ghosez's reagent (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC for the consumption of the starting alcohol.

  • Organocuprate Formation (in a separate flask):

    • In a separate flame-dried flask under an inert atmosphere, suspend CuI (1.1 eq) in anhydrous diethyl ether or THF.

    • Cool the suspension to -78 °C.

    • Slowly add the organolithium or Grignard reagent (2.2 eq) dropwise to form the organocuprate.

  • Coupling Reaction:

    • Cool the flask containing the in situ generated allylic chloride to -78 °C.

    • Slowly transfer the freshly prepared organocuprate solution to the allylic chloride solution via cannula.

    • Stir the reaction at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the substituted alkene.

Data Presentation: Examples of Allylic Substitution with Organocuprates

The following table presents representative examples of the second step of the proposed sequence, the reaction of allylic chlorides with organocuprates, which is well-documented in the literature.

Allylic ChlorideOrganocuprateProduct (Major Regioisomer)Reference
Cinnamyl chloride(CH₃)₂CuLi1-Phenyl-1-butene[12]
3-Chloro-1-butene(n-Bu)₂CuLi3-Octene[12]
Geranyl chloride(Ph)₂CuLi[12]
Key Considerations for Regio- and Stereoselectivity
  • Regioselectivity: The regiochemical outcome of the nucleophilic attack (SN2 vs. SN2') is influenced by several factors, including the structure of the allylic substrate, the nature of the organocuprate, and the reaction conditions. Less sterically hindered organocuprates and substrates often favor SN2' attack.

  • Stereoselectivity: If the allylic alcohol is chiral, the stereochemical outcome of the reaction will depend on the mechanism of both the chlorination and the substitution steps. An SN2 chlorination followed by an SN2' substitution can lead to a net anti relationship between the incoming nucleophile and the original hydroxyl group.

Troubleshooting
  • Mixture of Regioisomers: If a mixture of SN2 and SN2' products is obtained, try altering the reaction temperature or the copper source for the organocuprate. The use of "higher-order" cyanocuprates can sometimes improve regioselectivity.[12]

  • Elimination Byproducts: The formation of dienes through elimination can be a competing side reaction. Running the reaction at lower temperatures can often minimize this.

  • No Reaction: Ensure the complete formation of the allylic chloride before the addition of the organocuprate. If the hydroxyl group is not effectively converted to the chloride, the subsequent coupling will not proceed.

References

Troubleshooting & Optimization

Technical Support Center: Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Chloro-N,N,2-trimethylpropenylamine, widely known as Ghosez's Reagent. As a Senior Application Scientist, my goal is to provide you with not just procedures, but a deep, mechanistic understanding of how to store, handle, and troubleshoot this powerful yet sensitive reagent. Its high reactivity, which makes it an excellent tool for converting carboxylic acids to acid chlorides under neutral conditions, is also the source of its primary challenge: extreme sensitivity to moisture.[1][2][3][4] This guide is structured to address the practical issues you may encounter, ensuring the integrity of your experiments and the reliability of your results.

Section 1: Storage and Stability FAQs

Proper storage is the first and most critical step in maintaining the reagent's activity. Neglecting this will inevitably lead to experimental failure.

Question: What are the optimal storage conditions for Ghosez's reagent?

Answer: The reagent must be stored under a dry, inert atmosphere (nitrogen or argon) in a tightly sealed container, refrigerated at 2-8°C.[2][5][6] Some suppliers may recommend freezer storage at -20°C, which is also acceptable.[7]

  • Expertise & Experience: The causality behind this is twofold. The low temperature (2-8°C) slows down any potential decomposition pathways. More importantly, the inert atmosphere is non-negotiable. Ghosez's reagent is highly hygroscopic and reacts readily with atmospheric moisture.[1][2][3] This reaction, a hydrolysis, is irreversible and degrades the reagent, rendering it inactive. The primary degradation product is N,N-dimethylisobutyramide, which is essentially the starting material for the reagent's synthesis.[8]

Question: I've noticed a white precipitate forming in my bottle of Ghosez's reagent. Is it still usable?

Answer: The formation of a light precipitate is a common indicator of partial degradation due to moisture exposure.[1][2] While the remaining liquid may still have some activity, using it is not recommended for reactions where stoichiometry is critical, as the effective concentration of the active reagent is unknown.

  • Trustworthiness: For a self-validating protocol, reagent integrity is paramount. Proceeding with a partially decomposed reagent introduces a significant variable that can lead to inconsistent yields or complete reaction failure. The precipitate is likely a salt formed from the reaction of the reagent with moisture and subsequent side reactions. If you must proceed, a small-scale test reaction is essential to gauge its remaining activity, but fresh, clear reagent is always the authoritative choice.

Section 2: Handling and Dispensing Troubleshooting

The moment the reagent is removed from storage is the point of highest risk for contamination. Adherence to strict air-free techniques is essential.

Question: What is the correct procedure for transferring a liquid as moisture-sensitive as Ghosez's reagent?

Answer: The reagent must be transferred using air-free techniques, such as a Schlenk line or in a glovebox.[9][10] A gas-tight syringe transfer under a positive pressure of inert gas is the most common and reliable method.

  • Expertise & Experience: The goal is to create a closed system under an inert atmosphere, preventing any contact with ambient air. Simply inserting a syringe into the bottle in open air is insufficient, as this will introduce moisture and degrade the reagent in the bottle and in the syringe. The positive pressure of nitrogen or argon ensures that if there is any leak, the gas flow is directed outwards, preventing air from entering.[11] All glassware must be rigorously dried, typically in an oven at >125°C overnight or by flame-drying under vacuum, to remove adsorbed water from the glass surfaces.[9][11][12]

Diagram: Inert Atmosphere Syringe Transfer Workflow

cluster_0 Preparation cluster_1 Reagent Transfer P1 Oven/Flame-Dry All Glassware (Flask, Syringe, Needles) P2 Assemble Flask Under Inert Gas Flow P1->P2 Cool under N2/Ar T6 Transfer Reagent to Reaction Flask P2->T6 T1 Equilibrate Reagent Bottle to Room Temp T3 Puncture Septum with Inert Gas Inlet Needle T1->T3 Prevents condensation T2 Purge Syringe with Inert Gas T4 Puncture Septum with Transfer Needle T2->T4 T3->T4 Establishes positive pressure T5 Withdraw Required Volume of Reagent T4->T5 Keep needle tip below liquid level T5->T6 Dispense into flask under N2/Ar

Caption: Workflow for handling Ghosez's reagent.

Protocol: Inert Atmosphere Syringe Transfer
  • Glassware Preparation: Ensure the reaction flask (equipped with a magnetic stir bar and rubber septum) and the syringe/needles are oven-dried (e.g., 140°C for 4 hours) and allowed to cool in a desiccator or under a stream of inert gas.[11]

  • System Purge: Assemble the reaction flask and connect it to a Schlenk line. Evacuate the flask under vacuum and refill with dry nitrogen or argon. Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.[9][10]

  • Reagent Equilibration: Allow the bottle of Ghosez's reagent to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold surfaces around the cap.

  • Pressurize Reagent Bottle: Insert a needle connected to the inert gas line through the bottle's septum, ensuring the needle tip is above the liquid level. This creates a slight positive pressure.

  • Syringe Purge: Take the dry, assembled syringe and flush it with the inert gas from the manifold at least 5-10 times to remove any residual air.[11]

  • Withdraw Reagent: Carefully insert the needle of the purged syringe through the septum of the reagent bottle. Submerge the needle tip below the liquid surface and slowly withdraw the desired volume. The positive pressure in the bottle will aid this process.

  • Transfer to Flask: Withdraw the syringe and quickly insert it into the prepared reaction flask. Inject the reagent.

  • Seal and Store: Remove the needles from the reagent bottle and cover the septum with electrical tape or Parafilm to ensure a long-term seal. Return the bottle to the refrigerator.

Section 3: Reaction Troubleshooting Guide

Even with perfect handling, issues can arise during the reaction itself.

Question: My reaction to form an acid chloride is not working. TLC analysis shows only the starting carboxylic acid. What went wrong?

Answer: The most probable cause is inactive Ghosez's reagent due to hydrolysis. Other possibilities include insufficient reagent, or the presence of moisture or other incompatible functional groups in your starting material or solvent.

  • Authoritative Grounding: Ghosez's reagent reacts with a carboxylic acid to form an acyl-iminium chloride intermediate, which then serves as the acylating agent. If the reagent has been hydrolyzed by water, it cannot form this active intermediate, and no reaction will occur.[1][2][4]

Diagram: Troubleshooting a Failed Acylation

Start Reaction Failed: Only Starting Material Observed Q1 Is the Ghosez's Reagent clear and colorless? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No (Precipitate/Color) Q1->A1_No No Q2 Was the solvent anhydrous grade and properly handled? A1_Yes->Q2 R1 Reagent likely degraded. Use a fresh bottle. A1_No->R1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the starting material anhydrous? A2_Yes->Q3 R2 Solvent is a likely moisture source. Use freshly dried solvent. A2_No->R2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Result Check stoichiometry and reaction temperature. Consider alternative coupling reagents. A3_Yes->Result R3 Dry starting material (e.g., azeotropically, high vacuum). A3_No->R3

Caption: Troubleshooting logic for failed reactions.

Question: Why are my reaction yields inconsistent when using Ghosez's reagent?

Answer: Inconsistent yields are almost always traced back to varying levels of moisture contamination between experiments. This could be from the reagent itself, the solvent, the starting materials, or the reaction atmosphere.

  • Trustworthiness: To build a reproducible, self-validating system, every potential point of moisture entry must be rigorously controlled. Use a consistent source of anhydrous solvent (e.g., from a solvent purification system or a freshly opened bottle of anhydrous grade solvent). Ensure your starting materials are thoroughly dry; for solids, this may mean drying under high vacuum for several hours. Always use the same validated inert atmosphere technique for every reaction.[13]

Section 4: Safety and Disposal

Ghosez's reagent is not only moisture-sensitive but also hazardous and requires careful handling and disposal.

Question: What are the primary safety hazards associated with this compound?

Answer: It is a highly flammable liquid and vapor, and it is corrosive, causing severe skin burns and eye damage.[14][15] Inhalation may be destructive to the mucous membranes and upper respiratory tract.[14][16]

  • Expertise & Experience: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, chemical-resistant gloves (check manufacturer's guidelines for compatibility), and safety goggles/face shield.[16] Keep it away from heat, sparks, and open flames.[5][14]

Question: How should I safely quench a reaction and dispose of residual Ghosez's reagent?

Answer: Unreacted Ghosez's reagent must be quenched slowly and carefully before disposal.

  • Authoritative Grounding: The reagent reacts exothermically with protic solvents. A rapid, uncontrolled quench can cause splashing and release of corrosive vapors. The safest method is to slowly add the reaction mixture or residual reagent to a cooled (ice bath), stirred solution of a weak nucleophile, like isopropanol or methanol, in an inert solvent. This will safely consume the reactive species. After the quench is complete, the mixture can be treated with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts before proceeding with standard aqueous workup and disposal according to your institution's hazardous waste guidelines.[15]

Summary of Key Data
PropertyValueSource(s)
CAS Number 26189-59-3[1][2][14]
Molecular Formula C₆H₁₂ClN[14][16][17]
Appearance Colorless to yellow liquid[1][2][5]
Boiling Point 129-130 °C[1][2][4][14]
Density ~1.01 g/mL at 25 °C[1][2][4][14]
Storage Temperature 2-8 °C under inert gas[2][5][6]
Primary Hazards Flammable, Corrosive, Moisture-Sensitive[14][15]

Diagram: Hydrolysis of Ghosez's Reagent

Caption: Degradation pathway of Ghosez's reagent.

References

common side reactions and byproducts with Ghosez's reagent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this powerful and versatile reagent. Here, we will address common side reactions, byproduct formation, and provide field-proven troubleshooting strategies to ensure the success of your experiments.

Core Principles of Ghosez's Reagent Reactivity

Ghosez's reagent is primarily used to convert carboxylic acids into their corresponding acyl chlorides under exceptionally mild and neutral conditions.[1][2] This reactivity is crucial for sensitive substrates, particularly in peptide synthesis where minimizing racemization is paramount.[3]

The driving force of the reaction is the formation of the highly stable and water-soluble N,N-dimethylisobutyramide byproduct. The reagent reacts with the carboxylic acid to form an acyl-oxyiminium intermediate, which then collapses to release the acyl chloride and the stable amide.

However, the high electrophilicity of the reagent and its intermediates can lead to unintended reaction pathways if not properly controlled. This guide will help you identify and mitigate these issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: Low or No Yield of Desired Activated Product

Question: My reaction to form an acyl chloride from a carboxylic acid is sluggish, incomplete, or failing entirely. What are the likely causes?

Answer: This is one of the most common issues and almost always points back to reagent integrity and reaction setup.

  • Cause A: Reagent Decomposition via Hydrolysis

    • Explanation: Ghosez's reagent is extremely sensitive to moisture.[4] Any trace of water in your solvent, on your glassware, or in the atmosphere will rapidly hydrolyze the reagent into the inactive N,N-dimethylisobutyramide, effectively killing the reaction before it starts.

    • Troubleshooting Protocol:

      • Glassware Preparation: Oven-dry all glassware at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

      • Solvent Purity: Use anhydrous solvents from a solvent purification system or a freshly opened, sealed bottle.

      • Inert Atmosphere: Conduct the entire experiment under a positive pressure of dry nitrogen or argon.

      • Reagent Handling: Use a fresh bottle of the reagent if possible. For critical applications, consider purifying the reagent by distillation before use, as detailed in established procedures.[5]

  • Cause B: Steric Hindrance

    • Explanation: While highly effective, the reagent's reaction with exceptionally bulky or sterically hindered carboxylic acids can be slow.[6]

    • Solution:

      • Increase the reaction time. Monitor the reaction by an appropriate method (e.g., quenching an aliquot and analyzing by TLC or LCMS).

      • A moderate increase in temperature (e.g., from 0°C to room temperature) can be beneficial, but proceed with caution as this may promote side reactions.

Problem 2: Formation of an Amidine Byproduct with Amine Nucleophiles

Question: During a peptide coupling or amidation reaction, I am isolating a significant amount of an N,N-dimethyl-N'-[substrate]-isobutyramidine byproduct. Why is this happening and how can I prevent it?

Answer: This is a classic side reaction where the amine nucleophile attacks the Ghosez's reagent itself instead of the desired activated carboxylic acid. This is particularly noted with electron-rich or sterically accessible amines.[7]

  • Mechanism of Side Reaction: The amine directly attacks the electrophilic carbon of the chloroenamine, leading to the formation of a stable amidinium salt, which upon workup yields the amidine byproduct.

    Amidine byproduct formation from direct amine attack.
  • Validated Mitigation Strategy:

    • Employ a Two-Step, One-Pot Protocol: The most effective solution is to separate the activation and coupling steps.

    • Step 1 (Activation): Dissolve the carboxylic acid in an anhydrous solvent (e.g., DCM) under an inert atmosphere. Add Ghosez's reagent and stir for 30-60 minutes at 0°C to room temperature to ensure complete formation of the acyl chloride.

    • Step 2 (Coupling): In a separate flask, prepare a solution of the amine nucleophile with a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine).

    • Slow Addition: Slowly add the amine/base solution to the pre-activated acyl chloride solution at low temperature (e.g., 0°C). This ensures the amine reacts preferentially with the more electrophilic acyl chloride and minimizes its exposure to any unreacted Ghosez's reagent.

Problem 3: Complications with Alcohol Substrates (Conversion to Alkyl Chlorides)

Question: I am attempting to convert a secondary or tertiary alcohol to an alkyl chloride, but the reaction is yielding a mixture of products, including alkenes and isomers.

Answer: The conversion of alcohols to alkyl halides using Ghosez's reagent proceeds via an activated alkoxyiminium intermediate. For secondary and tertiary alcohols, this intermediate can be prone to SN1-type pathways, leading to side reactions.

  • Cause A: Elimination Byproducts

    • Explanation: The intermediate can readily undergo E1 or E2 elimination to form an alkene, particularly with hindered substrates or at elevated temperatures. This is a common competing pathway in alcohol activation.[8][9]

    • Solution: Maintain strict temperature control. Run the reaction at 0°C or below if possible. Use a non-basic solvent to disfavor E2 pathways.

  • Cause B: Carbocation Rearrangements

    • Explanation: If the reaction proceeds via an SN1 mechanism, a carbocation intermediate is formed. This intermediate can rearrange to a more stable carbocation before being trapped by the chloride ion, leading to a mixture of isomeric alkyl chlorides.[8]

    • Solution: This side reaction is inherent to the substrate's structure. If rearrangement is a significant problem, consider alternative chlorinating reagents that strongly favor an SN2 mechanism, such as thionyl chloride (SOCl₂) in the presence of pyridine for primary and secondary alcohols.[9]

Data Summary: Troubleshooting Overview

Observed Issue Potential Cause Primary Solution Key Considerations
No reaction / Low conversion Reagent hydrolysisRigorous drying of all materials; use of inert atmosphere.Ghosez's reagent is highly moisture-sensitive.[4]
Amidine byproduct formation Amine attacks reagent directlyPre-activate carboxylic acid before adding the amine.Keep amine concentration low relative to the activated acid.[7]
Alkene byproduct (from alcohol) Elimination (E1/E2)Maintain low reaction temperature (≤ 0°C).Secondary/tertiary alcohols are more prone to elimination.[8]
Isomeric product (from alcohol) Carbocation rearrangementUse alternative SN2-favoring reagents (e.g., SOCl₂).Inherent to substrates that can form more stable carbocations.
Difficult purification Water-soluble amide byproductPerform an aqueous workup; wash with water or brine.The N,N-dimethylisobutyramide byproduct is highly polar.

Experimental Workflow: Protocol for Minimizing Amidine Formation

This protocol details the recommended two-step procedure for coupling a carboxylic acid with a primary amine.

Recommended workflow for amine coupling reactions.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary, non-interfering byproduct of a successful reaction?

    • A1: In a clean reaction, the main byproduct is N,N-dimethylisobutyramide. It is formed from the reagent after it has successfully activated the substrate. This amide is highly polar and generally easy to remove with an aqueous wash during workup.[4]

  • Q2: How should I properly store Ghosez's reagent?

    • A2: Due to its high sensitivity to moisture, it must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[5] Keep it in a cool, dry place away from light. A refrigerator or freezer dedicated to chemical storage is ideal.

  • Q3: Is Ghosez's reagent suitable for large-scale synthesis?

    • A3: Yes, it has been used in large-scale applications.[10] However, the cost of the reagent and the need for strictly anhydrous conditions must be considered. The formation of the water-soluble byproduct simplifies large-scale workup compared to reagents that produce insoluble byproducts like dicyclohexylurea (DCU).

  • Q4: Can this reagent be used to make acyl fluorides or bromides?

    • A4: Ghosez's reagent specifically generates acyl chlorides. For acyl fluorides, reagents like TFFH or BTFFH are recommended as they show greater stability and can reduce side reactions like oxazolone formation in peptide synthesis.[3] α-Bromoenamines can be prepared from the corresponding chloro compounds, but this is a separate transformation.[5]

References

Technical Support Center: Optimizing Amide Coupling with Ghosez's Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for optimizing amide coupling reactions using 1-Chloro-N,N,2-trimethyl-1-propenylamine, commonly known as Ghosez's reagent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this powerful synthetic tool. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: The Fundamentals - Understanding the Tool

This section addresses the foundational questions about Ghosez's reagent, its mechanism, and its advantages in modern organic synthesis.

Q: What is Ghosez's reagent and what is its primary function?

Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is a highly effective reagent used for the mild and efficient conversion of carboxylic acids into their corresponding acyl chlorides under neutral conditions.[1] Its primary application lies in facilitating amide bond formation, particularly in contexts where traditional methods might fail or lead to undesirable side reactions, such as in the synthesis of complex peptides, including those with challenging N-methylated amide bonds.[1][2] The reagent is a moisture-sensitive liquid, which necessitates careful handling to maintain its reactivity.[3][4]

Q: What is the mechanism of amide coupling using Ghosez's reagent?

The reaction proceeds through a two-stage mechanism. First, the carboxylic acid is activated by Ghosez's reagent to form a highly reactive acyl chloride intermediate. This activation step is notably mild and occurs under near-neutral conditions.[2] In the second stage, the in situ generated acyl chloride reacts with an amine nucleophile to form the desired amide bond. The primary byproduct of the activation step is N,N-dimethylisobutyramide, which is typically water-soluble and easily removed during aqueous workup.

Ghosez_Mechanism cluster_activation Stage 1: Acyl Chloride Formation cluster_coupling Stage 2: Amide Formation RCOOH Carboxylic Acid (R-COOH) Intermediate Vilsmeier-type Intermediate RCOOH->Intermediate + Ghosez's Reagent Ghosez Ghosez's Reagent ((CH₃)₂C=C(Cl)N(CH₃)₂) AcylChloride Acyl Chloride (R-COCl) Intermediate->AcylChloride - Byproduct Amine Amine (R'-NH₂) AcylChloride->Amine Byproduct N,N-dimethylisobutyramide Byproduct Amide Amide (R-CONH-R') Amine->Amide + Acyl Chloride Base Base (e.g., TEA, DIPEA) Base->Amide HCl_Salt Base·HCl Salt

Caption: Mechanism of Ghosez's reagent-mediated amide coupling.
Q: What are the main advantages of using Ghosez's reagent over other coupling methods?

Ghosez's reagent offers several distinct advantages that make it a superior choice for specific synthetic challenges:

  • Mild, Neutral Conditions: It allows for the formation of acid chlorides without the use of harsh and acidic reagents like thionyl chloride or oxalyl chloride, preserving sensitive functional groups within the substrate.[1][2]

  • Suppression of Racemization: The mild conditions are particularly beneficial in peptide synthesis, where it effectively minimizes the risk of epimerization at the α-carbon of chiral amino acids.[1]

  • High Reactivity: The in situ generated acyl chlorides are highly reactive, enabling the coupling of sterically hindered substrates or electronically deactivated (poorly nucleophilic) amines where other reagents like HATU or EDC/HOBt may provide low yields.[5][6]

  • Suitability for Flow Chemistry: The reagent and its byproducts are fully soluble in common organic solvents, which prevents clogging and makes it an excellent choice for continuous flow synthesis applications.[2]

Section 2: Reaction Optimization and Standard Protocol

Success with Ghosez's reagent hinges on meticulous control of reaction parameters. Below is a general protocol and a table summarizing key variables for optimization.

Standard Experimental Protocol

This protocol provides a starting point for the coupling of a generic carboxylic acid and amine. All glassware should be oven- or flame-dried, and all operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Preparation: In a dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C using an ice bath. Add Ghosez's reagent (1.05-1.1 eq.) dropwise. Precise temperature control at this stage is critical to prevent side reactions of the highly reactive acyl chloride intermediate.[2]

  • Stirring: Allow the reaction to stir at 0 °C for 30-60 minutes. Progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Amine Addition: In a separate flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous DCM.

  • Coupling: Add the amine/base solution dropwise to the cold acyl chloride solution.

  • Reaction Completion: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the acyl chloride is consumed.

  • Workup: Quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product for purification.

Experimental_Workflow Start Start: - Dry Glassware - Inert Atmosphere Step1 1. Dissolve Acid in Anhydrous DCM Start->Step1 Step2 2. Cool to 0 °C Step1->Step2 Step3 3. Add Ghosez's Reagent Dropwise Step2->Step3 Step4 4. Stir 30-60 min (Activation) Step3->Step4 Step5 5. Add Solution of Amine + Base Step4->Step5 Step6 6. Warm to RT Stir 2-16h Step5->Step6 Step7 7. Aqueous Workup & Extraction Step6->Step7 End Purification Step7->End

Caption: General experimental workflow for amide coupling.
Table 1: Key Parameters for Reaction Optimization

ParameterRecommended RangeRationale & Expert Insights
Ghosez's Reagent (eq.) 1.0 - 1.2A slight excess ensures full conversion of the acid. Gross excess can lead to side reactions with certain amines.[7]
Base (eq.) 1.5 - 2.5A non-nucleophilic base is essential to scavenge the HCl generated in the coupling step without competing with the primary amine.
Solvent DCM, THF, CH₃CNAnhydrous, non-protic solvents are mandatory. DCM is most common due to its inertness and ease of removal.[2][4]
Temperature (Activation) -20 °C to 0 °CThis is the most critical parameter. Low temperature minimizes potential side reactions of the unstable acyl chloride and prevents racemization.[2]
Temperature (Coupling) 0 °C to Room Temp.For sluggish reactions with hindered substrates, the temperature can be gently elevated after the initial coupling at low temperature.
Concentration (M) 0.1 - 0.5 MHigher concentrations can accelerate the reaction, but for macrocyclizations or reactions prone to oligomerization, higher dilution is necessary.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Q: My reaction shows low or no conversion. What are the potential causes?

Low conversion is a frequent issue that can almost always be traced back to a few key factors. Use the following decision tree to diagnose the problem.

Troubleshooting_Tree Start Low / No Conversion Q1 Was the reaction run under strictly anhydrous conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Moisture is the primary culprit for reagent deactivation. [2, 7] Q2 Is the Ghosez's reagent fresh and properly stored? A1_Yes->Q2 Sol_1 Action: Dry all solvents/reagents. Use oven-dried glassware and inert atmosphere techniques. A1_No->Sol_1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Reagent degrades upon exposure to air/moisture. Q3 Is the amine substrate sterically hindered or electron-deficient? A2_Yes->Q3 Sol_2 Action: Use a fresh, unopened bottle or re-distill the reagent. Confirm activity with a test reaction. A2_No->Sol_2 A3_Yes Yes Q3->A3_Yes Poor nucleophilicity slows coupling. [8] A3_No No Q3->A3_No Sol_3 Action: Increase reaction time/temperature (post-coupling). Consider alternative, more potent activators like acyl fluorides (using BTFFH). [8, 10] A3_Yes->Sol_3 Q4 Was the order of addition correct? (Acid + Ghosez first, then amine) A3_No->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Order of addition is critical. [9] End Review stoichiometry and re-run the reaction. A4_Yes->End Sol_4 Action: Pre-activation is crucial. Reverse addition can lead to reagent decomposition or side reactions. A4_No->Sol_4

Caption: Troubleshooting decision tree for low conversion.
Q: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

  • Anhydride Formation: If you observe a mass corresponding to the acid anhydride, it indicates that the acyl chloride is reacting with unreacted carboxylate. This can happen if Ghosez's reagent is added too slowly or if less than one equivalent is used.

    • Solution: Ensure at least 1.0 equivalent of Ghosez's reagent is added swiftly (while maintaining temperature control) to the carboxylic acid.

  • N-carboxyanhydride (NCA) Formation: When using Boc-protected amino acids, the acyl chloride intermediate can cyclize to form an NCA, which can lead to oligomerization.[2]

    • Solution: Maintain strict low-temperature control (0 °C or below) during activation and add the amine component as soon as the activation is complete to trap the acyl chloride before it can cyclize.

  • Amidine Formation: With certain substrates, like 8-aminoquinolines, the amine may react with the Vilsmeier-type intermediate to form an amidine byproduct.[7]

    • Solution: This is substrate-dependent. Ensure strict pre-activation of the acid before amine introduction. If the problem persists, this specific substrate class may be incompatible with the reagent.

Q: Is there a risk of racemization when coupling chiral amino acids?

While Ghosez's reagent is known for minimizing racemization, the risk is never zero, especially with sensitive substrates.[1] The formation of an oxazolone intermediate is the primary pathway to racemization.

  • Mitigation Strategy: The single most important factor is low temperature . Performing the activation and initial coupling at 0 °C or colder significantly suppresses the rate of oxazolone formation relative to the rate of amidation. Using a bulky, non-nucleophilic base like DIPEA over TEA can also be beneficial.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How should I handle and store Ghosez's reagent?

    • Handling: Ghosez's reagent is flammable and highly moisture-sensitive.[8] It must be handled under an inert atmosphere (Argon or Nitrogen) using anhydrous syringes and cannulation techniques.

    • Storage: Store the reagent in a tightly sealed container at 2-8°C.[8] For long-term storage, consider ampoulizing under an inert atmosphere.

  • Q: What is the typical workup procedure?

    • The byproduct, N,N-dimethylisobutyramide, is highly soluble in water. A standard aqueous workup involving washing the organic layer with water, dilute acid (e.g., 1M HCl to remove excess amine and base), saturated NaHCO₃ (to remove unreacted acid), and brine is usually sufficient to remove the major impurities before column chromatography.

  • Q: What are the substrate scope and limitations?

    • Scope: The reagent is broadly applicable to a wide range of aliphatic and aromatic carboxylic acids and amines. It excels with N-methylated amino acids and sterically demanding couplings.[2]

    • Limitations: Highly electron-deficient amines may react too slowly, leading to decomposition of the acyl chloride intermediate.[5][6] Substrates with functional groups that can react with the Vilsmeier intermediate (e.g., certain unprotected heterocycles) may lead to side products.[7] For extremely challenging couplings, alternative methods may be required.[5][6]

  • Q: When should I consider an alternative to Ghosez's reagent?

    • Consider an alternative if you are coupling extremely electron-poor anilines or highly hindered substrates and optimization of Ghosez's protocol fails.[5] In such cases, converting the carboxylic acid to an acyl fluoride using reagents like TFFH or BTFFH, followed by coupling at elevated temperatures, has proven to be a successful strategy.[5][6] Another option for difficult couplings is the activation of the Ghosez-generated acid chloride with silver cyanide.[9]

References

Technical Support Center: Workup and Troubleshooting for Ghosez's Reagent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ghosez's reagent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective workup and troubleshooting of reactions involving 1-chloro-N,N,2-trimethyl-1-propenylamine, commonly known as Ghosez's reagent. Our goal is to move beyond simple procedural lists and explain the chemical rationale behind each step, empowering you to make informed decisions during your experiments.

Introduction to Ghosez's Reagent

Ghosez's reagent is a powerful and versatile reagent primarily used for the conversion of carboxylic acids to their corresponding acyl chlorides under neutral conditions.[1][2][3] This transformation is a cornerstone of many synthetic routes, particularly in peptide synthesis and the preparation of complex molecules where mild reaction conditions are paramount.[4][5] The reagent's high reactivity and moisture sensitivity, however, necessitate careful planning and execution of the reaction workup to ensure high product yield and purity.[4]

The primary reaction involves the activation of a carboxylic acid to form an acyl chloride, with the concomitant formation of the water-soluble byproduct, N,N-dimethylisobutyramide.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of quenching a reaction involving Ghosez's reagent?

The primary byproduct from the hydrolysis of Ghosez's reagent is N,N-dimethylisobutyramide.[6][7] This amide is generally soluble in many organic solvents and has some water solubility, which can present challenges during extraction.

Q2: My reaction mixture contains triethylamine. What additional byproduct should I expect?

If triethylamine (TEA) is used as a base in the reaction, it will be protonated by any generated HCl, forming triethylammonium hydrochloride (TEA·HCl).[8] This salt has different solubility properties depending on the reaction solvent and must be removed during the workup.

Q3: Is Ghosez's reagent compatible with Boc-protected amino acids?

There are reports that Boc-protected amino acids may not be fully compatible with acid-chloride-mediated peptide couplings due to a tendency to self-cyclize, forming reactive N-carboxyanhydrides, which can lead to low yields.[9] Careful control of stoichiometry and temperature is crucial in these cases.

Q4: How should I monitor the progress of my reaction before quenching?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of your starting materials (the carboxylic acid and the nucleophile).[10] For more detailed kinetic analysis or for reactions that are difficult to monitor by TLC, in-situ NMR spectroscopy can be a powerful tool.[11][12]

Standard Quenching and Workup Protocol

This protocol is a robust starting point for many reactions where an amide is synthesized from a carboxylic acid and an amine using Ghosez's reagent in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Rationale for the Standard Protocol

The sequence of aqueous washes is designed to systematically remove different types of impurities:

  • Acidic Wash (e.g., 1 M HCl): This step protonates basic impurities, primarily any excess amine starting material and triethylamine (if used), converting them into their water-soluble ammonium salts, which are then extracted into the aqueous layer.[13]

  • Basic Wash (e.g., saturated NaHCO₃): This wash deprotonates acidic impurities, such as any unreacted carboxylic acid starting material, converting it to its water-soluble carboxylate salt. It also neutralizes any residual acid from the previous wash.[13]

  • Brine Wash (saturated NaCl): This final wash reduces the solubility of organic compounds in the aqueous layer, helping to "drive" the product back into the organic phase and initiating the drying process by removing bulk water before the addition of a drying agent.

Step-by-Step Procedure
  • Cool the Reaction: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction mixture to 0 °C in an ice bath. This moderates the rate of the quench, which can be exothermic.

  • Quench with Acid: Slowly add 1 M aqueous HCl to the cooled reaction mixture with vigorous stirring.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate, and then drain the aqueous layer.

  • Sequential Washes: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃). Caution: Vent the separatory funnel frequently as CO₂ gas may be evolved.

    • Saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which can then be purified by chromatography or crystallization.

Quenching and Workup Decision Workflow

The choice of an appropriate workup procedure is critical and depends on the stability of your product and the nature of the impurities. The following decision tree can guide your selection process.

Workup_Decision_Tree start Reaction Complete product_stability Is the product sensitive to acid or base? start->product_stability byproduct_solubility Is TEA·HCl precipitated? product_stability->byproduct_solubility No neutral_workup Neutral Aqueous Workup: 1. Water wash 2. Brine wash product_stability->neutral_workup Yes standard_workup Standard Aqueous Workup: 1. 1M HCl wash 2. Sat. NaHCO3 wash 3. Brine wash byproduct_solubility->standard_workup No, insoluble (e.g., in Ether/THF) non_aqueous_workup Non-Aqueous Workup: 1. Filter off TEA·HCl 2. Concentrate filtrate byproduct_solubility->non_aqueous_workup Yes solvent_swap Solvent Swap & Filter: 1. Evaporate solvent 2. Add non-polar solvent 3. Filter TEA·HCl byproduct_solubility->solvent_swap No, soluble (e.g., in DCM)

Caption: Decision workflow for selecting a workup procedure.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete reaction. 2. Product is water-soluble and lost during aqueous workup. 3. Product decomposition on silica gel during chromatography.1. Ensure complete activation with Ghosez's reagent before adding the nucleophile. Monitor by TLC. 2. Minimize aqueous washes. Back-extract the combined aqueous layers with fresh organic solvent. 3. Consider deactivating the silica gel with triethylamine (1-2% in the eluent) or using alumina for chromatography.
Persistent Emulsion during Extraction 1. The presence of N,N-dimethylisobutyramide can act as a surfactant. 2. High concentration of salts.1. Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Allow the separatory funnel to stand for an extended period. 3. Filter the entire mixture through a pad of Celite.
Streaky Spots on TLC Plate 1. The sample is too concentrated. 2. Presence of acidic (unreacted carboxylic acid) or basic (unreacted amine) impurities. 3. The product itself is highly polar or ionic.1. Dilute the sample before spotting. 2. Perform a "mini-workup" on the TLC aliquot: dilute in ethyl acetate, wash with a drop of 1M HCl or sat. NaHCO₃, and spot the organic layer.[14] 3. Add a small amount of acetic acid (for basic spots) or triethylamine (for acidic spots) to the TLC mobile phase.[11][15]
Difficulty Removing N,N-Dimethylisobutyramide This amide byproduct has a high boiling point and can be difficult to separate from polar products by chromatography.1. Extensive Aqueous Washes: Since it has some water solubility, multiple washes with water or brine can help. 2. Acidic Wash: Washing with dilute acid can sometimes improve its partitioning into the aqueous layer. 3. Azeotropic Removal: For thermally stable products, repeated co-evaporation with a high-boiling hydrocarbon like toluene under reduced pressure can sometimes remove traces of the amide.
Difficulty Removing Triethylammonium Hydrochloride (TEA·HCl) The salt may be partially soluble in the organic phase, especially in polar solvents like DCM.1. Filtration: If the reaction is in a solvent where TEA·HCl is poorly soluble (e.g., diethyl ether), it can be filtered off. Cooling the mixture can enhance precipitation.[8] 2. Solvent Swap: If the reaction is in a solvent like DCM, evaporate the solvent and triturate the residue with a solvent in which the product is soluble but the salt is not (e.g., diethyl ether). Filter to remove the salt.[8]
Unexpected Spot on TLC after Workup 1. Hydrolysis of the desired product (e.g., an ester) back to the carboxylic acid during acidic or basic washes. 2. Formation of an amidine byproduct from the reaction of Ghosez's reagent with an amine nucleophile.[15]1. Test the stability of your product to the planned workup conditions on a small scale before proceeding. Consider a milder, neutral workup if necessary. 2. This is a known side reaction with certain nucleophiles. Optimization of reaction temperature and stoichiometry may be required. The amidine may be separable by chromatography.
Quenching Mechanism and Byproduct Formation

Understanding the chemistry of the quenching process is key to effective troubleshooting.

Quenching_Mechanism cluster_0 Quenching of Unreacted Ghosez's Reagent cluster_1 Quenching of Acyl Chloride Intermediate Ghosez Ghosez's Reagent (α-chloroenamine) Amide_Byproduct N,N-Dimethylisobutyramide (Water Soluble Byproduct) Ghosez->Amide_Byproduct Hydrolysis H2O H₂O (from aqueous quench) H2O->Amide_Byproduct Acyl_Chloride R-COCl (Reactive Intermediate) Carboxylic_Acid R-COOH (Unreacted Starting Material) Acyl_Chloride->Carboxylic_Acid Hydrolysis H2O_quench H₂O (from aqueous quench) H2O_quench->Carboxylic_Acid

References

Technical Support Center: Managing Exothermic Reactions of Triethylamine Addition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling exothermic reactions involving triethylamine (TEA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on safely and effectively managing the heat generated during the addition of triethylamine in chemical reactions. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring your experiments are both safe and successful.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of triethylamine.

Q1: Why does adding triethylamine to my reaction mixture generate so much heat?

A1: The heat, or exotherm, observed when adding triethylamine is primarily due to the acid-base neutralization reaction. Triethylamine is a moderately strong base. When it is added to a reaction mixture that contains acidic species (e.g., protons from an acid catalyst, or even weakly acidic solvents), it accepts a proton to form the triethylammonium salt. This is a classic acid-base neutralization, which is almost always an exothermic process. The formation of new, stronger bonds in the salt releases energy in the form of heat.

Q2: I'm only using TEA as a base to scavenge acid. Does the specific acid byproduct of my main reaction affect the exotherm?

A2: Absolutely. The strength of the acid being neutralized directly impacts the magnitude of the exotherm. The reaction between triethylamine and a strong acid, such as hydrochloric acid (HCl), will be significantly more exothermic than its reaction with a weaker acid, like acetic acid. This is because the enthalpy of neutralization is greater for strong acid-strong base reactions. Always consider the pKa of the acidic species being generated in your primary reaction.

Q3: Can the choice of solvent influence the intensity of the exotherm?

A3: Yes, the solvent plays a critical role in heat dissipation. Solvents with a higher heat capacity can absorb more heat for a given temperature increase. Furthermore, the solubility of the resulting triethylammonium salt is a key factor. If the salt precipitates out of the solution, an additional exotherm from the heat of crystallization can occur, leading to a sudden and sometimes uncontrolled temperature spike.

Q4: Is there a simple way to predict how hot my reaction will get?

A4: While precise prediction requires calorimetric data (such as that from a reaction calorimeter), you can make a qualitative assessment. Key factors that increase the exothermic risk include: high concentration of reactants, rapid addition rate of triethylamine, use of a strong acid, and a solvent in which the triethylammonium salt is poorly soluble. A small-scale trial run with careful temperature monitoring is always recommended for new or scaled-up reactions.

Troubleshooting Guide: Uncontrolled Exotherms

This section provides solutions to specific problems you might encounter.

Problem Potential Cause(s) Recommended Solution(s)
Rapid, Unexpected Temperature Spike 1. Addition rate of TEA is too fast. 2. Poor mixing, leading to localized "hot spots." 3. Precipitation of the triethylammonium salt.1. Immediately stop the addition of TEA. 2. Increase the efficiency of stirring. 3. Ensure the cooling bath is at the target temperature and has sufficient capacity. 4. For future runs, add the TEA dropwise via an addition funnel or syringe pump. Consider a "reverse addition" where the reaction mixture is added to the TEA solution. 5. If salt precipitation is the issue, consider a solvent in which the salt is more soluble.
Reaction Temperature "Runs Away" 1. Inadequate cooling capacity for the scale of the reaction. 2. The reaction has hit its "onset temperature" for a secondary, more exothermic decomposition.1. For an active runaway, if safe to do so, quench the reaction by adding a pre-cooled, inert solvent. This should only be done if the quench solvent is known to be compatible and will not create a more hazardous situation. 2. For future attempts, use a larger cooling bath, a more efficient cryostat, or run the reaction at a more dilute concentration. 3. Perform a thermal hazard analysis (e.g., using Differential Scanning Calorimetry - DSC) to understand the thermal stability of your reactants and products.
Inconsistent Results Between Batches 1. Variability in the rate of TEA addition. 2. Different ambient temperatures. 3. Inconsistent quality or water content of the TEA or solvent.1. Standardize the addition of TEA using a syringe pump for precise, reproducible control. 2. Document the reaction setup, including the temperature of the cooling bath and the internal reaction temperature. 3. Use fresh, high-purity reagents and anhydrous solvents if the reaction is water-sensitive. Water can react with some starting materials and affect the overall thermal profile.

Experimental Protocols for Safe Triethylamine Addition

Adhering to a systematic and controlled protocol is the most effective way to manage the exothermic addition of triethylamine.

Protocol 1: Controlled Addition at Reduced Temperature

This is the most common and generally applicable method.

  • Setup:

    • Assemble the reaction flask with a magnetic stir bar, a thermocouple to monitor the internal temperature, and a nitrogen inlet (if the reaction is air-sensitive).

    • Place the flask in a cooling bath (e.g., ice-water for 0 °C, or a cryostat for lower temperatures).

    • Prepare the triethylamine in a syringe for manual addition, or in a syringe pump for automated addition.

  • Procedure:

    • Cool the reaction mixture to the desired initial temperature (e.g., 0 °C).

    • Begin adding the triethylamine slowly and dropwise.

    • Crucially, monitor the internal temperature. The rate of addition should be controlled such that the internal temperature does not rise more than a few degrees above the target.

    • If the temperature begins to rise too quickly, stop the addition and allow the cooling bath to bring the temperature back down before resuming.

    • Once the addition is complete, allow the reaction to stir at the controlled temperature for the desired time.

Protocol 2: Reverse Addition

This technique can be beneficial when the initial reaction mixture is highly concentrated.

  • Setup:

    • The setup is similar to Protocol 1, but the triethylamine is placed in the reaction flask, and the acidic reaction mixture is in the addition funnel or syringe pump.

  • Procedure:

    • Cool the triethylamine in the reaction flask to the target temperature.

    • Slowly add the acidic reaction mixture to the triethylamine. This ensures that the acidic component is never in excess, which can sometimes prevent the formation of unwanted byproducts.

    • Monitor the internal temperature and control the addition rate as described in Protocol 1.

Visualizing the Decision-Making Process

The following diagram illustrates a logical workflow for managing the addition of triethylamine.

TEA_Addition_Workflow start Start: Plan TEA Addition assess Assess Reaction Scale & Known Exothermicity start->assess small_scale Small Scale / Unknown Exotherm assess->small_scale Low Risk large_scale Large Scale / Known Strong Exotherm assess->large_scale High Risk protocol_select Select Protocol small_scale->protocol_select large_scale->protocol_select controlled_add Protocol 1: Controlled Addition at Low Temp protocol_select->controlled_add Default reverse_add Protocol 2: Reverse Addition protocol_select->reverse_add If beneficial setup Setup Reaction with Cooling & Temp Monitoring controlled_add->setup reverse_add->setup add_tea Add TEA Slowly setup->add_tea monitor Monitor Internal Temperature (T_internal) add_tea->monitor temp_ok T_internal Stable? monitor->temp_ok Yes temp_high T_internal Rising Rapidly? monitor->temp_high No temp_ok->add_tea Continue complete Addition Complete temp_ok->complete Finished stop_add STOP ADDITION! temp_high->stop_add cool_down Allow to Cool stop_add->cool_down resume Resume Addition (Slower) cool_down->resume resume->monitor end Proceed with Reaction complete->end

Caption: Workflow for Safe Triethylamine Addition.

Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ghosez's Reagent. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile and highly reactive reagent. Here, you will find in-depth safety protocols, troubleshooting guides for common experimental issues, and frequently asked questions, all presented in a practical, question-and-answer format. Our goal is to provide not just procedural steps, but the scientific reasoning behind them, ensuring both safety and experimental success.

Section 1: Understanding the Reagent: Core Principles and Hazards

Ghosez's reagent, chemically known as 1-chloro-N,N,2-trimethylpropenylamine, is a powerful activating agent, primarily used for the conversion of carboxylic acids to their corresponding acid chlorides under neutral conditions.[1][2] Its utility is particularly notable in peptide synthesis, especially for coupling sterically hindered amino acids where other reagents may fail.[2][3] The reactivity of Ghosez's reagent stems from its ability to readily form a highly electrophilic keteniminium ion in solution.[4][5][6] However, this high reactivity also brings significant hazards that must be managed with stringent safety protocols.

What are the primary hazards associated with Ghosez's reagent?

Ghosez's reagent is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage. Its most significant chemical hazard is its extreme sensitivity to moisture and air.[7]

  • Flammability: The reagent has a low flash point and its vapors can form explosive mixtures with air. It must be handled away from any potential ignition sources.

  • Corrosivity: Direct contact with the skin or eyes will cause severe chemical burns. Inhalation of its vapors can also lead to respiratory irritation.

  • Reactivity: It reacts violently with water and is sensitive to atmospheric oxygen. This reactivity is central to its function but also a primary safety concern.

Section 2: Personal Protective Equipment (PPE) and Handling Protocols

A robust defense against the hazards of Ghosez's reagent begins with the correct selection and use of Personal Protective Equipment.

What is the mandatory PPE for handling Ghosez's reagent?

Given its corrosive and flammable nature, a comprehensive PPE ensemble is required:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes to the eyes and face, which can cause severe, irreversible damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile under neoprene).Prevents skin contact, which can lead to severe chemical burns. Double-gloving is recommended.
Body Protection Flame-retardant lab coat.Protects against splashes and potential fires.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge.Necessary when handling the reagent outside of a certified chemical fume hood or in case of a spill to prevent respiratory tract irritation.
What is the standard operating procedure for handling Ghosez's reagent?

All manipulations of Ghosez's reagent must be conducted within a certified chemical fume hood to ensure adequate ventilation and to contain any potential fires or release of corrosive vapors. The work area should be free of clutter and any potential ignition sources.

Experimental Workflow for Handling Ghosez's Reagent

cluster_prep Preparation cluster_handling Reagent Transfer cluster_cleanup Cleanup and Quenching prep_area Ensure work area in fume hood is clean and dry. gather_ppe Don appropriate PPE (goggles, face shield, FR lab coat, double gloves). prep_area->gather_ppe inert_setup Set up reaction under an inert atmosphere (Nitrogen or Argon). gather_ppe->inert_setup reagent_transfer Transfer reagent using a dry, airtight syringe or cannula. inert_setup->reagent_transfer slow_addition Add reagent dropwise to the cooled reaction mixture. reagent_transfer->slow_addition quench_excess Quench any excess reagent in the reaction vessel. slow_addition->quench_excess decontaminate Decontaminate all equipment that contacted the reagent. quench_excess->decontaminate dispose Dispose of waste in a designated, labeled container. decontaminate->dispose

Caption: A typical workflow for safely handling Ghosez's reagent.

Section 3: Troubleshooting and FAQs

This section addresses common issues that may arise during the use of Ghosez's reagent, providing explanations and actionable solutions.

My reaction is not proceeding as expected. Could the Ghosez's reagent have degraded?

Yes, this is a common issue. Ghosez's reagent is highly sensitive to moisture and will readily hydrolyze.[6] Even minute amounts of water in your solvent or on your glassware can lead to its decomposition.

  • Mechanism of Hydrolysis: The reagent reacts with water to form N,N-dimethylisobutyramide and hydrochloric acid. This hydrolysis consumes the active reagent, rendering it ineffective for your desired transformation. A light precipitate is often observed when the reagent has been exposed to moisture.[6]

Troubleshooting Steps:

  • Verify Reagent Quality: If the reagent has been opened previously or stored for an extended period, its activity may be compromised. It is best to use a fresh bottle or a recently opened one that has been stored under a robust inert atmosphere.

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. All glassware should be oven-dried and cooled under a stream of inert gas before use.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen to prevent atmospheric moisture from entering the reaction vessel.

I am observing unexpected side products in my reaction. What could be the cause?

The high reactivity of the keteniminium ion intermediate can lead to side reactions if not properly controlled.

  • Reaction with Nucleophiles: The keteniminium ion is a potent electrophile and can react with various nucleophiles present in the reaction mixture.[6] For instance, a known side reaction involves 8-aminoquinolines, where the amine attacks the keteniminium ion to form an N,N-dimethyl-N'-(quinolin-8-yl)isobutyramidine.[8]

  • [2+2] Cycloadditions: Keteniminium ions are also known to undergo [2+2] cycloaddition reactions with alkenes and alkynes.[6] If your substrate contains such functionalities, this could be a competing reaction pathway.

Optimization Strategies:

  • Temperature Control: The formation of the acid chloride with Ghosez's reagent is often performed at 0°C to control the reactivity and minimize side reactions.[9]

  • Order of Addition: Add the Ghosez's reagent to the carboxylic acid first to form the acid chloride in situ before adding the nucleophile (e.g., amine in a peptide coupling).

  • Stoichiometry: Use the correct stoichiometry of reagents. An excess of Ghosez's reagent can increase the likelihood of side reactions.

How do I safely quench a reaction containing Ghosez's reagent?

Quenching is a critical step to safely neutralize any unreacted Ghosez's reagent and its reactive intermediates. A slow and controlled addition of a proton source is necessary.

Recommended Quenching Protocol:

  • Cool the Reaction: Ensure the reaction mixture is cooled in an ice bath.

  • Slow Addition of a Proton Source: Slowly and dropwise, add a saturated aqueous solution of sodium bicarbonate or a dilute solution of a weak acid like citric acid. This should be done under an inert atmosphere.

  • Observe for Gas Evolution: The quenching process may generate gas. Add the quenching solution at a rate that allows for controlled gas evolution.

  • Aqueous Workup: Once the quenching is complete, proceed with a standard aqueous workup to extract your product.

Hydrolysis of Ghosez's Reagent

reagent Ghosez's Reagent (this compound) products N,N-dimethylisobutyramide + HCl reagent->products Hydrolysis water Water (H₂O) water->products

References

Technical Support Center: Troubleshooting Low Yields in Acid Chloride Formation with Ghosez's Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists utilizing Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for the synthesis of acid chlorides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic routes. Here, we will delve into the mechanistic nuances of the reaction, provide robust troubleshooting strategies, and offer detailed protocols to enhance the success of your experiments.

I. Understanding the Reaction: Why Choose Ghosez's Reagent?

Ghosez's reagent offers a significant advantage over traditional chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. It allows for the conversion of carboxylic acids to their corresponding acid chlorides under notably mild and neutral conditions.[1] This is particularly beneficial for substrates that are sensitive to the acidic byproducts (HCl and SO₂) generated by other reagents.[2] The reaction proceeds through the formation of a reactive acyl-oxyiminium intermediate, which then collapses to the desired acid chloride and a neutral urea byproduct. This mechanism avoids the harsh conditions that can lead to side reactions and degradation of complex molecules.

II. Troubleshooting Guide: Diagnosing Low Yields

Low yields can be frustrating, but a systematic approach to troubleshooting can often pinpoint the issue. This section is designed to guide you through the most common causes of poor outcomes.

Initial Diagnosis Flowchart

The following flowchart provides a visual guide to systematically troubleshoot low-yield reactions.

Troubleshooting_Ghosez_Reagent start Low Yield Observed reagent_quality 1. Verify Reagent Quality start->reagent_quality anhydrous_conditions 2. Ensure Anhydrous Conditions reagent_quality->anhydrous_conditions Reagent is pure & active solution1 Action: Use fresh, properly stored reagent. Verify purity via NMR if necessary. reagent_quality->solution1 Reagent is suspect substrate_issues 3. Assess Substrate Reactivity anhydrous_conditions->substrate_issues System is rigorously dry solution2 Action: Flame-dry glassware. Use anhydrous solvents. Run under inert atmosphere. anhydrous_conditions->solution2 Moisture is present reaction_parameters 4. Optimize Reaction Parameters substrate_issues->reaction_parameters Substrate is suitable solution3 Action: Check for incompatible functional groups. Consider alternative activation methods. substrate_issues->solution3 Substrate is problematic workup_purification 5. Evaluate Work-up & Purification reaction_parameters->workup_purification Parameters are optimized solution4 Action: Adjust stoichiometry. Optimize temperature and reaction time. Screen different solvents. reaction_parameters->solution4 Conditions are suboptimal success Yield Improved workup_purification->success Procedure is appropriate solution5 Action: Use in situ. Avoid aqueous work-up if possible. Optimize distillation/crystallization. workup_purification->solution5 Product loss during work-up

Caption: Troubleshooting flowchart for low yields with Ghosez's reagent.

Detailed Q&A Troubleshooting

Q1: My reaction is sluggish or stalls completely. What is the most likely cause?

A1: The primary suspects are the quality of Ghosez's reagent and the presence of moisture.

  • Reagent Quality: Ghosez's reagent is highly sensitive to moisture and air. It should be a clear, distillable liquid.[3] If it has been stored improperly or for an extended period, it may have degraded. It is recommended to use a fresh bottle or distill the reagent before use. The purity can be checked by ¹H NMR spectroscopy.

  • Anhydrous Conditions: Meticulous exclusion of water is critical. Any moisture will rapidly hydrolyze both Ghosez's reagent and the resulting acid chloride.[4][5] Ensure all glassware is flame-dried or oven-dried, use anhydrous solvents (preferably freshly distilled from a suitable drying agent), and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.

Q2: I'm observing the formation of byproducts. What could they be and how can I avoid them?

A2: Byproduct formation often points to issues with substrate reactivity or reaction conditions.

  • Substrate-Related Side Reactions: Carboxylic acids with certain functional groups may be incompatible. For example, substrates with nucleophilic groups (e.g., unprotected amines or alcohols) can react with the newly formed acid chloride. Highly electron-withdrawing groups on the carboxylic acid can decrease its nucleophilicity, slowing down the initial reaction with Ghosez's reagent and potentially allowing for side reactions to occur.[6]

  • Amidine Formation: In some cases, particularly with aminoquinolines, a side reaction with Ghosez's reagent can lead to the formation of an N,N-dimethyl-N'-(quinolin-8-yl)isobutyramidine.[7]

  • Avoiding Byproducts: If your substrate has sensitive functional groups, consider using a protection strategy. For sluggish reactions, instead of forcing the reaction with high temperatures, which can promote decomposition, ensure your reagents and conditions are optimal. A slight excess of Ghosez's reagent (1.1-1.2 equivalents) can sometimes drive the reaction to completion.

Q3: My yield is low after purification. How can I improve my work-up procedure?

A3: Acid chlorides are highly reactive and can be lost during work-up and purification.[5]

  • In Situ Use: The most effective strategy is often to use the acid chloride in situ without isolation. After the formation of the acid chloride is complete (as monitored by IR spectroscopy - disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber), the reaction mixture can be cooled and the next reagent added directly.

  • Non-Aqueous Work-up: If isolation is necessary, avoid aqueous work-ups as they will hydrolyze the product.[8] The primary byproduct of the reaction is a neutral and soluble urea derivative, which can often be removed during subsequent purification steps.

  • Purification: The most common impurities are the starting carboxylic acid and hydrogen chloride.[8] Purification is typically achieved by distillation under reduced pressure for liquid acid chlorides or recrystallization from a non-polar, aprotic solvent for solid products.[8][9] It is crucial that all solvents and equipment used for purification are scrupulously dry.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reaction?

A1: Typically, a slight excess of Ghosez's reagent (1.05 to 1.2 equivalents) relative to the carboxylic acid is sufficient to drive the reaction to completion. Using a large excess is generally unnecessary and can complicate purification.

Q2: What are the best solvents for this reaction?

A2: Anhydrous chlorinated solvents such as dichloromethane (DCM) or chloroform are most commonly used. Apolar solvents like hexanes or toluene can also be effective. It is critical to ensure the solvent is completely dry.

Q3: At what temperature should I run the reaction?

A3: The reaction is often performed at room temperature. For less reactive carboxylic acids, gentle heating (e.g., to 40 °C) may be required. However, it is advisable to start at room temperature and monitor the reaction progress before applying heat to avoid potential side reactions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) can be misleading as the acid chloride may hydrolyze on the silica gel plate, showing a spot corresponding to the starting carboxylic acid.[10] The most reliable method is infrared (IR) spectroscopy. The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp carbonyl (C=O) stretch of the acid chloride (typically >1750 cm⁻¹) are indicative of reaction completion.

Q5: Is Ghosez's reagent compatible with Boc-protected amino acids?

A5: While Ghosez's reagent is known for its mildness, which is advantageous in peptide synthesis, Boc-protected amino acids can be prone to self-cyclization to form reactive N-carboxyanhydrides when converted to acid chlorides.[11] Careful control of temperature and stoichiometry is essential to minimize this side reaction.

IV. Experimental Protocols

Standard Protocol for Acid Chloride Formation

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add the carboxylic acid (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the carboxylic acid.

  • Addition of Ghosez's Reagent: Slowly add Ghosez's reagent (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by IR spectroscopy until the starting material is consumed.

  • Work-up (if isolating):

    • Remove the solvent under reduced pressure.

    • The crude acid chloride can be purified by distillation under high vacuum or by recrystallization from an anhydrous, non-polar solvent.

Data Summary Table: Reaction Parameters
ParameterRecommended ConditionRationale
Stoichiometry 1.05 - 1.2 eq. Ghosez's reagentEnsures complete conversion without a large excess to remove.
Solvent Anhydrous DCM, ChloroformGood solubility for many substrates; non-reactive.
Temperature Room Temperature (can be heated)Mild conditions prevent side reactions for most substrates.
Atmosphere Inert (Argon or Nitrogen)Prevents hydrolysis of the reagent and product.

V. Mechanistic Overview

The reaction of a carboxylic acid with Ghosez's reagent proceeds through a well-defined pathway that avoids the generation of acidic byproducts.

Ghosez_Mechanism RCOOH R-COOH (Carboxylic Acid) Intermediate1 [R-COO-C(CH₃)=C(CH₃)-N⁺(CH₃)₂] Cl⁻ (Acyl-oxyiminium salt) RCOOH->Intermediate1 + Ghosez's Reagent Ghosez Cl-C(CH₃)=C(CH₃)-N(CH₃)₂ (Ghosez's Reagent) Byproduct O=C(N(CH₃)₂)CH(CH₃)₂ (Urea Byproduct) RCOCl R-COCl (Acid Chloride) Intermediate1->RCOCl Chloride attack & rearrangement

Caption: Simplified mechanism of acid chloride formation using Ghosez's reagent.

VI. References

  • Chemistry LibreTexts. (2015). Review: Synthesis of Carboxylic Acid Derivatives. --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. --INVALID-LINK--

  • Pearson. (n.d.). Carboxylic Acid to Acid Chloride: Videos & Practice Problems. --INVALID-LINK--

  • Chad's Prep. (n.d.). Synthesis of Acid Halides. --INVALID-LINK--

  • Eburon Organics. (n.d.). Ghosez's Reagent. --INVALID-LINK--

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. --INVALID-LINK--

  • Entegris. (n.d.). 1-Chloro-N,N-2-trimethyl-1-propenylamine (Ghosez's Reagent). --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Acid Halogenation Reagents. --INVALID-LINK--

  • Atlanchim Pharma. (n.d.). Scientific Letter. --INVALID-LINK--

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-Chloro-N,N,2-trimethyl-1-propenylamine 96. --INVALID-LINK--

  • Ley, S. V., et al. (2016). Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. PubMed Central. --INVALID-LINK--

  • The Ivan Huc Group. (2023). Optimization and Automation of Helical Aromatic Oligoamide Foldamer Solid‐Phase Synthesis. --INVALID-LINK--

  • ResearchGate. (2012). Which is the best reagent to convert fatty acids to their respective chlorides?. --INVALID-LINK--

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. --INVALID-LINK--

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides. --INVALID-LINK--

  • ResearchGate. (n.d.). Acid Chloride/ chloroformate purification?. --INVALID-LINK--

  • ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?. --INVALID-LINK--

  • Chemsrc. (n.d.). Ghosez′s reagent | CAS#:26189-59-3. --INVALID-LINK--

  • Google Patents. (n.d.). DE19943858A1 - Process for the purification of carboxylic acid chlorides. --INVALID-LINK--

  • Sciencemadness.org. (2016). Reagents for the preparation of acid chlorides: pros and cons. --INVALID-LINK--

  • Reddit. (2016). PCL5 vs SOCl2 for acid chloride formation. --INVALID-LINK--

  • ResearchGate. (n.d.). Table 3 Substrate scope and limitations a. --INVALID-LINK--

  • Reddit. (n.d.). Trouble with chloride acids. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. --INVALID-LINK--

  • PubMed Central. (n.d.). Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality. --INVALID-LINK--

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. --INVALID-LINK--

  • ResearchGate. (n.d.). Substrate scope. Yields are isolated. All reactions conducted with no.... --INVALID-LINK--

  • Hopemax. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. --INVALID-LINK--

  • ResearchGate. (n.d.). Substrate scope and limitations. a | Download Scientific Diagram. --INVALID-LINK--

  • PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. --INVALID-LINK--

  • Reddit. (2019). Does anyone know what a substrate scope is?. --INVALID-LINK--

References

Technical Support Center: Stability of α-Chloroenamines in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with α-chloroenamines. These compounds are exceptionally versatile synthetic intermediates, prized for their ability to form keteniminium ion intermediates which are powerful electrophiles.[1] However, their high reactivity is intrinsically linked to their instability, making handling and solvent selection critical for successful experimental outcomes. This document provides in-depth answers to common questions and troubleshooting strategies to address the stability challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

Question 1: What are α-chloroenamines and why are they so reactive?

Answer: An α-chloroenamine is a functional group characterized by a chlorine atom and a dialkylamino group attached to the same carbon of a C=C double bond. Their high reactivity stems from the ease with which the carbon-chlorine bond can ionize, facilitated by the nitrogen atom's lone pair. This ionization generates a highly electrophilic keteniminium ion intermediate.[1] This intermediate readily reacts with a wide range of nucleophiles, making α-chloroenamines valuable reagents but also prone to decomposition.[1] It is crucial to recognize that these compounds are highly hygroscopic and must be handled under anhydrous conditions and stored in sealed containers.[1]

Question 2: What is the primary decomposition pathway for α-chloroenamines in the presence of contaminants like water?

Answer: The principal and most rapid decomposition pathway in the presence of nucleophilic contaminants, especially water, is hydrolysis. The reaction proceeds through the formation of the keteniminium ion, which is then attacked by water. This leads to the formation of an α-amino ketone, which subsequently hydrolyzes to a ketone and a secondary amine. This process is often acid-catalyzed. Due to their extreme sensitivity to moisture, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).[1]

Diagram: Hydrolysis Decomposition Pathway Caption: General mechanism for the hydrolysis of an α-chloroenamine.

G cluster_0 Step 1: Ionization cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Hydrolysis & Tautomerization ACE α-Chloroenamine KI Keteniminium Ion + Cl⁻ ACE->KI Spontaneous or Catalyzed Ionization Intermediate Protonated α-Hydroxy Enamine KI->Intermediate Attack by Water Water H₂O Amide α-Amino Ketone Intermediate->Amide Deprotonation Product Ketone + Amine Amide->Product Hydrolysis

Question 3: Which general classes of solvents are most problematic for α-chloroenamine stability?

Answer:

  • Protic Solvents: Solvents like water, alcohols (methanol, ethanol), and carboxylic acids are highly detrimental. Their ability to donate protons can catalyze the formation of the keteniminium ion, and they are nucleophilic enough to readily attack it, leading to rapid solvolysis.

  • Polar Aprotic Solvents: While better than protic solvents, highly polar aprotic solvents like DMSO and DMF can still be problematic. Their high dielectric constants can stabilize the charged keteniminium intermediate, accelerating the rate of ionization and subsequent decomposition or side reactions.[2]

  • Certain Halogenated Solvents: Dichloromethane (DCM) and chloroform, while commonly used, have been reported to promote the formation of condensation byproducts, particularly during the synthesis and workup of α-chloroenamines.[1]

Question 4: How does temperature impact the stability of α-chloroenamines?

Answer: α-Chloroenamines are thermally labile. Elevated temperatures provide the energy to overcome the activation barrier for ionization to the keteniminium ion, significantly accelerating decomposition. For this reason, reactions involving α-chloroenamines are often conducted at room temperature or below.[3] Storage should always be at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere.

Part 2: Troubleshooting Guide

Issue 1: My α-chloroenamine decomposes immediately upon isolation or during reaction workup.
Potential Cause Troubleshooting Action & Explanation
Residual Moisture Action: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C) and cooled under an inert atmosphere. Use anhydrous solvents dispensed from a solvent purification system or from a freshly opened sealed bottle over molecular sieves. Causality: α-Chloroenamines are extremely hygroscopic.[1] Trace amounts of water are sufficient to initiate rapid hydrolysis.
Inappropriate Solvent Choice Action: For workup and extraction, switch to a non-polar, aprotic solvent like petroleum ether, hexane, or diethyl ether.[1] Causality: These low-polarity solvents disfavor the formation of charged intermediates (keteniminium ions), thereby slowing the primary decomposition pathway.[1]
Acidic Contamination Action: During workup, avoid aqueous acidic washes. If a wash is necessary, use a saturated NaHCO₃ or brine solution cautiously and quickly, followed by immediate drying with a desiccant like anhydrous Na₂SO₄ or MgSO₄. Causality: Acid catalyzes the ionization step, dramatically increasing the rate of hydrolysis.
High Temperature Action: Perform all manipulations, including solvent removal by rotary evaporation, at or below room temperature. Use a cold water bath and apply vacuum gradually. Causality: Heat provides the activation energy for decomposition.
Issue 2: I am observing unexpected oligomeric or condensation byproducts.
Potential Cause Troubleshooting Action & Explanation
High Concentration Action: Keep the α-chloroenamine in solution at concentrations below 1 M, especially for less stable derivatives.[1] Causality: At high concentrations, the reactive keteniminium ion can be trapped by another molecule of the parent α-chloroenamine, leading to dimerization or oligomerization.
Reactive Solvent Action: Avoid using dichloromethane (DCM) or chloroform for extended periods or during purification steps where the compound is concentrated.[1] Consider switching to solvents like diethyl ether, carbon tetrachloride, or petroleum ether.[1] Causality: Solvents like DCM can, in some cases, participate in or promote side reactions, leading to complex condensation products.[1]
Issue 3: How can I quantitatively assess the stability of my specific α-chloroenamine in a new solvent?

Answer: A time-course NMR (Nuclear Magnetic Resonance) study is the most direct method. By integrating the signals of the α-chloroenamine against an internal standard over time, you can quantify its rate of decomposition.

Protocol: Screening Solvent Stability via ¹H NMR

  • Preparation: In a glovebox or under a nitrogen blanket, prepare a stock solution of your α-chloroenamine in a stable, deuterated solvent (e.g., C₆D₆).

  • Internal Standard: Add a known amount of a stable internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or hexamethylbenzene).

  • Sample Preparation: In an NMR tube, add a measured volume of the solvent to be tested (non-deuterated). Ensure it is anhydrous.

  • Initiation: At time t=0, inject a precise aliquot of the α-chloroenamine/internal standard stock solution into the NMR tube. Mix quickly.

  • Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular intervals (e.g., every 15 minutes for a fast reaction, or every hour for a slower one) at a constant, controlled temperature.

  • Analysis: For each spectrum, integrate a characteristic peak of the α-chloroenamine and the peak of the internal standard. The ratio of these integrals will be proportional to the concentration of the α-chloroenamine. Plot this ratio versus time to determine the decomposition kinetics.

Diagram: Workflow for Solvent Stability Screening Caption: Experimental procedure for assessing α-chloroenamine stability.

G A Prepare Stock Solution (α-Chloroenamine + Internal Std in C₆D₆) C Inject Stock Solution (t=0) A->C B Add Anhydrous Test Solvent to NMR Tube B->C D Acquire ¹H NMR Spectra at Timed Intervals C->D E Integrate Peaks (Analyte vs. Standard) D->E F Plot [Analyte] vs. Time E->F G Determine Rate of Decomposition F->G

References

Validation & Comparative

A Researcher's Guide to Peptide Coupling Reagents: A Comparative Analysis of 1-Chloro-N,N,2-trimethylpropenylamine and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a cornerstone of innovation. The critical step of forming the amide bond between amino acids is orchestrated by coupling reagents, and the choice of reagent can profoundly impact yield, purity, and the stereochemical integrity of the final peptide. This guide provides an in-depth technical comparison of 1-Chloro-N,N,2-trimethylpropenylamine, also known as Ghosez's reagent, and its principal alternatives, offering experimental insights to inform your selection.

The Central Role of Activation in Peptide Synthesis

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to facilitate nucleophilic attack by an amino group. Coupling reagents are the catalysts of this activation. An ideal coupling reagent should promote rapid and complete amide bond formation while minimizing side reactions, the most critical of which is the racemization of the chiral α-carbon of the amino acid.

This guide will explore the unique characteristics of Ghosez's reagent and compare its performance against the established classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts.

This compound (Ghosez's Reagent): The Power of Neutral Acyl Chloride Formation

Ghosez's reagent stands out due to its mechanism of action, which involves the in situ generation of a highly reactive acyl chloride from a carboxylic acid under neutral conditions. This approach is particularly advantageous when dealing with sterically hindered amino acids or when acid- or base-labile protecting groups are present in the peptide sequence. The neutrality of the activation step helps to preserve the integrity of sensitive functional groups that might otherwise be compromised under acidic or basic coupling conditions.

The primary advantage of this method lies in the high reactivity of the acyl chloride intermediate, which can drive difficult couplings to completion. However, the practical application of acid chlorides in peptide synthesis has historically been limited due to their propensity for side reactions and racemization if not handled carefully.

A Comparative Analysis of Leading Coupling Reagent Classes

The selection of a coupling reagent is often a balance between reactivity, cost, the suppression of side reactions, and the ease of purification. Here, we compare Ghosez's reagent with the most commonly employed alternatives.

Carbodiimides: The Workhorses of Peptide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used due to their affordability and effectiveness. They activate carboxylic acids to form a highly reactive O-acylisourea intermediate. To mitigate the significant risk of racemization, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

A notable drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that is often insoluble and can complicate purification, making it less suitable for solid-phase peptide synthesis (SPPS). DIC is often preferred in SPPS as its corresponding urea byproduct is more soluble. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, and its urea byproduct can be easily removed by aqueous extraction, making it a popular choice for bioconjugation and solution-phase synthesis.

Phosphonium Salts: High Efficiency and Low Racemization

Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high coupling efficiency and low propensity for racemization.[1] They react with the carboxylate to form an active ester, which then readily reacts with the amine.

A significant concern with the original BOP reagent is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2] Newer phosphonium reagents like PyBOP were developed to circumvent this issue by generating less hazardous byproducts.[2] Phosphonium reagents are generally more stable in solution than their uronium/aminium counterparts.

Uronium/Aminium Salts: The Gold Standard for Difficult Couplings

Uronium and aminium salts, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU), are among the most effective and widely used coupling reagents, especially for challenging sequences.[3][4]

These reagents rapidly form active esters with high coupling efficiency. HATU, which is based on the more reactive 1-hydroxy-7-azabenzotriazole (HOAt), is particularly effective at suppressing racemization and is often the reagent of choice for difficult couplings, including those involving N-methylated amino acids.[1] A potential side reaction with uronium/aminium salts is the guanidinylation of the free N-terminal amine if the coupling reagent is used in excess.[5]

Performance Comparison: A Data-Driven Perspective

While direct head-to-head comparative studies featuring Ghosez's reagent against a wide array of modern coupling reagents are limited, we can synthesize available data to provide a performance overview. The following table summarizes the key characteristics and typical performance of each reagent class.

FeatureGhosez's ReagentCarbodiimides (e.g., DIC/HOBt)Phosphonium Salts (e.g., PyBOP)Uronium/Aminium Salts (e.g., HCTU, HATU)
Mechanism In situ acyl chloride formationO-acylisourea intermediateIn situ active ester formationIn situ active ester formation
Reactivity Very HighModerate to HighHighVery High
Racemization Risk Moderate to High (can be minimized)Moderate (additive dependent)LowVery Low
Key Advantages Neutral conditions, effective for hindered couplingsCost-effective, well-establishedLow racemization, high efficiencyHigh efficiency, fast kinetics, low racemization
Key Disadvantages Potential for side reactions with acyl chloridesByproduct solubility (DCC), racemization riskCost, potential for HMPA byproduct (BOP)Cost, potential for guanidinylation
Byproduct Removal Soluble amide byproductVariable (insoluble DCU, soluble ureas)Soluble phosphonamidesSoluble tetramethylurea derivatives
Typical Yield Good to ExcellentGoodExcellentExcellent
Purity of Crude Peptide GoodGoodVery GoodExcellent

Experimental Protocols: A Practical Guide

To provide a tangible comparison, here are representative experimental workflows for peptide coupling using Ghosez's reagent and a standard uronium salt-based method in the context of Solid-Phase Peptide Synthesis (SPPS).

Experimental Workflow: Peptide Coupling

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cycle->Deprotection Next Amino Acid G cluster_Ghosez Ghosez's Reagent cluster_Uronium Uronium Salt (e.g., HCTU) Ghosez_start R-COOH + Ghosez's Reagent Ghosez_intermediate R-COCl (Acyl Chloride) + Amide Byproduct Ghosez_start->Ghosez_intermediate Neutral Conditions Ghosez_end Peptide Bond + HCl Ghosez_intermediate->Ghosez_end + H₂N-Peptide Uronium_start R-COOH + HCTU + Base Uronium_intermediate Active Ester + Tetramethylurea Uronium_start->Uronium_intermediate Base-mediated Uronium_end Peptide Bond + HOAt/HOBt Uronium_intermediate->Uronium_end + H₂N-Peptide

References

A Senior Application Scientist's Guide to Amide Bond Formation: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Amide Bond

The amide bond is the cornerstone of peptides, proteins, and a vast array of pharmaceuticals and functional materials. Its remarkable stability and capacity for hydrogen bonding render it a privileged functional group in the fields of medicinal chemistry and drug development. The seemingly straightforward condensation of a carboxylic acid and an amine to form this crucial linkage is, however, often challenging. The direct reaction requires high temperatures, which are incompatible with the complex, thermally sensitive molecules frequently encountered in modern organic synthesis.[1] This necessity has driven the development of a plethora of "coupling reagents," designed to activate the carboxylic acid and facilitate amide bond formation under mild conditions.

This guide provides a comparative analysis of commonly employed amide bond formation reagents, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal reagent for their specific synthetic challenge. We will delve into the mechanistic nuances of different reagent classes, present a comparative analysis of their performance with supporting experimental data, and provide detailed, field-proven protocols.

The Engine Room: Mechanisms of Amide Bond Formation

The efficacy of a coupling reagent is intrinsically linked to its mechanism of action. Understanding these pathways is paramount for troubleshooting and optimizing amide bond formation. Broadly, these reagents can be categorized into several major classes, each with a distinct mode of activating the carboxylic acid.

Carbodiimides: The Workhorses

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are some of the earliest and most widely used coupling reagents.[2] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, yielding the desired amide and a urea byproduct.

A significant drawback of the O-acylisourea intermediate is its propensity for racemization, particularly with chiral carboxylic acids.[3] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or its safer, more effective analogue, OxymaPure, are often employed. These additives intercept the O-acylisourea to form an active ester, which is less prone to racemization and still highly reactive towards the amine.

Carbodiimide_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea Activation Carbodiimide Carbodiimide (EDC/DCC) Carbodiimide->O_acylisourea Amide Amide O_acylisourea->Amide Aminolysis Urea Urea Byproduct O_acylisourea->Urea Active_Ester Active Ester O_acylisourea->Active_Ester Interception Amine Amine (R'-NH2) Amine->Amide Amine->Amide Additive Additive (HOBt/Oxyma) Additive->Active_Ester Active_Ester->Amide Aminolysis Uronium_Mechanism RCOOH Carboxylic Acid Active_Ester OAt/OBt Active Ester RCOOH->Active_Ester Activation Uronium_Salt Uronium/Aminium Salt (HATU/HBTU) Uronium_Salt->Active_Ester Byproduct Tetramethylurea Uronium_Salt->Byproduct Base Base (e.g., DIPEA) Base->Active_Ester Amide Amide Active_Ester->Amide Aminolysis Amine Amine (R'-NH2) Amine->Amide Phosphonium_Mechanism RCOOH Carboxylic Acid Acyloxyphosphonium Acyloxyphosphonium Salt RCOOH->Acyloxyphosphonium Activation Phosphonium_Salt Phosphonium Salt (PyBOP) Phosphonium_Salt->Acyloxyphosphonium Byproduct Tripyrrolidinophosphine Oxide Phosphonium_Salt->Byproduct Base Base (e.g., DIPEA) Base->Acyloxyphosphonium Active_Ester OBt Active Ester Acyloxyphosphonium->Active_Ester Amide Amide Active_Ester->Amide Aminolysis Amine Amine (R'-NH2) Amine->Amide HATU_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF/DCM B Add HATU (1.0-1.5 equiv) and DIPEA (2.0 equiv) A->B C Stir at RT for 15-30 min (Pre-activation) B->C D Add Amine (1.0-1.2 equiv) C->D E Stir at RT and monitor by TLC/LC-MS D->E F Quench with water or sat. aq. NH4Cl E->F G Extract with organic solvent F->G H Wash with brine, dry, and concentrate G->H I Purify by column chromatography H->I Reagent_Selection Start Start: Amide Synthesis Substrates Assess Substrates: Steric Hindrance? Electron Deficient? Racemization Prone? Start->Substrates Standard Standard Coupling (Unhindered, non-racemization prone) Substrates->Standard No Challenging Challenging Coupling Substrates->Challenging Yes Reagent1 EDC/HOBt or T3P® (Cost-effective, easy workup) Standard->Reagent1 Reagent2 HBTU/PyBOP (Higher efficiency) Standard->Reagent2 Racemic Racemization Prone? Challenging->Racemic Reagent3 HATU/HCTU (High reactivity needed) Reagent4 Acyl Fluoride Formation (Extremely hindered) Reagent3->Reagent4 Still low yield Racemic->Reagent3 No Reagent5 HATU, PyBOP, COMU (Low racemization) Racemic->Reagent5 Yes

References

A Comparative Guide for the Bench Chemist: Ghosez's Reagent vs. Thionyl Chloride in Acyl Chloride and Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic synthesis, the conversion of carboxylic acids to their more reactive acyl chloride counterparts is a fundamental and frequently employed transformation. For decades, thionyl chloride (SOCl₂) has been the workhorse for this purpose, valued for its high reactivity and the convenient removal of its gaseous byproducts. However, the advent of milder and more selective reagents has provided researchers with valuable alternatives. Among these, Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) has emerged as a powerful tool, particularly in syntheses involving sensitive substrates where neutral reaction conditions are paramount.

This guide provides a detailed, evidence-based comparison of Ghosez's reagent and thionyl chloride, offering insights into their respective mechanisms, operational considerations, and substrate scope. We will delve into the pros and cons of each, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.

At a Glance: Key Differences and Applications

FeatureGhosez's ReagentThionyl Chloride
Reaction Conditions Neutral, typically at or below room temperatureAcidic (generates HCl), often requires heating/reflux[1][2]
Key Advantage Mildness, suitable for acid-sensitive functional groups and chiral centers[3]Low cost, high reactivity, volatile byproducts
Primary Byproducts N,N-dimethylisobutyramideSulfur dioxide (SO₂), hydrogen chloride (HCl) (both gaseous)[4][5]
Substrate Scope Broad, including N-protected amino acids and sensitive heterocyclic systemsBroad, but can be problematic for acid-labile groups
Handling & Safety Moisture-sensitiveHighly corrosive, toxic, and reacts violently with water[6]
Primary Application Peptide synthesis, fine chemical synthesis with sensitive moleculesIndustrial-scale production, general laboratory use

Delving into the Chemistry: Mechanisms of Action

The distinct reactivity profiles of Ghosez's reagent and thionyl chloride stem from their different mechanisms of activating the carboxylic acid.

Ghosez's Reagent: The reaction proceeds through the formation of an acyliminium chloride intermediate under neutral conditions. The carboxylic acid attacks the electrophilic carbon of Ghosez's reagent, leading to the formation of a highly reactive acyliminium species and releasing N,N-dimethylisobutyramide as a byproduct. The chloride ion then attacks the activated carbonyl carbon to furnish the acyl chloride.

Ghosez_Reagent_Mechanism cluster_step1 Step 1: Formation of Acyliminium Intermediate cluster_step2 Step 2: Acyl Chloride Formation RCOOH Carboxylic Acid (R-COOH) Intermediate Acyliminium Chloride Intermediate RCOOH->Intermediate Nucleophilic Attack Ghosez Ghosez's Reagent Ghosez->Intermediate Acyl_Chloride Acyl Chloride (R-COCl) Chloride Cl⁻ Chloride->Acyl_Chloride Nucleophilic Attack Intermediate2 Acyliminium Chloride Intermediate Intermediate2->Acyl_Chloride Byproduct N,N-dimethylisobutyramide Intermediate2->Byproduct Release

Mechanism of Ghosez's Reagent. The reaction proceeds via a neutral acyliminium intermediate.

Thionyl Chloride: The reaction of a carboxylic acid with thionyl chloride is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and the formation of a highly reactive chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[2][4][7]

Thionyl_Chloride_Mechanism cluster_step1_thionyl Step 1: Formation of Chlorosulfite Intermediate cluster_step2_thionyl Step 2: Acyl Chloride Formation RCOOH_thionyl Carboxylic Acid (R-COOH) Chlorosulfite Chlorosulfite Intermediate RCOOH_thionyl->Chlorosulfite Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Chlorosulfite Acyl_Chloride_thionyl Acyl Chloride (R-COCl) Chloride_thionyl Cl⁻ Chloride_thionyl->Acyl_Chloride_thionyl Nucleophilic Attack Chlorosulfite2 Chlorosulfite Intermediate Chlorosulfite2->Acyl_Chloride_thionyl Gases SO₂ + HCl Chlorosulfite2->Gases Decomposition

Mechanism of Thionyl Chloride. The reaction proceeds via a chlorosulfite intermediate, generating gaseous byproducts.

The Critical Advantage in Peptide Synthesis: Minimizing Racemization

A significant drawback of using acyl chlorides in peptide synthesis is the risk of racemization at the α-carbon of the amino acid.[3] This is particularly problematic when the carboxylic acid is activated, as the acidity of the α-proton is increased, facilitating its removal by a base and subsequent loss of stereochemical integrity.

Ghosez's reagent offers a distinct advantage in this regard. By operating under strictly neutral conditions, it minimizes the presence of acidic or basic species that can promote racemization.[3] This makes it a preferred reagent for the coupling of chiral amino acids, especially those prone to epimerization.

In contrast, thionyl chloride generates HCl as a byproduct, creating an acidic environment. While this is often mitigated by the addition of a base like pyridine, the presence of both acid and base can still lead to a higher degree of racemization compared to the milder conditions afforded by Ghosez's reagent. Studies have shown that the level of racemization during peptide synthesis is a critical concern, and the choice of coupling reagent and conditions plays a pivotal role in maintaining stereochemical purity.[8][9]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, here are representative experimental protocols for the conversion of a generic N-protected amino acid to its acyl chloride using both reagents.

Protocol 1: Acyl Chloride Synthesis using Ghosez's Reagent

This protocol is adapted from methodologies employed in peptide synthesis where maintaining neutral conditions is crucial.[10][11]

Materials:

  • N-protected amino acid (1.0 eq)

  • Ghosez's reagent (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the N-protected amino acid in anhydrous DCM under an inert atmosphere in a flame-dried flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add Ghosez's reagent dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • The resulting solution of the acyl chloride is typically used immediately in the next step without isolation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Ghosez's reagent is moisture-sensitive, and any water present will hydrolyze it and the resulting acyl chloride.

  • Inert Atmosphere: Prevents the introduction of atmospheric moisture.

  • Low Temperature Addition: The reaction can be exothermic, and dropwise addition at 0 °C helps to control the reaction rate and prevent potential side reactions.

  • Immediate Use: Acyl chlorides are highly reactive and prone to decomposition and hydrolysis, so they are generally used in situ.

Protocol 2: Acyl Chloride Synthesis using Thionyl Chloride

This is a general and robust protocol for the synthesis of acyl chlorides.[12]

Materials:

  • Carboxylic acid (1.0 eq)

  • Thionyl chloride (2.0 eq)

  • Reflux condenser

  • Gas trap (to neutralize HCl and SO₂ fumes)

Procedure:

  • Place the carboxylic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add thionyl chloride to the flask. The reaction is often performed neat (without solvent).

  • Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) for 1-3 hours. The completion of the reaction is often indicated by the cessation of gas evolution (HCl and SO₂).

  • After cooling to room temperature, remove the excess thionyl chloride by distillation or under reduced pressure. A cold trap is essential to protect the vacuum pump from the corrosive vapors.[13]

  • The crude acyl chloride can then be purified by distillation if necessary.

Causality Behind Experimental Choices:

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and can also serve as the reaction solvent.[14]

  • Reflux: The higher temperature is often required to drive the reaction to completion, especially for less reactive carboxylic acids.[1]

  • Gas Trap: The gaseous byproducts, HCl and SO₂, are toxic and corrosive and must be neutralized.

  • Removal of Excess Reagent: Excess thionyl chloride must be removed as it can interfere with subsequent reactions.

Pros and Cons: A Head-to-Head Comparison

Pros_Cons_Comparison cluster_ghosez Ghosez's Reagent cluster_thionyl Thionyl Chloride Ghosez_Pros Pros: - Mild, neutral conditions - Low risk of racemization - Suitable for sensitive substrates - Soluble byproduct Ghosez_Cons Cons: - Higher cost - Moisture sensitive Thionyl_Pros Pros: - Low cost and readily available - High reactivity - Gaseous byproducts simplify workup Thionyl_Cons Cons: - Harsh, acidic conditions - Risk of racemization - Incompatible with acid-sensitive groups - Hazardous and corrosive

Ghosez's Reagent vs. Thionyl Chloride. A summary of the advantages and disadvantages of each reagent.

Conclusion: Selecting the Right Tool for the Job

The choice between Ghosez's reagent and thionyl chloride is ultimately dictated by the specific requirements of the synthesis.

Thionyl chloride remains an excellent and cost-effective choice for the large-scale production of simple acyl chlorides and for general laboratory applications where the substrate is robust and chirality is not a concern. Its high reactivity and the ease of removing its byproducts are significant practical advantages.[6]

Ghosez's reagent , on the other hand, is the superior choice for syntheses involving delicate molecules, particularly in the context of peptide synthesis and the preparation of complex, multifunctional compounds. Its ability to operate under neutral and mild conditions provides a level of control and selectivity that thionyl chloride cannot match, preserving the integrity of sensitive functional groups and maintaining stereochemical purity. While its higher cost may be a consideration, for many applications in drug discovery and fine chemical synthesis, the benefits of higher yields of the desired, uncompromised product far outweigh the initial reagent expense.

As with any chemical transformation, a thorough understanding of the substrate's properties and the reaction's requirements is essential for selecting the optimal reagent and achieving the desired synthetic outcome.

References

A Senior Application Scientist's Guide to Assessing Racemization in Peptide Synthesis with Different Coupling Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to the synthesis of peptides, ensuring the stereochemical integrity of the final product is a paramount concern. The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the specific sequence and chirality of its constituent amino acids. Racemization, the loss of stereochemical purity at the α-carbon of an amino acid during synthesis, can lead to the formation of diastereomeric impurities. These impurities can be challenging to separate and may result in reduced biological efficacy or altered pharmacological profiles. This guide provides an in-depth comparison of common coupling agents used in peptide synthesis, with a focus on their propensity to induce racemization, supported by experimental data and detailed protocols.

The Specter of Racemization in Peptide Bond Formation

The formation of a peptide bond requires the activation of a carboxylic acid group of an N-protected amino acid to facilitate its reaction with the N-terminal amine of another amino acid or peptide chain. This activation, while necessary, is the critical step where racemization can occur. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate.[1][2] The α-proton of the activated amino acid becomes acidic and can be abstracted, leading to a loss of chirality. The subsequent nucleophilic attack by the amine can then occur from either face of the planar oxazolone ring, resulting in a mixture of L- and D-isomers.

Several factors influence the rate of racemization, including the structure of the amino acid, the choice of protecting groups, the solvent, temperature, and, most critically, the coupling agent and any additives used.[3][4] Amino acids with electron-withdrawing groups on their side chains are particularly susceptible to racemization.[3]

Racemization_Mechanism cluster_activation Activation & Racemization Pathway cluster_coupling Coupling Pathways L_Amino_Acid L-Amino Acid (N-protected) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) L_Amino_Acid->Activated_Intermediate Coupling Agent Oxazolone 5(4H)-Oxazolone (Planar, Achiral) Activated_Intermediate->Oxazolone Cyclization (Proton Abstraction) Peptide_Bond_L Desired L-Peptide Activated_Intermediate->Peptide_Bond_L Direct Aminolysis (Desired Pathway) Oxazolone->Peptide_Bond_L Amine Attack Peptide_Bond_D Diastereomeric D-Peptide Oxazolone->Peptide_Bond_D Amine Attack

Mechanism of racemization via oxazolone formation.

A Comparative Analysis of Peptide Coupling Reagents

The choice of coupling reagent is a critical determinant of both the efficiency of peptide bond formation and the preservation of stereochemical integrity.[5] Coupling reagents can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimides: The Classical Workhorses

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), have been used in peptide synthesis since its early days.[6][7] They react with the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate.[1][6]

  • Mechanism of Action: The O-acylisourea intermediate can then react with an amine to form the peptide bond. However, this intermediate is highly susceptible to intramolecular cyclization to the problematic oxazolone, which is a direct precursor to racemization.[1][3] Another potential side reaction is the rearrangement to an unreactive N-acylurea.[8]

  • Racemization Propensity: When used alone, carbodiimides, particularly DCC, are known to cause significant racemization.[6][9] The water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), has been reported to induce even more racemization than DCC or DIC under certain conditions.[3]

  • The Role of Additives: To mitigate racemization, carbodiimides are almost always used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][10][11] These additives act as nucleophiles that intercept the O-acylisourea intermediate to form a more stable active ester.[1][8] This active ester is less prone to racemization and reacts efficiently with the amine component to form the desired peptide bond.[8][9] Oxyma is considered an excellent non-explosive alternative to HOBt and has been shown to be highly effective in suppressing racemization.[12][13]

Onium Salts: Phosphonium and Uronium/Aminium Reagents

Phosphonium and uronium/aminium salt-based coupling reagents have become increasingly popular due to their high coupling efficiency and reduced tendency to cause racemization compared to carbodiimides alone.[7][10] These include reagents like BOP, PyBOP, HBTU, HATU, and HCTU.

  • Mechanism of Action: These reagents react with the carboxylate of the amino acid (in the presence of a base) to form an active ester, typically a benzotriazolyl ester. This in-situ formation of the active ester is rapid and minimizes the lifetime of the activated species, thereby reducing the opportunity for racemization.

  • Comparative Performance:

    • HBTU and TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate analogue (TBTU) are highly efficient coupling reagents.[9][14] However, they can still lead to a moderate level of racemization, particularly with sensitive amino acids.[2]

    • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is generally considered superior to HBTU in suppressing racemization.[2][15][16] The presence of the nitrogen atom in the pyridine ring of the HOAt moiety accelerates the coupling reaction, further minimizing the risk of epimerization.[2]

    • HCTU: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) is another efficient coupling reagent that offers a good balance between reactivity and cost, with racemization levels generally lower than HBTU.[17]

    • COMU: (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a newer generation coupling reagent based on Oxyma. It has demonstrated exceptionally low levels of racemization, often less than 1%, making it an excellent choice for the synthesis of peptides where stereochemical purity is paramount.[2][8]

Summary of Coupling Agent Performance
Coupling Agent/MethodRelative CostCoupling EfficiencyRacemization PotentialKey Considerations
DCC/DIC (alone) LowModerateHighByproduct (DCU) from DCC is insoluble.[7][9]
DCC/DIC + HOBt Low-ModerateHighLow-ModerateHOBt is effective but has safety concerns (explosive).[13]
DCC/DIC + Oxyma Low-ModerateHighLowOxyma is a safer and highly effective alternative to HOBt.[12][13]
HBTU/TBTU ModerateHighModerateCan cause guanidinylation of the N-terminus if used in excess.[15][18]
HATU HighVery HighVery LowExcellent for difficult couplings and minimizing racemization.[2][15][16]
HCTU ModerateHighLow-ModerateA good, cost-effective alternative to HATU.[17]
COMU HighVery HighVery LowBased on Oxyma, shows excellent performance in racemization suppression.[2][8]

Experimental Protocol: A Comparative Assessment of Racemization

To objectively compare the performance of different coupling agents, a standardized experimental protocol is essential. The following protocol outlines a method for synthesizing a model dipeptide and quantifying the extent of racemization using chiral High-Performance Liquid Chromatography (HPLC).

Objective:

To quantify and compare the level of racemization during the coupling of an N-protected L-amino acid to an L-amino acid ester using two different coupling methods (e.g., DIC/HOBt vs. HATU/DIPEA).

Materials:
  • N-α-Fmoc-L-Phenylalanine (Fmoc-L-Phe-OH)

  • L-Leucine methyl ester hydrochloride (H-L-Leu-OMe·HCl)

  • Coupling Agent 1: Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)

  • Coupling Agent 2: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), 1 M HCl, Saturated NaHCO₃ solution, Brine

  • Drying agent: Anhydrous Na₂SO₄

  • Chiral HPLC column and system

  • Standards of Fmoc-L-Phe-L-Leu-OMe and Fmoc-D-Phe-L-Leu-OMe for HPLC calibration

Experimental_Workflow cluster_synthesis Dipeptide Synthesis cluster_workup Work-up & Purification cluster_analysis Racemization Analysis Start Prepare two reaction vessels Vessel_A Method A: DIC/HOBt Start->Vessel_A Vessel_B Method B: HATU/DIPEA Start->Vessel_B Coupling_A Coupling_A Vessel_A->Coupling_A Add Fmoc-L-Phe-OH, H-L-Leu-OMe·HCl, DIPEA, HOBt, DIC Coupling_B Coupling_B Vessel_B->Coupling_B Add Fmoc-L-Phe-OH, H-L-Leu-OMe·HCl, DIPEA, HATU Reaction Reaction Coupling_A->Reaction Stir at RT Coupling_B->Reaction Stir at RT Quench Quench Reaction->Quench Dilute with EtOAc Wash_HCl Wash_HCl Quench->Wash_HCl Wash with 1M HCl Wash_NaHCO3 Wash_NaHCO3 Wash_HCl->Wash_NaHCO3 Wash with NaHCO₃ Wash_Brine Wash_Brine Wash_NaHCO3->Wash_Brine Wash with Brine Dry Dry Wash_Brine->Dry Dry over Na₂SO₄ Evaporate Evaporate Dry->Evaporate Evaporate Solvent Crude_Product Crude_Product Evaporate->Crude_Product Obtain Crude Dipeptide Dissolve Dissolve Crude_Product->Dissolve Dissolve in mobile phase Inject_HPLC Inject_HPLC Dissolve->Inject_HPLC Inject onto Chiral HPLC Analyze_Chromatogram Analyze_Chromatogram Inject_HPLC->Analyze_Chromatogram Analyze Chromatogram Quantify Quantify Analyze_Chromatogram->Quantify Quantify % D-isomer

Experimental workflow for comparative racemization analysis.
Procedure:

Reaction Setup (Perform for each coupling method in parallel):

  • In a round-bottom flask, dissolve Fmoc-L-Phe-OH (1.0 mmol) and H-L-Leu-OMe·HCl (1.0 mmol) in DCM (10 mL).

  • Add DIPEA (2.5 mmol) to the mixture and stir for 5 minutes at room temperature.

Coupling Method A (DIC/HOBt):

  • To the reaction mixture, add HOBt (1.1 mmol).

  • Add DIC (1.1 mmol) dropwise and stir the reaction at room temperature for 4 hours.

Coupling Method B (HATU):

  • To the reaction mixture, add HATU (1.1 mmol).

  • Stir the reaction at room temperature for 1 hour.

Work-up (Identical for both methods):

  • Dilute the reaction mixture with EtOAc (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

Analysis:

  • Prepare a standard solution of the crude product in the HPLC mobile phase.

  • Analyze the sample by chiral HPLC. The separation of the diastereomers (Fmoc-L-Phe-L-Leu-OMe and Fmoc-D-Phe-L-Leu-OMe) will allow for the quantification of the D-isomer.

  • Calculate the percentage of racemization using the peak areas from the chromatogram: % Racemization = [Area(D-L isomer) / (Area(L-L isomer) + Area(D-L isomer))] x 100

Expected Outcomes and Interpretation:

This experiment is designed to provide quantitative data on the extent of racemization for each coupling method. It is anticipated that the HATU-mediated coupling will show a significantly lower percentage of the D-L diastereomer compared to the DIC/HOBt method, underscoring its superior performance in suppressing racemization. Such data is invaluable for making informed decisions when developing synthetic routes for chiral peptides.

Conclusion and Recommendations

The selection of a peptide coupling agent is a critical decision that requires a careful balance of reactivity, cost, and the imperative to minimize racemization. While classical carbodiimide methods, when paired with additives like HOBt or the safer alternative Oxyma, remain viable options, modern onium salt-based reagents often provide superior performance, especially for challenging syntheses.

For routine peptide synthesis where cost is a major factor, DIC/Oxyma offers a robust and low-racemization strategy. For difficult couplings, sterically hindered amino acids, or when the absolute stereochemical purity of the final product is non-negotiable, high-performance reagents such as HATU or COMU are the reagents of choice.

Ultimately, the optimal coupling strategy will depend on the specific peptide sequence and the desired purity of the final product. It is incumbent upon the research scientist to leverage the available data and, when necessary, perform comparative experiments as outlined in this guide to make the most appropriate selection. By doing so, the synthesis of high-purity peptides with preserved stereochemical integrity can be achieved, paving the way for successful outcomes in research, drug discovery, and therapeutic development.

References

A Cost-Benefit Analysis of Ghosez's Reagent in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale chemical synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of reagents is a critical decision that balances efficiency, cost, and safety. Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) has carved out a niche as a powerful tool for a variety of chemical transformations, most notably the conversion of carboxylic acids to their corresponding acid chlorides under neutral conditions. This guide provides an in-depth cost-benefit analysis of Ghosez's reagent for large-scale applications, with a particular focus on peptide synthesis, and offers a comparative assessment against common alternative coupling reagents.

Unveiling Ghosez's Reagent: Mechanism and Applications

Ghosez's reagent is an α-chloroenamine that reacts with carboxylic acids to form a highly reactive acyl-iminium chloride intermediate. This intermediate readily undergoes nucleophilic attack, making it an excellent precursor for the formation of acid chlorides, amides, esters, and ketones.[1][2] Its primary advantage lies in its ability to effect these transformations under neutral and mild conditions, which is particularly beneficial for sensitive substrates.[2]

Beyond simple acylation, Ghosez's reagent has been successfully employed in the synthesis of complex molecules, including natural products.[3] Its utility extends to the conversion of N-protected amino acids into peptides, with reports suggesting a low propensity for racemization.[2] The reagent's solubility in organic solvents also makes it a suitable candidate for flow chemistry applications.[4][5]

The Large-Scale Conundrum: A Cost-Benefit Perspective

While Ghosez's reagent offers significant synthetic advantages, its application in large-scale synthesis necessitates a thorough evaluation of its costs and benefits in comparison to other established reagents. The primary considerations for industrial applications include reagent cost, reaction efficiency (yield and purity), cycle times, safety and handling, and waste management.

Cost Analysis

A direct cost comparison of coupling reagents can be challenging due to variations in supplier pricing, purity grades, and bulk discounts. However, based on available market data, a general cost landscape can be outlined.

ReagentRepresentative Price (per kg)
Ghosez's Reagent ~$14,000 - $28,500 (extrapolated from smaller quantities)[6][7]
HATU ~$1,000 - $1,540[8]
HBTU ~$1,000 - $6,100[9]
PyBOP ~$8,500 - $9,000[10]

Note: Prices are approximate and subject to market fluctuations. The price for Ghosez's reagent is an estimation based on smaller-scale pricing and may be lower for bulk purchases.

From a purely reagent acquisition cost perspective, Ghosez's reagent appears to be significantly more expensive than the commonly used uronium and phosphonium-based coupling reagents like HATU and HBTU. This initial cost is a major factor in its limited widespread adoption for large-scale peptide synthesis.

Performance in Peptide Synthesis: A Comparative Look

The synthesis of peptides is a demanding process where the choice of coupling reagent directly impacts the yield, purity, and stereochemical integrity of the final product. While Ghosez's reagent is effective, it faces stiff competition from a host of well-established alternatives.

Mechanism of Action in Peptide Coupling

The following diagram illustrates the general mechanism of peptide bond formation using a coupling reagent.

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH (N-protected Amino Acid) Activated_Intermediate Activated Intermediate (e.g., Acyl-iminium, O-acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., Ghosez's, HATU) Coupling_Reagent->Activated_Intermediate Peptide_Bond Peptide Bond (R-CO-NH-R') Activated_Intermediate->Peptide_Bond + Amine H₂N-R' (N-terminal of peptide chain) Amine->Peptide_Bond G cluster_ghosez Ghosez's Reagent Workflow cluster_hatu HATU Workflow G_Swell Resin Swelling (DCM) G_Activate In situ Activation (Amino Acid + Ghosez's in DCM) G_Swell->G_Activate G_Couple Coupling (+ DIPEA) G_Activate->G_Couple G_Wash Washing G_Couple->G_Wash H_Swell Resin Swelling (DMF) H_Activate Pre-activation (Amino Acid + HATU + DIPEA in DMF) H_Swell->H_Activate H_Couple Coupling H_Activate->H_Couple H_Wash Washing H_Couple->H_Wash

References

A Comparative Guide to the Reactivity of α-Chloro, α-Bromo, and α-Iodo Enamines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, α-haloenamines have emerged as versatile and highly reactive intermediates. Their unique electronic structure, combining the nucleophilicity of an enamine with the electrophilicity of an α-halo carbonyl equivalent, makes them powerful tools for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of α-chloro, α-bromo, and α-iodo enamines, offering field-proven insights and experimental data to inform synthetic strategy and experimental design.

Introduction: The Synthetic Potential of α-Haloenamines

α-Haloenamines are a class of organic compounds characterized by a halogen atom attached to the α-carbon of an enamine. This arrangement of functional groups results in a rich and diverse reactivity profile, enabling them to participate in a variety of transformations, including nucleophilic substitutions, cycloadditions, and reactions with organometallic reagents. Their utility is particularly pronounced in the synthesis of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and other biologically active compounds.

The choice of the halogen substituent (chlorine, bromine, or iodine) profoundly influences the reactivity of the α-haloenamine, a factor that can be strategically exploited to control reaction outcomes. This guide will dissect these reactivity differences, providing a framework for selecting the optimal α-haloenamine for a given synthetic challenge.

Nucleophilic Substitution Reactions: A Head-to-Head Comparison

Nucleophilic substitution at the α-carbon is a cornerstone of α-haloenamine chemistry. The reactivity in these reactions is largely dictated by the nature of the carbon-halogen bond, which acts as the leaving group.

Theoretical Framework: Leaving Group Ability

The reactivity of α-haloenamines in nucleophilic substitution reactions is primarily governed by the leaving group ability of the halide ion. In general, for SN2 reactions, the leaving group ability of halogens follows the trend:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is attributed to a combination of factors:

  • Bond Strength: The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I). A weaker bond is more easily broken, leading to a faster reaction rate.

  • Polarizability: Larger, more polarizable atoms like iodine can better stabilize the developing negative charge in the transition state.

  • Basicity: Weaker bases are better leaving groups. Since HI is the strongest acid among the hydrogen halides, its conjugate base, I⁻, is the weakest base and thus the best leaving group.

Experimental Insights and Data

While direct kinetic studies comparing the three α-haloenamines are not extensively documented in a single source, a wealth of data from analogous systems, such as α-haloketones, provides a strong basis for comparison. For instance, in SN2 reactions of α-haloketones with nucleophiles, a significant rate enhancement is observed compared to their alkyl halide counterparts, and the reactivity trend mirrors the leaving group ability of the halides. One study on the reaction of α-chloroacetone and α-iodoacetone with iodide ions showed that the iodo-ketone reacts approximately 35,000 times faster[1]. This dramatic difference underscores the impact of the halogen on reactivity.

Based on these principles and analogous data, the expected order of reactivity for α-haloenamines in nucleophilic substitution reactions is:

α-Iodoenamine > α-Bromoenamine > α-Chloroenamine

This trend is summarized in the table below, which provides a qualitative comparison of their performance in a typical SN2 reaction.

α-HaloenamineRelative Reactivity in SN2 ReactionsTypical Reaction ConditionsNotes
α-Iodoenamine Very HighMild conditions, often at or below room temperature.Most reactive, but may be less stable and more prone to decomposition. The starting material can also be more expensive.
α-Bromoenamine HighRoom temperature or gentle heating may be required.Offers a good balance of high reactivity and stability, making it a versatile choice for many applications.
α-Chloroenamine ModerateOften requires elevated temperatures and longer reaction times.The most stable of the three, but its lower reactivity can be a limitation. Ghosez's reagent is a well-known example of a stable α-chloroenamine[2].
Experimental Protocol: Comparative Nucleophilic Substitution

To empirically determine the relative reactivity of α-chloro, α-bromo, and α-iodo enamines, a competitive reaction or parallel kinetic studies can be performed. The following protocol outlines a general procedure for a comparative study using a common nucleophile.

Objective: To compare the rate of reaction of an α-chloro, α-bromo, and α-iodo enamine with a nucleophile (e.g., a secondary amine or a thiol).

Materials:

  • α-Chloroenamine (e.g., 1-chloro-N,N,2-trimethylpropenylamine)

  • α-Bromoenamine (synthesized from the corresponding amide)

  • α-Iodoenamine (synthesized from the corresponding enamine)

  • Nucleophile (e.g., morpholine)

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, and a temperature-controlled heating block

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup: In separate, dry reaction vials, prepare equimolar solutions of the α-chloro, α-bromo, and α-iodo enamines in the chosen anhydrous solvent. Add a known amount of the internal standard to each vial.

  • Initiation: To each vial, add an equimolar amount of the nucleophile at a constant temperature (e.g., 25 °C).

  • Reaction Monitoring: At regular time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a dilute acid to hydrolyze the remaining enamine).

  • Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting α-haloenamine and the product.

  • Data Analysis: Plot the concentration of the reactant versus time for each of the three reactions. The initial reaction rates can be determined from the slopes of these plots, providing a quantitative comparison of reactivity.

Caption: Workflow for comparative kinetic analysis of α-haloenamine reactivity.

Cycloaddition Reactions: Exploring the [2+2] Pathway

α-Haloenamines are valuable partners in [2+2] cycloaddition reactions, often reacting with electron-deficient alkenes to form cyclobutane derivatives. The reactivity in these concerted or stepwise processes is also influenced by the halogen substituent.

The general mechanism involves the α-haloenamine acting as a nucleophilic component. The electron-donating nitrogen atom increases the electron density of the double bond, facilitating the reaction with electrophilic alkenes.

While comprehensive comparative studies are limited, the electronic nature of the halogen is expected to play a role. The electronegativity of the halogens decreases down the group (Cl > Br > I). A more electronegative halogen will have a stronger electron-withdrawing inductive effect, which could decrease the nucleophilicity of the enamine double bond and thus slow down the cycloaddition. Conversely, the better leaving group ability of iodide could favor stepwise mechanisms involving an initial nucleophilic attack followed by ring closure.

Therefore, the reactivity trend in [2+2] cycloadditions may not be as straightforward as in SN2 reactions and could be substrate-dependent. However, it is reasonable to hypothesize that the increased nucleophilicity of the less inductively deactivated bromo- and iodo-enamines would lead to faster cycloaddition rates compared to their chloro- counterparts.

Reactions with Organometallic Reagents

α-Haloenamines can react with organometallic reagents, such as Grignard and organolithium reagents, to form new carbon-carbon bonds. These reactions typically proceed via nucleophilic attack of the organometallic reagent on the electrophilic α-carbon.

The reactivity trend is expected to follow the same order as in other nucleophilic substitution reactions:

α-Iodoenamine > α-Bromoenamine > α-Chloroenamine

The weaker C-I and C-Br bonds allow for faster reaction rates and milder reaction conditions compared to the more robust C-Cl bond.

Synthesis and Stability Considerations

The accessibility and stability of α-haloenamines are critical practical considerations for their use in synthesis.

  • α-Chloroenamines: These are the most well-studied and readily available. Ghosez's reagent (this compound) is a commercially available and relatively stable example that can be prepared from the corresponding amide and phosgene or an equivalent[2].

  • α-Bromoenamines: These can be synthesized by reacting the corresponding amide with a brominating agent such as oxalyl bromide or phosphorus tribromide. They are generally less stable than their chloro- analogs.

  • α-Iodoenamines: The synthesis of α-iodoenamines is more challenging due to their lower stability. They can be prepared from the corresponding enamine by reaction with an iodinating agent like N-iodosuccinimide (NIS) or by halogen exchange from an α-chloro or α-bromoenamine. Due to their high reactivity, they are often generated in situ for immediate use.

The synthesis of α-bromo and α-iodo enamides has been reported via the zinc halide-mediated addition of benzhydryl halides to ynamides, providing a potential route to these compounds[3].

Caption: Synthetic routes to α-haloenamines and related compounds.

Conclusion and Future Outlook

The reactivity of α-haloenamines is a finely tunable parameter that is critically dependent on the nature of the halogen substituent. The general trend in reactivity for nucleophilic substitution reactions follows the order I > Br > Cl , consistent with the principles of leaving group ability. This trend provides a powerful tool for synthetic chemists to control the outcome of their reactions. While α-chloroenamines offer stability and ready availability, their bromo- and iodo- counterparts provide significantly enhanced reactivity, enabling transformations under milder conditions.

Further research into the synthesis, stability, and reaction kinetics of α-bromo- and α-iodoenamines is warranted to fully unlock their synthetic potential. The development of new, stable, and readily accessible reagents analogous to Ghosez's reagent for bromine and iodine would be a significant advancement in the field. As our understanding of the nuanced reactivity of these fascinating intermediates grows, so too will their application in the synthesis of molecules of importance to the pharmaceutical and materials science industries.

References

A Senior Application Scientist's Guide to Coupling Reagents for Electron-Deficient Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Acylderivatizing Poorly Nucleophilic Amines

In the landscape of medicinal chemistry and drug development, the amide bond is a cornerstone of molecular architecture. While its formation is one of the most frequently performed reactions, the coupling of carboxylic acids with electron-deficient amines presents a significant and often frustrating challenge.[1] These amines, characterized by low pKa values due to electron-withdrawing groups on an aromatic ring or inherent electronic properties, are poor nucleophiles. Consequently, standard amidation protocols often result in sluggish reactions, low yields, and the need for harsh conditions that can compromise the integrity of complex molecules.[1][2]

This guide provides a comparative analysis of modern coupling reagents and strategies specifically tailored for these difficult substrates. We will move beyond a simple catalog of reagents to explore the mechanistic rationale behind their efficacy, present comparative data, and provide field-proven experimental protocols to empower researchers in overcoming this common synthetic hurdle.

Part 1: Enhancing Carbodiimide Reactivity with Nucleophilic Catalysis

The carbodiimide-mediated coupling, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a workhorse in organic synthesis due to the water-solubility of its urea byproduct.[3] However, when faced with an electron-deficient amine, the reaction between the amine and the initially formed O-acylisourea intermediate is often too slow, leading to side reactions and poor conversion.[4]

The Mechanistic Insight: The Role of DMAP as a Catalyst

A highly effective strategy involves the addition of a stoichiometric quantity of 4-(Dimethylamino)pyridine (DMAP) in conjunction with a catalytic amount of a classic additive like 1-Hydroxybenzotriazole (HOBt).[1][5] In this system, DMAP's role transcends that of a simple base; it acts as a potent nucleophilic catalyst.

The reaction proceeds through the initial formation of a reactive HOBt ester.[1] While this ester is more reactive than the parent carboxylic acid, its reaction with a weak nucleophile can still be slow. DMAP intercepts this intermediate to form a highly reactive N-acylpyridinium salt (an acyliminium ion intermediate).[1] This species is significantly more electrophilic and readily undergoes reaction with the electron-deficient amine, regenerating the DMAP catalyst and driving the reaction to completion. Studies have shown this protocol provides good to excellent yields where other standard methods fail.[1][6]

G cluster_0 Step 1: Initial Activation cluster_1 Step 2: Nucleophilic Catalysis cluster_2 Step 3: Amide Formation RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC HOBt HOBt (cat.) HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt O_Acylisourea->HOBt_Ester Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) HOBt_Ester->Acylpyridinium + DMAP HOBt_Ester->Acylpyridinium DMAP DMAP (1 equiv) Amide R-CONH-Ar (Product) Acylpyridinium->Amide + Ar-NH2 Acylpyridinium->Amide Amine Ar-NH2 (Electron-Deficient) DMAP_regen DMAP (Regenerated) Amide->DMAP_regen

Caption: Mechanism of EDC/HOBt coupling enhanced by DMAP catalysis.

Part 2: The Onium Salts - A Leap in Reactivity

For more challenging substrates, "onium" salts—uronium/aminium and phosphonium reagents—represent the next tier of activating power. These reagents come as stable, crystalline solids and facilitate rapid, high-yield couplings.[7]

Uronium/Aminium Salts: Speed and Power

Reagents such as HATU, HBTU, and the more modern COMU are exceptionally powerful.[8][9] They react with a carboxylate to form highly reactive activated esters (O-acylisourea derivatives of additives like HOAt or Oxyma) that rapidly acylate amines.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Incorporating the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, HATU is more reactive than its HOBt-based counterpart, HBTU, due to anchimeric assistance from the pyridine nitrogen, which accelerates the aminolysis step.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium salt, COMU is considered a safer and often more efficient alternative to benzotriazole-based reagents like HATU.[10][11] It is based on OxymaPure, avoiding the potentially explosive properties of HOBt/HOAt derivatives.[10] COMU exists in the more reactive uronium form, requires only one equivalent of base, and its byproducts are highly water-soluble, simplifying purification.[11][12]

A Critical Caveat: The Guanidinylation Side Reaction A significant drawback of uronium/aminium salts is their ability to react with the amine nucleophile to form a guanidinium byproduct, which terminates the peptide chain.[13] This side reaction is particularly problematic when coupling is slow, as is the case with electron-deficient amines or sterically hindered substrates.[13]

Phosphonium Salts: Efficacy without the Side Reaction

Phosphonium salts, such as PyBOP and PyAOP, are the reagents of choice when the amine component is precious or when guanidinylation is a known risk.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective and non-toxic alternative to the original BOP reagent, which produced carcinogenic HMPA as a byproduct.[7]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The aza-version of PyBOP, PyAOP is among the most powerful coupling reagents available, benefiting from the same anchimeric assistance as HATU but without the risk of guanidinylation.[11][13]

The key advantage of phosphonium salts is that the phosphonium center does not react with the free amino group of the amine component, thereby completely avoiding the chain-terminating side reaction observed with uronium salts.[9]

G cluster_0 Potential Side Reaction RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base Base Base (e.g., DIPEA) ActiveEster Activated Ester (Highly Reactive) RCOO->ActiveEster + Onium Salt Onium Onium Salt (Uronium or Phosphonium) Amide R-CONH-Ar ActiveEster->Amide + Ar-NH₂ Amine Ar-NH₂ (Electron-Deficient) Guanidinium Guanidinium Byproduct (Chain Termination) Amine->Guanidinium Undesired Reaction Uronium Uronium Salt (e.g., HATU, COMU) Uronium->Guanidinium + Ar-NH₂ Note Phosphonium salts (e.g., PyAOP) do NOT undergo this side reaction.

Caption: General mechanism for onium salt activation and the potential side reaction.

Part 3: An Alternative Strategy: In Situ Acyl Fluoride Formation

When even the most powerful onium salts fail, particularly with severely electron-deficient or sterically demanding amines, converting the carboxylic acid to an acyl fluoride in situ provides an exceptionally effective alternative.[2][14][15] Acyl fluorides are highly reactive acylating agents yet are generally less prone to α-racemization than their acyl chloride counterparts.[2][16]

A protocol developed by Ulven and colleagues utilizes fluorouronium reagents like BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) .[16] The reaction is typically performed at elevated temperatures. This method has proven efficient for a diverse range of challenging substrates where standard methods provided no significant product formation.[2][16]

Part 4: Comparative Analysis of Coupling Reagents

The choice of reagent is dictated by the nucleophilicity of the amine, steric hindrance, the value of the starting materials, and the need to suppress side reactions.

Reagent ClassRepresentative ReagentsMechanismKey AdvantagesKey DisadvantagesBest For...
Carbodiimide + Additive EDC, DMAP, cat. HOBtN-Acylpyridinium IntermediateCost-effective, readily available reagents, water-soluble byproduct (EDC).[1][5]Requires stoichiometric DMAP, may not be sufficient for the most difficult cases.Moderately electron-deficient anilines and general-purpose difficult couplings.
Uronium/Aminium Salts HATU, COMUActivated Ester (OAt, Oxyma)Very high reactivity, rapid reaction times.[8][9] COMU is safer and has water-soluble byproducts.[10][11]Risk of guanidinylation side reaction.[13] Benzotriazole reagents are potentially explosive.[10]Highly challenging substrates where speed is critical and the amine is not exceedingly precious.
Phosphonium Salts PyBOP, PyAOPActivated Ester (OBt, OAt)High reactivity comparable to uronium salts, but with no risk of guanidinylation.[9]Generally more expensive than carbodiimides or some uronium salts.Precious or sensitive amines, fragment couplings, and cyclizations where side reactions must be minimized.
Acyl Fluoride Precursors BTFFH, TFFHIn situ Acyl FluorideExceptionally effective for severely deactivated and sterically hindered substrates.[2][16] Low risk of racemization.[2]Requires specialized reagents and sometimes elevated temperatures."Last resort" couplings where all other standard methods have failed.

Part 5: Field-Proven Experimental Protocols

Protocol 1: EDC/DMAP Method for a Moderately Electron-Deficient Amine

Adapted from Ghosh et al., Tetrahedron Letters, 2021.[1][5]

Objective: To couple a generic carboxylic acid (R-COOH) with 4-nitroaniline.

  • Preparation: To a solution of the carboxylic acid (1.0 equiv) in acetonitrile (CH₃CN, ~0.1 M), add HOBt (0.1 equiv) and DMAP (1.0 equiv).

  • Activation: Add EDC·HCl (1.0 equiv) to the mixture.

  • Amine Addition: Add the electron-deficient amine (e.g., 4-nitroaniline, 1.1 equiv) followed by a tertiary amine base such as diisopropylethylamine (DIPEA, 2.0-5.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature (23 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: COMU Method for a Challenging Coupling

Objective: To couple a sterically hindered carboxylic acid with an electron-deficient amine.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in DMF or NMP (~0.2 M).

  • Reagent Addition: Add COMU (1.1 equiv) to the solution, followed by DIPEA (2.5 equiv). Stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add a solution of the electron-deficient amine (1.0 equiv) in a minimal amount of DMF.

  • Reaction: Stir the mixture at room temperature for 2-16 hours, monitoring by LC-MS.

  • Work-up: Dilute the mixture with a large volume of water to precipitate the product and dissolve the water-soluble byproducts. If the product is water-soluble, dilute with ethyl acetate and perform aqueous washes as described in Protocol 1.

  • Purification: Purify the crude product by chromatography or recrystallization.

Protocol 3: Acyl Fluoride Method for Extremely Difficult Substrates

Adapted from Ulven and co-workers, Org. Biomol. Chem., 2016.[2]

Objective: To couple a highly hindered acid (e.g., triphenylacetic acid) with a very weak nucleophile (e.g., 2-amino-5-nitropyridine).

  • Preparation: To a solution of the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM), add the fluorinating agent BTFFH (1.2 equiv).

  • Activation: Add DIPEA (3.0 equiv) and stir the mixture at room temperature for 30 minutes to form the acyl fluoride intermediate.

  • Amine Addition: Add the electron-deficient amine (1.2 equiv).

  • Reaction: Seal the reaction vessel and heat to 50-60 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with DCM, and perform aqueous washes as described in Protocol 1.

  • Purification: Purify the crude product by silica gel column chromatography.

Conclusion and Decision-Making Workflow

The successful acylation of electron-deficient amines is an achievable goal with the appropriate choice of coupling reagent and protocol. For routine or moderately challenging substrates, an optimized EDC/DMAP protocol offers a cost-effective and robust solution. For more demanding cases, modern onium salts provide superior reactivity. Phosphonium salts like PyAOP are the gold standard for precious substrates where side reactions are intolerable, while uronium salts like COMU offer a powerful and safer alternative to traditional benzotriazole-based reagents. Finally, for the most recalcitrant couplings, in situ acyl fluoride formation represents a formidable tool in the synthetic chemist's arsenal.

G Start Start: Coupling with an Electron-Deficient Amine Q1 Is the amine moderately deficient? Start->Q1 P1 Use Protocol 1: EDC / DMAP / cat. HOBt Q1->P1 Yes Q2 Is the amine precious or prone to side reactions? Q1->Q2 No (Highly Deficient) End Success P1->End P2 Use Phosphonium Salt: PyAOP Q2->P2 Yes P3 Use Uronium Salt: COMU Q2->P3 No Q3 Did the previous method fail? P2->Q3 P3->Q3 P4 Use Protocol 3: In Situ Acyl Fluoride (BTFFH) Q3->P4 Yes Q3->End No P4->End

Caption: Decision workflow for selecting a coupling reagent.

References

Safety Operating Guide

Navigating the Hazards: A Guide to Personal Protective Equipment for 1-Chloro-N,N,2-trimethylpropenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, navigating the complexities of novel chemical reagents is a daily reality. Among these, 1-Chloro-N,N,2-trimethylpropenylamine, a versatile building block in organic synthesis, demands a profound respect for its hazardous properties. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded understanding of the personal protective equipment (PPE) requisite for its safe handling. Herein, we dissect the "why" behind each recommendation, ensuring that your safety protocols are not just followed, but are fundamentally understood.

Understanding the Adversary: The Hazard Profile of this compound

This compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2] Its reactivity, particularly with moisture, necessitates stringent handling protocols to prevent accidental exposure and ensure experimental integrity.[3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Symptoms of overexposure can include headache, dizziness, nausea, and severe tissue damage.[1]

A comprehensive understanding of its physicochemical properties is paramount for implementing appropriate safety measures.

PropertyValueSource
Appearance Colorless to yellow liquid[3][4]
Boiling Point 129-130 °C[3][5]
Flash Point 26.67 °C (80.0 °F) - closed cup[6]
Density 1.01 g/mL at 25 °C[3][5]
Hazards Flammable liquid (Category 3), Skin corrosion (Category 1B), Serious eye damage (Category 1)[1][2]
Reactivity Moisture sensitive, Light sensitive, Air sensitive[1][3]

The Shield: Selecting the Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the specific experimental context. The following recommendations are based on a risk assessment of handling this compound in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Given the severe eye damage this chemical can inflict, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards.

  • Recommended for High-Risk Operations: For procedures involving larger quantities, heating, or the potential for significant splashing, a full-face shield worn over chemical splash goggles is essential. This combination provides comprehensive protection against splashes and vapors.

Hand Protection: A Critical Barrier
  • Recommended for Splash Protection:

    • Butyl Rubber: Offers excellent resistance to a wide range of corrosive chemicals, including amines and halogenated compounds.[1][5]

    • Polyvinyl Chloride (PVC): Provides good resistance to amines and inorganic acids.[4][5][7]

  • Not Recommended:

    • Nitrile: While a common laboratory glove, nitrile often shows poor resistance to halogenated hydrocarbons and amines.[4]

    • Latex: Natural rubber latex gloves offer poor protection against many organic solvents and can cause allergic reactions.[1]

Crucial Field Insight: Always double-glove when handling this reagent. The outer glove can be removed and disposed of immediately after any suspected contact, minimizing the risk of cross-contamination. Before use, visually inspect gloves for any signs of degradation or punctures.

Body Protection: Shielding Against Spills and Splashes

A chemically resistant lab coat is the minimum requirement for any work with this compound.

  • Standard Operations: A flame-resistant lab coat, fully buttoned, is required.

  • High-Risk Operations: For larger scale work or situations with a higher risk of significant spills, a chemically resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection: Guarding Against Inhalation Hazards

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Standard Operations: A properly functioning chemical fume hood is sufficient.

  • Emergency Situations or Spills: In the event of a spill outside of a fume hood, or if engineering controls fail, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.[3] All personnel requiring respirator use must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is vital for minimizing risk. The following workflow illustrates the critical steps for safely handling this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Doffing Prep_Area Ensure work area is clean and uncluttered Verify_Hood Verify fume hood is operational Prep_Area->Verify_Hood Gather_PPE Gather all necessary PPE Verify_Hood->Gather_PPE Don_PPE Don PPE in correct order: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves (Double) Gather_PPE->Don_PPE Handle_Chem Handle chemical inside fume hood Don_PPE->Handle_Chem Dispense Dispense required amount carefully Handle_Chem->Dispense Close_Container Immediately close container after use Dispense->Close_Container Decon_Area Decontaminate work area Close_Container->Decon_Area Doff_Outer_Gloves Doff outer gloves Decon_Area->Doff_Outer_Gloves Doff_Goggles Doff face shield/goggles Doff_Outer_Gloves->Doff_Goggles Doff_Coat Doff lab coat Doff_Goggles->Doff_Coat Doff_Inner_Gloves Doff inner gloves Doff_Coat->Doff_Inner_Gloves Wash_Hands Wash hands thoroughly Doff_Inner_Gloves->Wash_Hands

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Managing the Aftermath

Proper disposal of this compound and all contaminated materials is a critical component of a comprehensive safety plan. All waste generated is considered hazardous and must be handled accordingly.

Decontamination of PPE and Equipment
  • Disposable PPE: All disposable items, such as gloves, bench paper, and pipette tips, that come into contact with the chemical should be placed in a designated, sealed hazardous waste container.

  • Reusable Equipment: Glassware and other reusable equipment should be decontaminated within a fume hood. A preliminary rinse with an appropriate organic solvent (such as acetone, used with caution due to its flammability) can be followed by a thorough washing with soap and water. The initial solvent rinse must be collected as hazardous waste.

  • Reusable PPE: Reusable items like face shields and goggles should be wiped down with a suitable decontaminating solution and then washed with soap and water.

Waste Disposal
  • Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container. Never mix this chemical with incompatible waste streams.

  • Contaminated Materials: All contaminated disposable materials should be collected in a designated hazardous waste container.

  • Spill Cleanup Materials: Absorbent materials used to clean up spills are also considered hazardous waste and must be disposed of in a sealed container.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal procedures.[1]

Emergency Procedures: Responding to the Unexpected

Even with meticulous planning, accidents can occur. A clear and practiced emergency response plan is essential.

Spill Response
  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, use a chemical spill kit with an inert absorbent material (such as vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert all personnel.

    • If the spill is flammable, eliminate all ignition sources.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes at an emergency shower. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

In all cases of exposure, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.

By adopting this comprehensive and scientifically-grounded approach to personal protective equipment and safe handling, researchers can confidently and safely unlock the synthetic potential of this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.